molecular formula C18H36O3 B074533 2-Hydroxystearic acid CAS No. 1330-70-7

2-Hydroxystearic acid

货号: B074533
CAS 编号: 1330-70-7
分子量: 300.5 g/mol
InChI 键: KIHBGTRZFAVZRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxyoctadecanoic acid is a significant hydroxylated fatty acid that serves as a critical building block and analytical standard in lipidomics and biochemical research. This C18 saturated fatty acid, featuring a hydroxyl group at the alpha (2-) position, is integral to studies on sphingolipid biosynthesis, as it is a key intermediate in the formation of alpha-hydroxy sphingosine bases, which are precursors to complex sphingolipids like ceramides and cerebrosides found in the skin barrier and neuronal tissues. Its presence and metabolism are crucial for understanding the structural integrity of biomembranes and myelin sheaths. Researchers utilize 2-hydroxyoctadecanoic acid to investigate the function and kinetics of enzymes such as serine palmitoyltransferase and fatty acid 2-hydroxylase (FA2H), providing insights into metabolic disorders like hereditary leukodystrophies. Furthermore, its unique amphiphilic properties, conferred by the polar hydroxyl group on a long hydrophobic chain, make it an excellent model compound for studying self-assembly, monolayer formation, and the biophysical properties of lipid bilayers. This high-purity compound is an indispensable tool for probing lipid-protein interactions, membrane permeability, and the role of hydroxylated fatty acids in cell signaling and inflammatory responses.

属性

IUPAC Name

2-hydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBGTRZFAVZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415248
Record name 2-Hydroxystearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-22-1, 17773-30-7, 1330-70-7
Record name 2-Hydroxystearic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyoctadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyoctadecanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecanoic acid, hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxystearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyoctadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYSTEARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EP4WX42O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core of Sphingolipid Diversity: A Technical Guide to the Mammalian Biosynthesis of 2-Hydroxyoctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthesis of 2-hydroxyoctadecanoic acid, a crucial component of sphingolipids vital for mammalian nervous system and skin integrity. This document provides a comprehensive overview of the enzymatic pathways, quantitative data, detailed experimental protocols, and visual representations of the core processes, designed to empower researchers in their exploration of this significant metabolic pathway.

Introduction: The Significance of 2-Hydroxylation

2-Hydroxyoctadecanoic acid, also known as 2-hydroxystearic acid, is a 2-hydroxylated long-chain saturated fatty acid. In mammals, its primary role is as a constituent of sphingolipids, a class of lipids fundamental to cell membrane structure and signaling.[1] The introduction of a hydroxyl group at the alpha-carbon (C-2) of octadecanoic acid imparts unique biochemical properties to the sphingolipids that incorporate it, influencing membrane fluidity, lipid packing, and protein interactions. These 2-hydroxylated sphingolipids are particularly abundant in the myelin sheath of the nervous system and the stratum corneum of the epidermis, highlighting their critical functions in nerve insulation and skin barrier formation.[2][3] Dysregulation of 2-hydroxy fatty acid biosynthesis is linked to severe neurological disorders, underscoring the importance of understanding its underlying mechanisms.[3]

The Central Biosynthetic Pathway

The biosynthesis of 2-hydroxyoctadecanoic acid in mammals is primarily catalyzed by a single key enzyme: Fatty Acid 2-Hydroxylase (FA2H) .[1][4] This enzyme is an integral membrane protein located in the endoplasmic reticulum.[1] The overall pathway can be conceptualized as an initial hydroxylation of the fatty acid precursor, followed by its incorporation into the sphingolipid backbone.

The synthesis of 2-hydroxylated sphingolipids follows the general de novo sphingolipid synthesis pathway, with the critical addition of the 2-hydroxylation step. The precursor, octadecanoic acid (stearic acid), is converted to (R)-2-hydroxyoctadecanoic acid.[5][6] This modified fatty acid is then activated to its CoA ester and subsequently incorporated into ceramide by ceramide synthases.

Biosynthesis_of_2_Hydroxyoctadecanoic_Acid_Sphingolipid Octadecanoyl_CoA Octadecanoyl-CoA FA2H Fatty Acid 2-Hydroxylase (FA2H) (ER Membrane) Octadecanoyl_CoA->FA2H Substrate Hydroxyoctadecanoyl_CoA (R)-2-Hydroxyoctadecanoyl-CoA FA2H->Hydroxyoctadecanoyl_CoA Product CerS Ceramide Synthase (CerS) Hydroxyoctadecanoyl_CoA->CerS Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydrosphingosine 3-Ketodihydrosphingosine -> Dihydrosphingosine Serine_Palmitoyl_CoA->Dihydrosphingosine de novo synthesis Dihydrosphingosine->CerS Dihydroceramide Dihydro(2-OH)ceramide CerS->Dihydroceramide Desaturase Dihydroceramide Desaturase Dihydroceramide->Desaturase Ceramide 2-Hydroxy-Ceramide Desaturase->Ceramide Complex_Sphingolipids Complex 2-OH Sphingolipids (e.g., Galactosylceramide, Sulfatide) Ceramide->Complex_Sphingolipids e.g., via CGT

Figure 1: Biosynthesis pathway of 2-hydroxyoctadecanoic acid-containing sphingolipids.

Quantitative Data

Quantitative analysis of FA2H activity and the abundance of its products is crucial for understanding its physiological and pathological roles. The following tables summarize key quantitative findings from the literature.

Table 1: FA2H Substrate Specificity and Products

SubstrateProductStereospecificityReference
Octadecanoic acid(R)-2-Hydroxyoctadecanoic acid(R)-enantiomer[5][6]
Hexadecanoic acid(R)-2-Hydroxyhexadecanoic acid(R)-enantiomer[5]
Docosanoic acid2-Hydroxydocosanoic acidNot specified[5]
Tetracosanoic acid2-Hydroxytetracosanoic acidNot specified[7]

Table 2: Relative FA2H Activity During Mouse Brain Development

Postnatal Day (P)Relative FA2H Activity (fold increase from P1)Reference
11.0[8]
20~5.0[8]
83~1.5 (30% of peak activity)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 2-hydroxyoctadecanoic acid biosynthesis.

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is adapted from a method for measuring FA2H activity in vitro using a deuterated substrate and GC-MS analysis.[2]

Materials:

  • Microsomal fractions from FA2H-transfected cells or tissue homogenates.

  • [3,3,5,5-D4]tetracosanoic acid (or other deuterated fatty acid substrate).

  • α-cyclodextrin solution.

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Purified NADPH:cytochrome P-450 reductase.

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Internal standard (e.g., deuterated 2-hydroxy fatty acid).

  • Solvents for extraction (e.g., chloroform, methanol).

  • Derivatization reagents (e.g., BSTFA with 1% TMCS).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Substrate Preparation: Solubilize the deuterated fatty acid substrate in α-cyclodextrin solution.

  • Reaction Mixture: In a microcentrifuge tube, combine the microsomal protein, the reconstituted electron transfer system (NADPH regeneration system and NADPH:cytochrome P-450 reductase), and the reaction buffer.

  • Initiate Reaction: Add the deuterated fatty acid substrate to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The reaction should be terminated while it is in the linear range.

  • Termination and Extraction: Stop the reaction by adding a chloroform:methanol (2:1, v/v) mixture. Add the internal standard. Vortex vigorously and centrifuge to separate the phases.

  • Derivatization: Collect the lower organic phase, evaporate the solvent, and derivatize the dried residue to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to quantify the formation of the deuterated 2-hydroxylated product relative to the internal standard.

FA2H_Assay_Workflow Start Start Prepare_Microsomes Prepare Microsomes (from cells or tissue) Start->Prepare_Microsomes Incubate Incubate with Deuterated Fatty Acid Substrate Prepare_Microsomes->Incubate Reconstitute_System Reconstitute Electron Transfer System Reconstitute_System->Incubate Extract_Lipids Lipid Extraction (e.g., Bligh-Dyer) Incubate->Extract_Lipids Derivatize Derivatization (Silylation) Extract_Lipids->Derivatize GCMS_Analysis GC-MS Analysis Derivatize->GCMS_Analysis Quantify Quantify Product GCMS_Analysis->Quantify

Figure 2: Experimental workflow for the in vitro FA2H activity assay.
Lipid Extraction from Mammalian Cells for 2-Hydroxyoctadecanoic Acid Analysis

This protocol describes a common lipid extraction method based on the Bligh-Dyer procedure, suitable for the analysis of 2-hydroxy fatty acids from cultured cells.[1][9]

Materials:

  • Cultured mammalian cells (adherent or suspension).

  • Phosphate-buffered saline (PBS), ice-cold.

  • Chloroform (HPLC grade).

  • Methanol (HPLC grade).

  • 0.9% NaCl solution.

  • Glass centrifuge tubes with Teflon-lined caps.

  • Cell scraper (for adherent cells).

  • Centrifuge.

  • Nitrogen gas evaporator or vacuum concentrator.

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash the cell monolayer with ice-cold PBS, then scrape the cells into a small volume of PBS.

    • Suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in a small volume of PBS.

  • Lipid Extraction:

    • Transfer the cell suspension to a glass centrifuge tube.

    • Add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8 (v/v/v), accounting for the initial aqueous volume of the cell suspension.

    • Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Drying and Storage:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • The dried lipid extract can be stored at -80°C until further analysis.

Analysis of 2-Hydroxyoctadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxyl and hydroxyl groups of 2-hydroxyoctadecanoic acid must be derivatized to increase their volatility. A two-step derivatization is typically employed.[1][3]

Materials:

  • Dried lipid extract.

  • Methanolic HCl or BF3-methanol for methylation.

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Acetonitrile.

  • Hexane.

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

  • Methylation (Esterification of the Carboxyl Group):

    • To the dried lipid extract, add methanolic HCl or BF3-methanol.

    • Heat at 60-80°C for 30-60 minutes to form fatty acid methyl esters (FAMEs).

    • Cool the reaction, add water and extract the FAMEs with hexane.

    • Evaporate the hexane layer to dryness.

  • Silylation (Derivatization of the Hydroxyl Group):

    • To the dried FAMEs, add acetonitrile and the silylating reagent (e.g., BSTFA with 1% TMCS).

    • Heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the 2-hydroxyoctadecanoic acid derivative from other fatty acids.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for identification and quantification.

Signaling and Functional Roles

The incorporation of 2-hydroxyoctadecanoic acid into sphingolipids has significant functional consequences, particularly in the organization of plasma membrane nanodomains, often referred to as lipid rafts.[10][11] These specialized membrane microdomains are enriched in sphingolipids and cholesterol and serve as platforms for signal transduction.

The hydroxyl group of 2-hydroxy fatty acids can participate in hydrogen bonding networks within the membrane, leading to tighter lipid packing and altered membrane properties. This, in turn, can influence the localization and activity of membrane-associated proteins involved in signaling cascades. For instance, 2-hydroxy sphingolipids have been shown to be necessary for the proper organization of plasma membrane nanodomains and the subsequent reactive oxygen species (ROS) burst during immune responses in plants, a principle that may have parallels in mammalian systems.[10][11]

Dysregulation of 2-hydroxy sphingolipid levels due to mutations in FA2H has been linked to altered sphingolipid signaling, contributing to the pathology of neurodegenerative diseases.[3] While the precise signaling pathways are still under active investigation, it is clear that the 2-hydroxylation of fatty acids is a critical modification for maintaining cellular homeostasis and function.

Signaling_Pathway FA2H FA2H Activity Hydroxy_Sphingolipids 2-Hydroxy Sphingolipids (containing 2-hydroxyoctadecanoic acid) FA2H->Hydroxy_Sphingolipids synthesizes Membrane_Organization Plasma Membrane Nanodomain Organization Hydroxy_Sphingolipids->Membrane_Organization influences Protein_Localization Localization and Activity of Membrane Proteins Membrane_Organization->Protein_Localization affects Signaling_Cascades Downstream Signaling Cascades Protein_Localization->Signaling_Cascades modulates Cellular_Responses Cellular Responses (e.g., Apoptosis, Stress Response) Signaling_Cascades->Cellular_Responses lead to

Figure 3: Logical relationship of 2-hydroxy sphingolipids in cellular signaling.

Conclusion

The biosynthesis of 2-hydroxyoctadecanoic acid, orchestrated by the enzyme FA2H, is a pivotal process in mammalian lipid metabolism. The resulting 2-hydroxylated sphingolipids are indispensable for the structural integrity and function of the nervous system and skin. This guide has provided a comprehensive technical overview of this pathway, from the core enzymatic reaction to detailed analytical protocols and the functional implications in cellular signaling. A deeper understanding of this pathway is essential for developing therapeutic strategies for diseases associated with its dysregulation and for advancing our knowledge of sphingolipid biology.

References

An In-depth Technical Guide to the Stereochemistry and Enantiomers of 2-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and biological significance of the enantiomers of 2-hydroxystearic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in lipid research, drug development, and related fields.

Introduction to this compound

This compound, also known as 2-hydroxyoctadecanoic acid, is a saturated fatty acid that contains a hydroxyl group at the alpha-carbon.[1][2] This structural feature introduces a chiral center, resulting in the existence of two enantiomers: (R)-2-hydroxystearic acid and (S)-2-hydroxystearic acid. These enantiomers exhibit distinct metabolic fates and biological activities, making their individual study crucial for understanding their physiological and pathological roles.

In mammals, the synthesis of 2-hydroxy fatty acids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[3] This enzyme displays stereospecificity, predominantly producing the (R)-enantiomer.[4] These 2-hydroxylated fatty acids are key components of sphingolipids, particularly in the nervous system and skin, where they contribute to the structural integrity and function of cell membranes.[3]

Physicochemical and Biological Properties

The distinct stereochemistry of (R)- and (S)-2-hydroxystearic acid leads to differences in their physical properties and biological activities. While specific data for the individual enantiomers of this compound are limited in the literature, the following tables summarize the available quantitative data for the racemic mixture and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₈H₃₆O₃[1][5][6]
Molecular Weight300.48 g/mol [1][5][6]
Melting Point (Racemic)75 °C[7]
Melting Point (Enantiomers)Data not available
Specific Rotation ([α]D)Data not available
SolubilityInsoluble in water; Soluble in chloroform:methanol (5:1)[6]

Table 2: Biological Activity of Hydroxystearic Acid Isomers

CompoundCell LineIC₅₀ (µM)Biological EffectSource(s)
(R)-9-Hydroxystearic acid methyl esterHT2949 ± 1.3Growth inhibition[8]
(S)-9-Hydroxystearic acid methyl esterHT2951 ± 1.1Growth inhibition[8]
Racemic this compoundEhrlich ascites tumor (EAT) cells100Growth reduction[6]

Metabolic and Signaling Pathways

The metabolism of this compound is intricately linked to sphingolipid biosynthesis. The FA2H enzyme plays a pivotal role in the stereospecific production of (R)-2-hydroxystearic acid, which is then incorporated into various sphingolipids.

Metabolic Pathway of (R)-2-Hydroxystearic Acid

The following diagram illustrates the enzymatic synthesis of (R)-2-hydroxystearic acid and its incorporation into sphingolipids.

metabolic_pathway Stearic Acid Stearic Acid FA2H FA2H (Fatty Acid 2-Hydroxylase) Stearic Acid->FA2H R_2_HSA (R)-2-Hydroxystearic Acid FA2H->R_2_HSA CerS Ceramide Synthases R_2_HSA->CerS R_2_OH_Cer (R)-2-Hydroxy Ceramide CerS->R_2_OH_Cer Hexosyltransferases Hexosyltransferases R_2_OH_Cer->Hexosyltransferases HexCer Hexosylceramides Hexosyltransferases->HexCer

Biosynthesis of (R)-2-Hydroxystearic Acid and its incorporation into Hexosylceramides.
Signaling Pathways Influenced by 2-Hydroxylated Sphingolipids

Emerging evidence suggests that 2-hydroxylated sphingolipids are not merely structural components but also play roles in cell signaling. Dysregulation of FA2H and, consequently, 2-hydroxylated sphingolipid levels have been implicated in various signaling pathways related to cancer.

signaling_pathway cluster_mTOR mTOR Pathway cluster_STAT STAT3 Pathway cluster_NFkB NF-κB Pathway FA2H FA2H Expression hSL 2-Hydroxylated Sphingolipids FA2H->hSL mTOR mTOR hSL->mTOR Inhibition STAT3 STAT3 hSL->STAT3 Inhibition NFkB NF-κB hSL->NFkB Inhibition S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1

Influence of 2-Hydroxylated Sphingolipids on Cancer-Related Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis and separation of this compound enantiomers.

Synthesis of Racemic this compound

A general method for the synthesis of α-hydroxy fatty acids involves the α-chlorination of the corresponding fatty acid followed by hydrolysis.[9]

Workflow for Racemic Synthesis:

racemic_synthesis_workflow stearic_acid Stearic Acid alpha_chlorination α-Chlorination (TCCA, solvent-free) stearic_acid->alpha_chlorination alpha_chloro_stearic_acid 2-Chlorostearic Acid alpha_chlorination->alpha_chloro_stearic_acid hydrolysis Hydrolysis (KOH, H₂O, reflux) alpha_chloro_stearic_acid->hydrolysis racemic_2_hsa Racemic this compound hydrolysis->racemic_2_hsa

Workflow for the synthesis of racemic this compound.

Protocol:

  • α-Chlorination: In a round-bottom flask, combine stearic acid and trichloroisocyanuric acid (TCCA). The reaction is performed under solvent-free conditions. The mixture is heated and stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Hydrolysis: The crude 2-chlorostearic acid is then subjected to hydrolysis. A solution of potassium hydroxide (KOH) in water is prepared and brought to reflux. The 2-chlorostearic acid is added, and the mixture is refluxed for approximately 24 hours.[9]

  • Purification: After cooling, the reaction mixture is acidified (e.g., with HCl) to precipitate the crude this compound. The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent like acetonitrile.[9]

Chiral Resolution by Diastereomeric Salt Crystallization

The separation of the racemic mixture into its individual enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[4]

Workflow for Chiral Resolution:

chiral_resolution_workflow racemic_acid Racemic This compound salt_formation Salt Formation with Chiral Base (e.g., (R)-(+)-α-methylbenzylamine) racemic_acid->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts acidification Acidification (e.g., HCl) separated_salts->acidification enantiomers (R)- and (S)- This compound acidification->enantiomers

Workflow for the chiral resolution of this compound.

Protocol:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ether). In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) in a nonpolar solvent (e.g., light petroleum).[4]

  • Crystallization: Add the solution of the racemic acid to the solution of the chiral amine. The diastereomeric salt with lower solubility will precipitate. Allow the crystallization to proceed, potentially with cooling, to maximize the yield of the less soluble salt.

  • Isolation and Purification: Collect the precipitated diastereomeric salt by filtration. The salt can be recrystallized multiple times from a suitable solvent mixture (e.g., light petroleum-ether) to enhance its diastereomeric purity.[4]

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 10% HCl) to protonate the carboxylic acid.

  • Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., ether). The organic layer is then washed, dried, and the solvent is evaporated to yield the purified enantiomer.

  • The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of this compound. The following is a representative protocol that can be adapted for this purpose.

Protocol:

  • Sample Preparation: Prepare a standard solution of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is used.

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and analyte.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for fatty acids.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Conclusion

The enantiomers of this compound possess distinct properties and biological roles. The stereospecific synthesis of the (R)-enantiomer by FA2H and its incorporation into sphingolipids highlight its importance in membrane biology. Furthermore, the emerging roles of 2-hydroxylated sphingolipids in cell signaling pathways present exciting opportunities for future research and drug development. The experimental protocols provided in this guide offer a starting point for the synthesis and separation of these important molecules, enabling further investigation into their specific functions. Further research is warranted to fully elucidate the physicochemical properties and biological activities of the individual enantiomers of this compound.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Alpha-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of alpha-hydroxy fatty acids (AHFAs). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the key characteristics of AHFAs, outlines experimental protocols for their analysis, and illustrates relevant biological pathways.

Physical Properties

Alpha-hydroxy fatty acids are carboxylic acids with a hydroxyl group on the carbon atom adjacent to the carboxyl group. This structural feature significantly influences their physical properties compared to their non-hydroxylated counterparts. Generally, AHFAs are colorless liquids or white, waxy solids at room temperature, with their state depending on the length of the carbon chain.

Melting and Boiling Points

The melting and boiling points of AHFAs are influenced by the length of the alkyl chain and the presence of the hydroxyl group, which allows for hydrogen bonding. This results in higher melting and boiling points compared to analogous simple fatty acids.

PropertyAlpha-Hydroxy Fatty AcidValue
Melting Point (°C) 2-Hydroxypropanoic acid (Lactic acid)18[1]
2-Hydroxymyristic acid~69.3 (for a mixture)[2]
2-Hydroxypalmitic acid85.7
2-Hydroxystearic acid90.8
1this compound72-76[3]
Boiling Point (°C) 2-Hydroxypropanoic acid (Lactic acid)122 (at 15 mmHg)[1]
General Fatty AcidsBoiling points of fatty acid methyl esters increase with chain length. For instance, the boiling point of a fatty acid methyl ester from castor oil (rich in ricinoleic acid, a hydroxy fatty acid) is reported as 170°C.[4]
Solubility

The presence of both a polar carboxyl group and a hydroxyl group makes shorter-chain AHFAs soluble in water. However, as the length of the nonpolar alkyl chain increases, their solubility in water decreases significantly, while their solubility in organic solvents increases.

SolventAlpha-Hydroxy Fatty AcidSolubility
Water 2-Hydroxypropanoic acid (Lactic acid)Miscible[1]
Long-chain AHFAs (e.g., 1this compound)Insoluble[3][5]
Organic Solvents (e.g., Ethanol, Ether, Chloroform) Long-chain AHFAs (e.g., 1this compound)Soluble[3][5]
Palmitic acid (for comparison)Soluble in ethanol, DMSO, and DMF.[6] Sparingly soluble in aqueous buffers.[6]

Chemical Properties

The chemical reactivity of AHFAs is characterized by the presence of two functional groups: the carboxylic acid and the alpha-hydroxyl group.

Acidity (pKa)

The alpha-hydroxyl group is electron-withdrawing, which increases the acidity of the carboxylic acid group compared to the corresponding non-hydroxylated fatty acid. This results in a lower pKa value.

Alpha-Hydroxy Fatty AcidpKa
2-Hydroxypropanoic acid (Lactic acid)3.86[1]
Mandelic acid (an aromatic AHA)~3.4[7]
Long-chain saturated fatty acids (in a bilayer)6.63 - 6.94[8]
Spectroscopic Properties

The structural features of AHFAs give rise to characteristic signals in various spectroscopic analyses.

TechniqueKey FeatureDescription
¹H NMR -CH(OH)- proton: Appears around ~3.6 ppm as a multiplet.[9]
-COOH proton: Broad singlet between ~11.0 - 12.0 ppm .[9]
α-CH₂ protons: Triplet around ~2.3 ppm .[9]
¹³C NMR -C(OH)- carbon: Signal in the range of ~70-75 ppm .
-COOH carbon: Signal in the range of ~175-180 ppm .
Infrared (IR) Spectroscopy O-H stretch (hydroxyl): Broad band around 3300-3500 cm⁻¹ .
C=O stretch (carboxyl): Strong band around 1700-1730 cm⁻¹ .
C-O stretch (hydroxyl): Band around 1050-1150 cm⁻¹ .
Mass Spectrometry (MS) Fragmentation: Characteristic fragmentation patterns include the loss of water (H₂O) from the carboxyl group and cleavage at the carbon-carbon bond alpha to the hydroxyl group.[10] In negative ion mode, fragmentation can yield valuable structural information about the position of the hydroxyl group.[11]

Experimental Protocols

Synthesis of Alpha-Hydroxy Fatty Acids

A common method for the synthesis of AHFAs involves the α-chlorination of a fatty acid followed by nucleophilic substitution with a hydroxide ion.

G FattyAcid Fatty Acid AlphaChloroFA α-Chloro Fatty Acid FattyAcid->AlphaChloroFA TCCA, PCl₃ (cat.), 80°C AlphaHydroxyFA α-Hydroxy Fatty Acid AlphaChloroFA->AlphaHydroxyFA KOH, H₂O, Reflux Purification Purification AlphaHydroxyFA->Purification Acidification (HCl) & Trituration

Caption: General workflow for the GC-MS analysis of AHFAs.

Detailed Methodology:

  • Lipid Extraction: Lipids, including AHFAs, are extracted from the biological matrix using a suitable solvent system (e.g., chloroform:methanol).

  • Derivatization: Due to their low volatility, AHFAs require derivatization prior to GC analysis. A common method is silylation to form trimethylsilyl (TMS) ethers of the hydroxyl and carboxyl groups. T[12]his is often achieved by reacting the extracted lipids with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine. 3[12]. GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized AHFAs based on their boiling points.

    • Ionization: Electron ionization (EI) is commonly used.

  • Data Analysis: The mass spectra of the eluting peaks are compared to spectral libraries for identification. Characteristic fragment ions can be used to determine the position of the hydroxyl group.

[13]##### 3.2.2. HPLC Analysis

Workflow for HPLC Analysis of AHFAs

G Sample Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (optional, for UV/Fluorescence) Extraction->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Detection (e.g., MS, CAD) HPLC->Detection G cluster_membrane Cell Membrane GPCR GPCR (e.g., FFAR1/4) G_Protein G-Protein GPCR->G_Protein AHFA α-Hydroxy Fatty Acid AHFA->GPCR Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector SecondMessenger Second Messenger (e.g., IP₃, DAG, cAMP) Effector->SecondMessenger Downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) SecondMessenger->Downstream Response Cellular Response Downstream->Response

References

An In-depth Technical Guide to 2-Hydroxystearic Acid in Nervous System Lipid Composition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxystearic acid is a 2-hydroxylated long-chain saturated fatty acid that is a vital component of sphingolipids, particularly within the nervous system.[1] Its presence is most notable in the myelin sheath, the lipid-rich insulating layer that surrounds axons, where it contributes to the unique biophysical properties and long-term stability of this critical structure.[2] The synthesis of this compound is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1] Dysregulation of this compound metabolism is directly linked to severe neurodegenerative disorders, underscoring its importance in neural health. This guide provides a comprehensive overview of the role of this compound in the lipid composition of the nervous system, its biosynthesis, analytical methodologies for its quantification, and its implications in neurological diseases.

Biosynthesis of this compound

The primary pathway for the synthesis of this compound involves the hydroxylation of stearic acid at the C-2 position. This reaction is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[1] FA2H introduces a hydroxyl group in a stereospecific manner, producing the (R)-enantiomer of this compound. Following its synthesis, this compound is incorporated into ceramides by ceramide synthases. These 2-hydroxy ceramides then serve as precursors for more complex sphingolipids, such as galactosylceramide (GalCer) and sulfatide, which are abundant in myelin.[1]

cluster_ER Endoplasmic Reticulum Stearic_Acid Stearic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Stearic_Acid->FA2H Substrate 2_HSA (R)-2-Hydroxystearic Acid FA2H->2_HSA Product Ceramide_Synthase Ceramide Synthase 2_HSA->Ceramide_Synthase Substrate 2_OH_Ceramide 2-Hydroxy Ceramide Ceramide_Synthase->2_OH_Ceramide GalCer_Synthase Galactosylceramide Synthase 2_OH_Ceramide->GalCer_Synthase Substrate Galactosylceramide 2-Hydroxylated Galactosylceramide GalCer_Synthase->Galactosylceramide Myelin_Sheath Incorporation into Myelin Sheath Galactosylceramide->Myelin_Sheath

Figure 1: Biosynthesis of 2-Hydroxylated Galactosylceramide.

Quantitative Distribution in the Nervous System

2-hydroxylated fatty acids are significantly enriched in the white matter of the brain, consistent with their high concentration in myelin.[3] While specific concentrations of free this compound are low, its presence within complex sphingolipids is substantial. The levels of 2-hydroxylated fatty acids in galactosylceramide and sulfatides increase significantly during the period of active myelination.

Table 1: Relative Abundance of 2-Hydroxy Fatty Acids in Myelin Glycolipids

Lipid Class Developmental Stage Percentage of Total Fatty Acids (%) Source
Galactosylceramide Neonatal (Rat Sciatic Nerve) ~5 [1]
Galactosylceramide Adult (Rat Sciatic Nerve) ~60 [1]
Sulfatides Neonatal (Rat Sciatic Nerve) ~5 [1]

| Sulfatides | Adult (Rat Sciatic Nerve) | ~35 |[1] |

Table 2: Representative Concentrations of Metabolites in Human Brain

Metabolite Gray Matter (mM/liter) White Matter (mM/liter) Source
N-acetylaspartate (NAA) 11.0 7.5 [4]
Creatine (Cr) 9.7 5.2 [4]
Choline-containing compounds (Cho) 1.9 1.6 [4]

Note: This table provides context for general metabolite concentrations in the brain; specific quantitative data for this compound remains an area of active research.

Role in Myelin Structure and Function

The presence of the 2-hydroxyl group on the acyl chain of sphingolipids, including those containing a stearic acid backbone, has profound effects on the properties of the myelin membrane. It is thought to increase intermolecular hydrogen bonding, leading to a more compact and stable lipid bilayer.[2] This enhanced stability is crucial for the long-term integrity of the myelin sheath. Studies in Fa2h knockout mice have shown that while myelin can form without 2-hydroxylated sphingolipids, it undergoes age-dependent degeneration, leading to axonal loss and neurological deficits.[2]

Association with Neurological Diseases

Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN)

Mutations in the FA2H gene that result in a loss of enzyme function are the cause of Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), also known as Spastic Paraplegia 35 (SPG35).[1] This is a rare, autosomal recessive neurodegenerative disorder characterized by progressive spasticity, ataxia, cognitive decline, and leukodystrophy. The absence of 2-hydroxylated sphingolipids in the myelin of these patients leads to its breakdown, highlighting the critical role of this compound-containing lipids in myelin maintenance.

Multiple Sclerosis (MS)

Multiple sclerosis is a chronic inflammatory demyelinating disease of the central nervous system. Given the high concentration of 2-hydroxylated lipids in myelin, alterations in their metabolism are of significant interest in MS research. While direct measurements of this compound in MS lesions are not widely reported, lipidomic studies of MS patient samples have revealed dysregulation of various lipid classes, including sphingolipids.[5][6] Further research is needed to elucidate the specific role of this compound in the pathogenesis of MS.

Alzheimer's Disease (AD)

Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. While research has focused on cholesterol and polyunsaturated fatty acids, the role of 2-hydroxylated fatty acids is less clear. Some studies have reported alterations in the fatty acid composition of different brain regions in AD patients.[7] However, a direct link between this compound levels and AD pathology has not been firmly established and warrants further investigation.

Experimental Protocols

Lipid Extraction from Nervous Tissue (Modified Folch Method)

This protocol describes a standard procedure for the total lipid extraction from brain tissue.

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas stream evaporator

Procedure:

  • Weigh a sample of brain tissue (e.g., 100 mg) in a glass homogenizer tube.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).

  • Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.25 volumes of 0.9% NaCl solution (e.g., 0.5 mL).

  • Vortex the mixture vigorously for 1 minute to partition the phases.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipids in a known volume of chloroform:methanol (2:1) for storage at -80°C.

Start Start: Brain Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Partition Add 0.9% NaCl & Vortex Homogenize->Partition Centrifuge Centrifuge (2000 x g, 10 min) Partition->Centrifuge Collect_Lower_Phase Collect Lower Organic Phase Centrifuge->Collect_Lower_Phase Dry_Extract Dry Under Nitrogen Collect_Lower_Phase->Dry_Extract Resuspend Resuspend in Solvent Dry_Extract->Resuspend End End: Total Lipid Extract Resuspend->End

Figure 2: Workflow for Lipid Extraction from Nervous Tissue.
Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the quantification of fatty acids. Due to the low volatility of this compound, derivatization is required.

Materials:

  • Dried total lipid extract

  • Internal standard (e.g., deuterated this compound)

  • Methanolysis reagent (e.g., 1.25 M HCl in methanol)

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Methanolysis: To the dried lipid extract, add a known amount of internal standard. Add 1 mL of 1.25 M HCl in methanol. Heat at 85°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs. Repeat the extraction.

  • Drying: Pass the combined hexane extracts through a small column of anhydrous sodium sulfate to remove residual water.

  • Derivatization (Silylation): Evaporate the hexane under nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether.[8][9]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.

      • Carrier Gas: Helium

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring for characteristic ions of the derivatized this compound and the internal standard.

Start Start: Dried Lipid Extract Methanolysis Methanolysis (HCl in Methanol) Start->Methanolysis Formation of FAMEs Extraction Hexane Extraction Methanolysis->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization Formation of TMS ethers GCMS GC-MS Analysis Derivatization->GCMS End End: Quantification GCMS->End

Figure 3: GC-MS Analysis Workflow for this compound.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the analysis of this compound without derivatization, often in the context of a broader lipidomics analysis.

Materials:

  • Dried total lipid extract

  • Internal standard (e.g., deuterated this compound)

  • LC-MS/MS system with a reverse-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract containing a known amount of internal standard in a suitable solvent (e.g., methanol/chloroform 1:1).

  • LC Separation (Example Gradient):

    • Inject the sample onto the C18 column.

    • Start with a high percentage of Mobile Phase A.

    • Run a gradient to a high percentage of Mobile Phase B over 15-20 minutes to elute the lipids.

    • Re-equilibrate the column.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (m/z 313.2) to a specific product ion.

      • Internal Standard: Monitor the corresponding transition for the deuterated analogue.

  • Quantification: Create a standard curve using known concentrations of this compound and the internal standard to quantify the amount in the sample.

Signaling Pathways

While this compound is primarily known for its structural role, the sphingolipids it forms are involved in cell signaling. 2-hydroxy ceramides have been shown to be more potent inducers of apoptosis than their non-hydroxylated counterparts.[1] Furthermore, 2-hydroxylated galactosylceramides in oligodendrocytes are implicated in transmembrane signaling that can affect the cytoskeleton and the clustering of membrane domains, potentially through the formation of "glycosynapses".[10]

cluster_Oligodendrocyte Oligodendrocyte cluster_Cellular_Effects Cellular Effects HGalCer 2-Hydroxylated Galactosylceramide (in membrane) Transmembrane_Signaling Transmembrane Signaling HGalCer->Transmembrane_Signaling Cytoskeleton_Modulation Cytoskeleton Modulation Transmembrane_Signaling->Cytoskeleton_Modulation Domain_Clustering Membrane Domain Clustering Transmembrane_Signaling->Domain_Clustering Myelin_Stability Myelin Stability Cytoskeleton_Modulation->Myelin_Stability Domain_Clustering->Myelin_Stability

Figure 4: Putative Signaling Role of 2-Hydroxylated Galactosylceramide.

Conclusion and Future Directions

This compound is an indispensable component of the nervous system, playing a critical structural role in maintaining the integrity of the myelin sheath. Its synthesis via FA2H and subsequent incorporation into sphingolipids are essential for long-term neuronal health. The severe consequences of FA2H deficiency underscore the importance of this lipid. Future research should focus on obtaining more precise quantitative data on the distribution of this compound in different brain regions and in various neurological disorders. Elucidating its specific signaling roles beyond its structural contributions will open new avenues for understanding nervous system function and developing novel therapeutic strategies for demyelinating and neurodegenerative diseases.

References

An In-depth Technical Guide to Fatty Acid 2-Hydroxylase (FA2H) and 2-Hydroxystearic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid 2-hydroxylase (FA2H) is a critical enzyme in the biosynthesis of 2-hydroxylated fatty acids, which are essential components of sphingolipids. These lipids are particularly abundant in the myelin sheath of the nervous system and the epidermis.[1] Mutations in the FA2H gene are linked to a group of neurodegenerative disorders, including fatty acid hydroxylase-associated neurodegeneration (FAHN), a form of neurodegeneration with brain iron accumulation (NBIA), and hereditary spastic paraplegia 35 (SPG35).[2][3][4][5] This technical guide provides a comprehensive overview of FA2H, its role in the synthesis of 2-hydroxystearic acid, its involvement in human disease, and detailed experimental protocols for its study.

FA2H: The Enzyme and its Function

FA2H is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the hydroxylation of the alpha-carbon of fatty acids, a crucial step in the formation of 2-hydroxylated sphingolipids.[1] The enzyme is a monooxygenase that utilizes NAD(P)H and contains a cytochrome b5 domain essential for its catalytic activity.[1][6] FA2H exhibits stereospecificity, producing the (R)-enantiomer of 2-hydroxy fatty acids.[7]

The primary function of FA2H is to produce 2-hydroxy fatty acids that are subsequently incorporated into ceramides and other complex sphingolipids like galactosylceramides and sulfatides. These 2-hydroxylated sphingolipids play a vital role in maintaining the integrity and function of myelin and the epidermal permeability barrier.[1][7]

The Synthesis of this compound

The synthesis of this compound is a multi-step process initiated by the enzymatic action of FA2H on a fatty acid substrate, such as stearic acid (C18:0). The overall reaction can be summarized as follows:

Stearic Acid + O2 + NADPH + H+ → this compound + NADP+ + H2O

This reaction is dependent on the presence of cytochrome b5 as an electron donor.[8] While the in vivo substrate can be a free fatty acid, there is evidence to suggest that FA2H may also act on fatty acids already incorporated into ceramides.[2]

Data Presentation: Quantitative Insights into FA2H

Quantitative data is crucial for understanding the enzymatic properties of FA2H and the physiological concentrations of its products. The following tables summarize key quantitative information available in the literature.

Table 1: FA2H Substrate Specificity and Kinetic Parameters

Substrate (Fatty Acid)Common NameChain LengthKm (µM)Vmax (relative activity)
Tetracosanoic AcidLignoceric AcidC24:0<0.18High
Hexadecanoic AcidPalmitic AcidC16:0N/AModerate
Octadecanoic AcidStearic AcidC18:0N/AModerate
Docosanoic AcidBehenic AcidC22:0N/AHigh

Note: Comprehensive kinetic data for a wide range of substrates is limited. The relative Vmax is inferred from qualitative descriptions of substrate preference.[7]

Table 2: Concentration of 2-Hydroxylated Fatty Acids in Tissues

TissueLipid Class2-Hydroxy Fatty Acid Concentration (relative abundance)
Human Brain (Adult)CerebrosidesHigh (Ratio of hydroxy to normal acids ~2)
Human Brain (Adult)SulfatidesModerate (Ratio of hydroxy to normal acids 0.6-0.8)
Mouse Brain (Myelin)Galactosylceramides & Sulfatides~25% of total outer leaflet lipids
Mouse OligodendrocytesSulfatidesC18-OH species present in early development, C22-OH and C24 species predominate in mature cells

Note: Absolute concentrations can vary significantly based on age, specific brain region, and analytical methodology.[9][10][11]

Signaling Pathways and Biological Significance

The role of FA2H and its product, this compound, extends beyond structural components of membranes. They are implicated in various signaling pathways crucial for cellular function, particularly in the nervous system.

Loss of FA2H function leads to demyelination and axonal degeneration, highlighting its importance in myelin maintenance.[3] The absence of 2-hydroxylated sphingolipids may alter membrane fluidity and disrupt downstream signaling cascades.[3] FA2H has been shown to regulate cell cycle exit in Schwann cells, suggesting a role in cell differentiation and development.[3] Furthermore, altered ceramide metabolism due to FA2H deficiency can have widespread consequences on cellular processes, including protein and lipid turnover.[2]

Below is a simplified representation of the FA2H metabolic pathway and its connection to downstream cellular processes.

FA2H_Pathway cluster_ER Endoplasmic Reticulum cluster_Cellular_Processes Cellular Processes Fatty_Acid Fatty Acid (e.g., Stearic Acid) FA2H FA2H Fatty_Acid->FA2H Substrate 2_OH_FA 2-Hydroxy Fatty Acid (e.g., this compound) FA2H->2_OH_FA Product Cell_Cycle_Regulation Cell Cycle Regulation FA2H->Cell_Cycle_Regulation Regulatory Role Ceramide_Synthase Ceramide Synthase 2_OH_FA->Ceramide_Synthase 2_OH_Ceramide 2-Hydroxy Ceramide Ceramide_Synthase->2_OH_Ceramide Sphingolipid_Synthesis Complex Sphingolipid Synthesis 2_OH_Ceramide->Sphingolipid_Synthesis Myelin_Maintenance Myelin Maintenance Sphingolipid_Synthesis->Myelin_Maintenance Axonal_Integrity Axonal Integrity Sphingolipid_Synthesis->Axonal_Integrity Membrane_Properties Membrane Fluidity & Organization Sphingolipid_Synthesis->Membrane_Properties

FA2H Metabolic and Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of FA2H and this compound.

FA2H Enzyme Activity Assay in Tissue Homogenates

This protocol describes an in vitro assay to measure the activity of FA2H in tissue homogenates using a deuterated fatty acid substrate and quantification by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Tissue of interest (e.g., brain)

  • Homogenization buffer (e.g., 0.05 M potassium phosphate buffer, pH 7.4)

  • Cell Lysis Buffer (e.g., RIPA buffer)[12]

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Assay mixture components:

    • Tris-HCl buffer (pH 7.6)

    • NADP+

    • Glucose-6-phosphate

    • MgCl2

    • Glucose-6-phosphate dehydrogenase

    • Purified human NADPH:cytochrome P-450 reductase

  • Substrate: [3,3,5,5-D4]tetracosanoic acid solubilized in α-cyclodextrin solution

  • Internal standard (e.g., a different deuterated fatty acid)

  • Organic solvents for extraction (e.g., diethyl ether, hexane)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Tissue Homogenization:

    • Dissect and weigh the tissue on ice.[12]

    • Add ice-cold homogenization buffer (e.g., 500 µL per 100 mg of tissue).[12]

    • Homogenize the tissue using a mechanical homogenizer.[12]

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet debris.[13]

    • Collect the supernatant and determine the protein concentration.[12]

  • Enzyme Reaction:

    • In a glass tube, prepare the assay mixture containing Tris-HCl, NADP+, glucose-6-phosphate, MgCl2, glucose-6-phosphate dehydrogenase, and NADPH:cytochrome P-450 reductase.[14]

    • Add a specific amount of tissue homogenate (e.g., 50 µg of protein).[14]

    • Initiate the reaction by adding the deuterated fatty acid substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60-180 minutes).[14]

  • Lipid Extraction and Derivatization:

    • Stop the reaction by adding an appropriate quenching solution (e.g., acidic methanol).

    • Add the internal standard.

    • Extract the lipids using an organic solvent mixture (e.g., diethyl ether).[14]

    • Evaporate the solvent under a stream of nitrogen.

    • Derivatize the fatty acids to their trimethylsilyl (TMS) esters using a derivatization agent.

  • GC-MS Analysis:

    • Analyze the derivatized sample by GC-MS.

    • Quantify the amount of deuterated 2-hydroxy fatty acid product relative to the internal standard.

    • Calculate the enzyme activity as fmol of product formed per mg of protein per minute.[14]

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate, plasma)

  • Internal standard (e.g., deuterated this compound)

  • Solvents for extraction (e.g., methanol, chloroform, water)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To the biological sample, add the internal standard.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

    • Collect the organic phase and evaporate the solvent.

  • LC Separation:

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Inject the sample onto the C18 column.

    • Separate the lipids using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Define the precursor and product ion transitions for both this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

Recombinant FA2H Protein Expression and Purification

This protocol describes the expression of recombinant FA2H in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the FA2H gene with an affinity tag (e.g., His-tag)

  • LB medium and appropriate antibiotics

  • IPTG for induction

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, imidazole, and protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • Wash and elution buffers with increasing concentrations of imidazole

Procedure:

  • Expression:

    • Transform the expression vector into the E. coli strain.

    • Grow an overnight culture and then inoculate a larger volume of LB medium.

    • Induce protein expression with IPTG when the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8).

    • Continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Purification:

    • Apply the cleared lysate to the equilibrated affinity chromatography column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the recombinant FA2H protein with elution buffer containing a high concentration of imidazole.

    • Analyze the purified protein by SDS-PAGE and Western blot to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow for FA2H Activity Measurement

Experimental_Workflow start Start tissue_prep 1. Tissue Homogenization - Dissect and weigh tissue - Homogenize in buffer - Centrifuge and collect supernatant - Determine protein concentration start->tissue_prep reaction_setup 2. Enzyme Reaction Setup - Prepare assay mixture - Add tissue homogenate - Add deuterated substrate tissue_prep->reaction_setup incubation 3. Incubation - Incubate at 37°C reaction_setup->incubation extraction 4. Lipid Extraction - Stop reaction - Add internal standard - Extract with organic solvent incubation->extraction derivatization 5. Derivatization - Evaporate solvent - Derivatize to TMS esters extraction->derivatization analysis 6. GC-MS Analysis - Inject sample - Quantify product derivatization->analysis end End analysis->end FA2H_Myelin_Relationship cluster_disease Pathological State (FAHN/SPG35) FA2H_Gene FA2H Gene FA2H_Enzyme FA2H Enzyme FA2H_Gene->FA2H_Enzyme Encodes 2_OH_FA_Synthesis 2-Hydroxy Fatty Acid Synthesis FA2H_Enzyme->2_OH_FA_Synthesis Catalyzes 2_OH_Sphingolipids 2-Hydroxylated Sphingolipids 2_OH_FA_Synthesis->2_OH_Sphingolipids Leads to Myelin_Sheath Myelin Sheath Structure & Stability 2_OH_Sphingolipids->Myelin_Sheath Essential for Healthy_Nervous_System Healthy Nervous System Function Myelin_Sheath->Healthy_Nervous_System Maintains Mutated_FA2H Mutated FA2H Gene Defective_Enzyme Defective/Absent FA2H Enzyme Mutated_FA2H->Defective_Enzyme Impaired_Synthesis Impaired 2-OH FA Synthesis Defective_Enzyme->Impaired_Synthesis Reduced_2OH_SL Reduced 2-OH Sphingolipids Impaired_Synthesis->Reduced_2OH_SL Unstable_Myelin Unstable Myelin & Demyelination Reduced_2OH_SL->Unstable_Myelin Neurodegeneration Neurodegeneration Unstable_Myelin->Neurodegeneration

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxystearic acid is a member of the alpha-hydroxy fatty acid family and has garnered increasing interest in various fields, including cosmetics and skin care product development.[1] Its role as a potential biomarker and its impact on cellular processes necessitate accurate and robust analytical methods for its detection and quantification in diverse biological and chemical matrices. The primary analytical challenges for this compound and other hydroxy fatty acids (HFAs) are their low volatility and polar nature, which often require specific sample preparation steps, particularly for gas chromatography-based methods.[2][3]

This document provides detailed application notes and experimental protocols for the analysis of this compound using two principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methodologies

The two most prevalent and powerful techniques for the analysis of this compound are GC-MS and LC-MS.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for fatty acid analysis. However, due to the low volatility of this compound, a derivatization step is mandatory to convert the polar carboxyl and hydroxyl groups into more volatile and thermally stable moieties.[2][3][5] This typically involves esterification of the carboxylic acid and silylation of the hydroxyl group.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) offers the significant advantage of analyzing this compound directly in its native form, thus avoiding the time-consuming derivatization steps.[4][6] LC-MS methods, particularly those employing high-resolution mass spectrometry (HRMS), provide excellent sensitivity and specificity for the analysis of HFAs in complex matrices.[4]

Quantitative Data Summary

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes key quantitative parameters for the analysis of hydroxystearic acids using GC-MS and LC-MS. It is important to note that data specifically for this compound is limited; therefore, data from closely related hydroxystearic acid isomers are included to provide a comprehensive overview.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Reference
Limit of Detection (LOD) Method dependent, can reach low ng levels.Low ng/mL range. For 1this compound, an LOD of 1.1 µg/mL has been reported using HPLC-ELSD.[6][7]
Limit of Quantification (LOQ) 1.8 ng for 9-hydroxystearic acid and 4.4 ng for 10-hydroxystearic acid have been reported.A lower limit of quantification of 0.45 µg/mL has been reported for synthesized dihydroxystearic acid. For 1this compound, an LOQ of 3.2 µg/mL has been reported using HPLC-ELSD.[6][7]
Linearity Good linearity is typically achieved over a wide concentration range with appropriate internal standards.A linear range of 119.1–1190.7 µg/mL (r = 0.9993–0.9995) has been reported for 1this compound.[7]
Recovery Dependent on the extraction and derivatization efficiency.Mean recovery of 101.5% has been reported for 1this compound.[7]
Precision (RSD%) Repeatability RSDs of less than 1.7% have been reported for related compounds.RSDs for repeatability of less than 1.7% and for stability of less than 2.6% have been reported for 1this compound.[7]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol outlines the steps for the quantification of this compound in a biological matrix using GC-MS, involving lipid extraction, saponification, and a two-step derivatization process.

1. Lipid Extraction (Folch Method) a. Homogenize the sample (e.g., tissue, cells) in a chloroform:methanol mixture (2:1 v/v).[5] b. Add an appropriate internal standard (e.g., a deuterated analog of a fatty acid) to correct for extraction efficiency.[5] c. Perform a liquid-liquid extraction by adding water or a salt solution to separate the organic and aqueous phases.[5] d. Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

2. Saponification (for total fatty acid analysis) a. To the dried lipid extract, add a solution of methanolic potassium hydroxide (KOH) to hydrolyze the ester bonds and release the free fatty acids.[5][6] b. Heat the mixture to ensure complete saponification.

3. Derivatization a. Esterification (Methylation): i. Neutralize the saponified sample and extract the free fatty acids. ii. Add a methylating agent, such as boron trifluoride-methanol complex (BF3-Methanol) or methanolic HCl, to the extracted fatty acids to form fatty acid methyl esters (FAMEs).[5][6][8] iii. Heat the reaction mixture to drive the esterification to completion.[8] b. Silylation: i. Dry the FAMEs mixture. ii. Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl group to a trimethylsilyl (TMS) ether.[3][5] iii. Heat the mixture to complete the silylation reaction.[3]

4. GC-MS Analysis a. Injection: Inject the derivatized sample into the GC-MS system. b. Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the derivatized analytes based on their boiling points and polarity.[5] c. Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[6] d. Quantification: Create a calibration curve by analyzing a series of known concentrations of a this compound standard that has undergone the same derivatization process. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.[2]

Protocol 2: LC-MS Analysis of this compound

This protocol describes a more direct method for the quantification of this compound using LC-MS, which does not require derivatization.

1. Sample Preparation a. Extraction: i. For liquid samples (e.g., plasma, milk), perform a protein precipitation step using a cold organic solvent like acetonitrile or isopropanol.[9] ii. For solid samples, perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).[6] b. Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound). c. Centrifugation: Centrifuge the sample to pellet any precipitated proteins or solid debris. d. Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a clean vial for analysis.

2. LC-MS/MS Analysis a. Chromatographic Separation: i. Inject the sample extract onto a reverse-phase C18 column.[7] ii. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). b. Mass Spectrometric Detection: i. Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[4] ii. For quantification, use multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer or high-resolution full scan on an Orbitrap or TOF instrument. iii. Monitor for the precursor ion ([M-H]⁻) of this compound and its characteristic product ions. c. Quantification: Generate a calibration curve by analyzing a series of standard solutions of this compound of known concentrations. Plot the peak area of the analyte against its concentration.

Visualized Workflows

GCMS_Workflow Sample Sample (e.g., Tissue, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Derivatization Two-Step Derivatization Saponification->Derivatization Esterification Esterification (BF3-Methanol) Derivatization->Esterification Silylation Silylation (BSTFA) Derivatization->Silylation Esterification->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow Sample Sample (e.g., Plasma, Tissue Extract) Extraction Sample Preparation (Protein Precipitation/Lipid Extraction) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for LC-MS analysis of this compound.

References

gas chromatography-mass spectrometry (GC-MS) analysis of 2-hydroxystearic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxystearic acid is a member of the alpha-hydroxy fatty acid class, characterized by a hydroxyl group on the second carbon of the stearic acid chain. Altered levels of 2-hydroxy fatty acids have been implicated in various physiological and pathological processes, making their accurate quantification essential for research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the quantification of fatty acids, offering high sensitivity and selectivity. However, the inherent low volatility and polar nature of this compound necessitate a derivatization step to render it suitable for GC-MS analysis.

This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantitative analysis of this compound from biological samples using GC-MS. The described methodology involves a robust sample preparation procedure, including lipid extraction and a two-step derivatization process to form the trimethylsilyl (TMS) ether of the fatty acid methyl ester (FAME), followed by GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., deuterated stearic acid or a suitable odd-chain fatty acid)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • 0.5 M Methanolic KOH

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

Sample Preparation and Lipid Extraction
  • Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.

  • Lipid Extraction: Perform a Bligh and Dyer extraction by adding a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water to the homogenized sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously and centrifuge to induce phase separation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization Protocol

This protocol involves a two-step derivatization: methylation of the carboxylic acid group followed by silylation of the hydroxyl group.

  • Saponification and Methylation (FAME Preparation):

    • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

    • Heat the mixture at 80°C for 10 minutes to saponify the lipids and liberate the fatty acids.

    • After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex thoroughly and centrifuge.

    • Transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean tube. Repeat the hexane extraction once more and combine the hexane layers.

    • Dry the combined hexane extracts over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen.

  • Silylation (TMS Ether Formation):

    • To the dried FAME residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted for the analysis of the TMS derivative of this compound methyl ester.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min
Mass Spectrometer Agilent 5977A MSD or equivalent
MSD Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (for qualitative analysis)

Data Presentation

Quantitative Data Summary

The following table summarizes expected and reported quantitative data for the GC-MS analysis of hydroxy fatty acids. Specific values for this compound should be determined empirically using a standard.

ParameterExpected/Reported Value
Retention Time The retention time for the derivatized this compound will be dependent on the specific GC conditions and column used. It is expected to elute after the stearic acid methyl ester.
Characteristic Ions (m/z) For the TMS derivative of 2-hydroxy fatty acid methyl esters, a characteristic fragment ion at m/z 190 resulting from TMS migration to the ester group is expected. Other significant ions should be determined from a standard injection.
Limit of Detection (LOD) Method-dependent, but can reach low ng levels. For 9-hydroxystearic acid, an LOQ of 1.8 ng has been reported, suggesting a similar range may be achievable for the 2-hydroxy isomer.[1]
Limit of Quantification (LOQ) An LOQ of 1.8 ng has been reported for 9-hydroxystearic acid.[1] A similar or slightly higher LOQ may be expected for this compound.
Linearity Range Typically wide and dependent on the detector and the efficiency of the derivatization. A linear range of 0.01-10 mg/L has been reported for similar compounds.[1]
Precision (RSD%) High reproducibility is achievable with intra- and inter-day precision (RSD%) typically below 15%.[1]
Accuracy/Recovery Good recovery is expected, though it can be influenced by the efficiency of the derivatization step. Relative recoveries of over 95% have been reported for similar compounds.[1]

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Drying1 Evaporation to Dryness Extraction->Drying1 Derivatization1 Saponification & Methylation (FAMEs) Drying1->Derivatization1 Drying2 Evaporation to Dryness Derivatization1->Drying2 Derivatization2 Silylation (TMS Ether) Drying2->Derivatization2 GCMS GC-MS Analysis Derivatization2->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway (Logical Relationship)

Signaling_Pathway Analyte This compound (Low Volatility, Polar) Derivatization Chemical Derivatization Analyte->Derivatization Methylation Methylation (-COOH -> -COOCH3) Derivatization->Methylation Step 1 Silylation Silylation (-OH -> -O-TMS) Derivatization->Silylation Step 2 Derivative Volatile, Thermally Stable Derivative Methylation->Derivative Silylation->Derivative GC Gas Chromatography (Separation) Derivative->GC MS Mass Spectrometry (Detection & Quantification) GC->MS

Caption: Logical steps for preparing this compound for GC-MS.

References

Application Notes and Protocols for the Extraction of 2-Hydroxystearic Acid from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxystearic acid (2-HSA) is a C18 saturated fatty acid with a hydroxyl group at the alpha-position. As a key intermediate in the metabolism of sphingolipids, its accurate quantification in biological tissues is crucial for understanding a variety of physiological and pathological processes. 2-HSA is a component of ceramides, which are essential structural elements of cell membranes and play significant roles in cellular signaling pathways, including those involved in apoptosis, cell growth, and differentiation. Altered levels of 2-hydroxylated fatty acids have been implicated in several diseases, making 2-HSA a molecule of interest in drug development and metabolic research.

These application notes provide detailed protocols for the extraction of this compound from biological tissues, primarily focusing on brain tissue as an example due to the high abundance of hydroxylated sphingolipids in the nervous system. The methodologies described are based on well-established lipid extraction techniques and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and specificity.

Data Presentation: Comparison of Extraction and Analytical Methods

The selection of an appropriate extraction and analytical method is critical for the accurate quantification of this compound. The following tables summarize typical performance characteristics for commonly used methods. While data specific to 2-HSA is limited, the presented values are based on studies of similar hydroxylated fatty acids and provide a reliable reference for method selection and validation.

Table 1: Comparison of Lipid Extraction Methods

Extraction MethodTypical Total Lipid Recovery (%)Key AdvantagesKey Disadvantages
Folch (Chloroform:Methanol, 2:1) ~95-99%Well-established, high recovery for a broad range of lipids.Use of toxic chloroform, relatively labor-intensive.
Bligh & Dyer (Chloroform:Methanol:Water) ~95%Reduced solvent volume compared to Folch, good for smaller sample sizes.Still utilizes chloroform.
MTBE:Methanol ~90-95%Safer alternative to chloroform, suitable for high-throughput applications.May have slightly lower recovery for some polar lipids.

Table 2: Typical LC-MS/MS Performance for Hydroxylated Fatty Acid Quantification

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ) 0.4 - 2.6 ng/mL[1][1]
Limit of Detection (LOD) 0.1 - 0.9 ng/mL[1][1]
Linearity (r²) > 0.99[1]
Intra-day Precision (%RSD) < 15%[1]
Inter-day Precision (%RSD) < 15%[1]
Recovery 85 - 115%[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Brain Tissue using the Folch Method

This protocol details the extraction of total lipids, including this compound, from brain tissue.

Materials:

  • Brain tissue (fresh or frozen at -80°C)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Butylated hydroxytoluene (BHT) or other antioxidant (optional, to prevent oxidation)

  • Glass homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge capable of 2,000 x g and 4°C

  • Glass centrifuge tubes with PTFE-lined caps

  • Orbital shaker

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen or fresh brain tissue.

    • Place the tissue in a pre-chilled glass homogenizer.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. If using an antioxidant, it should be added to this solvent mixture (e.g., 0.01% BHT).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with an additional 1 mL of the chloroform:methanol solution and add it to the centrifuge tube.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[3]

  • Phase Separation:

    • Add 0.6 mL of 0.9% NaCl solution to the tube.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.[3]

    • Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette, taking care not to disturb the interface.

    • Collect the lower organic phase containing the lipids and transfer it to a clean glass tube.

  • Drying and Storage:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.

    • The dried lipid extract can be stored at -80°C until analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Materials and Instrumentation:

  • Dried lipid extract from Protocol 1

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a solvent compatible with the initial mobile phase conditions (e.g., 80:20 Methanol:Water).

    • Spike the sample with a known concentration of the internal standard.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic lipids.

    • Injection Volume: 5 - 10 µL.

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for this compound is [M-H]⁻ with an m/z of 299.3. Product ions for fragmentation should be determined by infusing a standard solution. Potential product ions may result from the loss of water or cleavage of the carbon chain.

      • Quantifier Transition: To be determined empirically.

      • Qualifier Transition: To be determined empirically.

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve using the this compound analytical standard.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway: Biosynthesis of 2-Hydroxylated Ceramides

This compound is a critical precursor in the synthesis of 2-hydroxylated ceramides, a class of sphingolipids. This pathway is initiated by the hydroxylation of a fatty acid, such as stearic acid, by the enzyme Fatty Acid 2-Hydroxylase (FA2H). The resulting this compound is then activated to 2-hydroxystearoyl-CoA and subsequently incorporated into a ceramide backbone by a Ceramide Synthase (CerS) enzyme.[4][5][6]

G Biosynthesis of 2-Hydroxylated Ceramides Stearic_Acid Stearic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Stearic_Acid->FA2H Two_Hydroxystearic_Acid This compound FA2H->Two_Hydroxystearic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Two_Hydroxystearic_Acid->Acyl_CoA_Synthetase Two_Hydroxystearoyl_CoA 2-Hydroxystearoyl-CoA Acyl_CoA_Synthetase->Two_Hydroxystearoyl_CoA CerS Ceramide Synthase (CerS) Two_Hydroxystearoyl_CoA->CerS Sphingosine Sphingosine Sphingosine->CerS Two_Hydroxy_Ceramide 2-Hydroxy Ceramide CerS->Two_Hydroxy_Ceramide G Workflow for this compound Extraction and Analysis Tissue_Sample 1. Tissue Sample Collection (e.g., Brain) Homogenization 2. Homogenization (Chloroform:Methanol 2:1) Tissue_Sample->Homogenization Lipid_Extraction 3. Liquid-Liquid Extraction (Folch Method) Homogenization->Lipid_Extraction Phase_Separation 4. Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Lipid_Collection 5. Collection of Organic Phase Phase_Separation->Lipid_Collection Drying 6. Solvent Evaporation (Nitrogen Stream) Lipid_Collection->Drying Reconstitution 7. Reconstitution (LC-MS compatible solvent) Drying->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis (C18 column, ESI-, MRM) Reconstitution->LC_MS_Analysis Data_Analysis 9. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

Application Note: Derivatization of 2-Hydroxystearic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy fatty acids (2-OH FAs), including 2-hydroxystearic acid (2-HSA), are critical lipid molecules involved in various physiological and pathological processes. Their accurate quantification in biological matrices is essential for biomarker discovery and therapeutic development. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), offers high sensitivity and selectivity for fatty acid analysis. However, the direct analysis of 2-HSA by GC is impeded by its low volatility and the presence of polar carboxyl (-COOH) and hydroxyl (-OH) functional groups.[1] These groups can cause undesirable interactions with the GC stationary phase, leading to poor peak shape, tailing, and inaccurate quantification.[1]

To overcome these challenges, a derivatization step is crucial. This process chemically modifies the polar functional groups, converting the analyte into a more volatile and thermally stable derivative suitable for GC analysis.[1][2] The primary goal is to replace the active hydrogen atoms in the carboxyl and hydroxyl groups with non-polar protecting groups, thereby reducing hydrogen bonding and improving chromatographic performance.[1][3] This application note details the most effective derivatization protocols for 2-HSA, provides comparative data, and offers a troubleshooting guide for researchers.

Overview of Derivatization Methods

For hydroxy fatty acids like 2-HSA, two primary derivatization strategies are commonly employed: a comprehensive two-step method involving esterification followed by silylation, and a more rapid one-step silylation method.

  • Two-Step (Esterification + Silylation): This is the most robust and recommended approach for hydroxy fatty acids.[4] The first step, esterification (or alkylation), specifically targets the carboxylic acid group, typically converting it to a fatty acid methyl ester (FAME) using reagents like Boron Trifluoride in methanol (BF₃-Methanol).[4][5] The second step, silylation, targets the remaining hydroxyl group, converting it into a trimethylsilyl (TMS) ether using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][6] This ensures both polar sites are derivatized, leading to excellent chromatographic performance.[4]

  • One-Step Silylation: This method uses a powerful silylating agent, such as BSTFA with a trimethylchlorosilane (TMCS) catalyst, to simultaneously derivatize both the carboxylic acid and hydroxyl groups into their TMS derivatives.[1][6] While faster, it may sometimes result in incomplete derivatization of sterically hindered groups compared to the dedicated two-step approach.[7]

Data Presentation: Comparison of Derivatization Methods

The following table summarizes and compares the key derivatization methods for 2-HSA.

Method Reagent(s) Target Groups Typical Reaction Conditions Advantages Disadvantages
Two-Step 1. BF₃-Methanol 2. BSTFA + 1% TMCS1. Carboxyl (-COOH) 2. Hydroxyl (-OH)1. Esterification: 60-100°C, 5-10 min[4] 2. Silylation: 60-70°C, 20-60 min[4]Comprehensive and robust derivatization of both functional groups, leading to excellent peak shape and quantification.[4]More time-consuming and involves multiple steps, including an extraction phase.[4]
One-Step Silylation BSTFA + 1% TMCSCarboxyl (-COOH) and Hydroxyl (-OH)60°C, 60 min[1][6]Rapid, single-reaction protocol.[3]May be less effective for certain compounds compared to the two-step method; silylated esters can be moisture-sensitive.[6][8]
One-Step Methylation Methyl Iodide in polar aprotic solventsCarboxyl (-COOH) and Hydroxyl (-OH)Varies (e.g., room temperature)Simultaneously generates stable methyl esters and methyl ethers.[9]May have different efficiencies for non-hydroxy and hydroxy fatty acids; requires specific solvent conditions.[9]
Experimental Workflow and Protocols

The overall workflow for the analysis of 2-HSA from a biological sample involves lipid extraction, derivatization, and finally GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_two Esterification + Silylation cluster_one Silylation Only cluster_analysis Analysis Sample Biological Sample (e.g., tissue, cells) Extract Lipid Extraction (e.g., Bligh & Dyer) Sample->Extract Dry Dry Down Under N2 Extract->Dry TwoStep Two-Step Method (Recommended) Dry->TwoStep OneStep One-Step Method Dry->OneStep Ester 1. Add BF3-Methanol Heat (60-100°C) ExtractFAME 2. Extract FAMEs with Hexane Ester->ExtractFAME DryFAME 3. Dry Down Under N2 ExtractFAME->DryFAME Silyl 4. Add BSTFA Heat (60-70°C) DryFAME->Silyl GCMS GC-MS Injection Silyl->GCMS SilylOnly 1. Add BSTFA Heat (60°C) SilylOnly->GCMS Data Data Acquisition & Quantification GCMS->Data

Fig 1. General experimental workflow for 2-HSA analysis.

Protocol 1: Two-Step Derivatization (Esterification followed by Silylation)

This protocol is the recommended method for achieving comprehensive and reliable derivatization of 2-HSA.[4]

Part A: Esterification of Carboxylic Acid

  • Sample Preparation: Place 1-25 mg of the dried lipid extract containing 2-HSA into a screw-capped glass tube with a PTFE liner.[4][5]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in Methanol (BF₃-Methanol).[4][5]

  • Reaction: Tightly cap the tube and heat in a heating block or water bath at 60-100°C for 5-10 minutes.[4]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.[4][5]

  • Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the upper hexane layer. A brief centrifugation can aid phase separation.[4]

  • Collection: Carefully transfer the upper hexane layer to a clean vial. To ensure complete dryness, pass the organic layer through a small amount of anhydrous sodium sulfate.[4][5]

  • Drying: Evaporate the hexane under a gentle stream of nitrogen gas to yield the this compound methyl ester.[4]

Part B: Silylation of Hydroxyl Group

  • Reagent Addition: To the dried methyl ester from Part A, add 50 µL of BSTFA (containing 1% TMCS as a catalyst) and 50 µL of a suitable solvent like pyridine or acetonitrile.[4]

  • Reaction: Tightly cap the vial, vortex, and heat at 60-70°C for 20-60 minutes.[4]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.[4]

Protocol 2: One-Step Silylation

This protocol derivatizes both functional groups simultaneously and is suitable for high-throughput applications.

  • Sample Preparation: Place the dried sample (e.g., ~100 µL of a 1 mg/mL solution) into a GC vial.[1]

  • Reagent Addition: Add 50 µL of a silylating agent such as BSTFA with 1% TMCS.[1][6]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. The reaction time and temperature can be optimized as needed.[1][6]

  • Analysis: After cooling, the sample can be diluted with a solvent (e.g., dichloromethane) if necessary and is then ready for injection into the GC-MS.[4]

Visualization of Derivatization Pathway

The following diagram illustrates the chemical transformation of this compound during the recommended two-step derivatization process.

G cluster_0 Start: this compound cluster_1 Step 1: Esterification cluster_2 Step 2: Silylation Start Structure: CH3(CH2)15-CH(OH)-COOH Step1 Structure: CH3(CH2)15-CH(OH)-COOCH3 Start->Step1 + BF3 / Methanol Heat Final Final Derivative: CH3(CH2)15-CH(O-TMS)-COOCH3 Step1->Final + BSTFA / TMCS Heat

Fig 2. Chemical pathway of the two-step derivatization.
Typical GC-MS Parameters

While optimal conditions should be determined empirically, the following table provides a representative starting point for the GC-MS analysis of derivatized 2-HSA.

Parameter Typical Setting
GC Column Non-polar column such as a DB-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temp. 280 - 300°C.[11]
Oven Program Initial: 120°C, hold for 2 min. Ramp: 2-5°C/min to 220-280°C. Final Hold: 10-20 min.[9][11]
MS Interface Temp. 280 - 300°C.
Ion Source Temp. 230°C.
Ionization Mode Electron Impact (EI) at 70 eV.[9]
Scan Range m/z 40-600.[9]
Troubleshooting
  • Peak Tailing: This often indicates incomplete derivatization or the presence of active sites in the GC system.[4]

    • Solution: Ensure derivatization reaction goes to completion by optimizing time and temperature. Use a high-quality, deactivated injector liner and GC column. If the column is old, conditioning it or trimming the first few centimeters from the inlet may help.[4]

  • Low Yield/Recovery: This can result from an incomplete reaction or loss of sample during extraction steps.

    • Solution: Ensure all reagents are fresh and anhydrous, as silylating agents are moisture-sensitive.[6] Optimize reaction conditions and be meticulous during the solvent extraction and transfer steps. The use of an internal standard is highly recommended for accurate quantification.[12]

  • Extraneous Peaks: These may arise from reagent by-products or contaminants in the sample or solvents.

    • Solution: Analyze a reagent blank to identify artifact peaks. Ensure high-purity solvents and reagents are used. A sample cleanup step prior to derivatization may be necessary for complex matrices.[4]

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on proper derivatization. While one-step silylation offers a rapid alternative, the two-step protocol involving esterification followed by silylation provides a more comprehensive and robust conversion of 2-HSA into a volatile derivative.[4] This method is recommended for achieving accurate and reproducible quantification, yielding sharp, symmetrical peaks ideal for rigorous scientific investigation in research and drug development.

References

Synthesis of 2-Hydroxystearic Acid for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of 2-hydroxystearic acid, a molecule of significant interest in various research fields, including cosmetics and cell biology. The synthesis of this alpha-hydroxy fatty acid is crucial for investigating its biological functions and potential therapeutic applications. Herein, we detail established chemical synthesis methodologies, present comparative data, and outline experimental workflows for studying its effects on cellular processes.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as desired yield, purity, and available laboratory resources. Below is a summary of common methods with their reported quantitative data.

Synthesis MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
α-Chlorination/Hydroxylation Stearic AcidTrichloroisocyanuric acid (TCCA), Potassium hydroxide (KOH)1. Chlorination: Solvent-free, melt; 2. Hydroxylation: Reflux in water64-6899-100[1]
Hell-Volhard-Zelinskii (HVZ) Reaction Stearic AcidBromine (Br₂), Phosphorus tribromide (PBr₃)High temperature, reflux85 (for α-bromo ester intermediate)Not specified[2]

Experimental Protocols

Method 1: α-Chlorination and Hydroxylation of Stearic Acid

This two-step method provides a high yield and purity of this compound under relatively green conditions.[1]

Step 1: α-Chlorination of Stearic Acid

  • Reaction Setup: In a round-bottom flask, melt stearic acid at a temperature slightly above its melting point (69.3 °C).

  • Reagent Addition: Add a slight excess of trichloroisocyanuric acid (TCCA) to the molten stearic acid.

  • Reaction: Stir the mixture under solvent-free conditions until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, the crude α-chlorostearic acid is obtained and can be used in the next step without further purification.

Step 2: Hydroxylation of α-Chlorostearic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of potassium hydroxide (KOH) in water.

  • Addition of α-Chlorostearic Acid: Add the crude α-chlorostearic acid from the previous step to the KOH solution.

  • Reaction: Reflux the mixture for 24 hours.[1]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 1 with hydrochloric acid (HCl) to precipitate the crude this compound.

    • Filter the white solid and wash it with water.

    • Further purify the product by trituration with acetonitrile to obtain high-purity this compound.[1]

Method 2: Synthesis via Hell-Volhard-Zelinskii (HVZ) Reaction

The HVZ reaction is a classic method for the α-halogenation of carboxylic acids, which can then be converted to α-hydroxy acids.[2][3][4][5]

Step 1: α-Bromination of Stearic Acid (Hell-Volhard-Zelinskii Reaction)

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place stearic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Reagent Addition: Heat the mixture and add bromine (Br₂) dropwise.

  • Reaction: Reflux the reaction mixture overnight.[2]

  • Isolation of Intermediate: The resulting α-bromostearoyl bromide can be isolated or directly used in the next step.

Step 2: Hydrolysis to this compound

  • Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the α-bromostearoyl bromide to 2-bromostearic acid.

  • Nucleophilic Substitution: Treat the 2-bromostearic acid with an aqueous base (e.g., sodium hydroxide) to substitute the bromine with a hydroxyl group, forming this compound.

  • Purification: Acidify the solution to precipitate the this compound, which can then be purified by recrystallization.

Biological Context and Signaling Pathways

This compound and its isomers have been shown to exert biological effects, including the modulation of cell proliferation and interaction with nuclear receptors.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

Hydroxystearic acids can act as agonists for PPARα, a nuclear receptor that plays a key role in lipid metabolism.[6] Activation of PPARα leads to the transcription of target genes involved in fatty acid oxidation.

PPARa_Signaling cluster_nucleus Nucleus HSA 2-Hydroxystearic Acid PPARa PPARα HSA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Upregulates Transcription Metabolism Increased Fatty Acid Oxidation TargetGenes->Metabolism

PPARα Signaling Pathway Activation by this compound.

Induction of G0/G1 Cell Cycle Arrest

Some hydroxystearic acid isomers have been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G0/G1 phase.[1] This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Cell_Cycle_Arrest HSA 2-Hydroxystearic Acid CDK46 CDK4/6 HSA->CDK46 Inhibits Activity pRb pRb CDK46->pRb Phosphorylates Arrest G0/G1 Arrest CDK46->Arrest CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F pRb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes

Mechanism of this compound-Induced G0/G1 Cell Cycle Arrest.

Experimental Workflows

Workflow for Assessing Cell Proliferation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (cell attachment) CellCulture->Incubation1 Treatment 3. Treat with varying concentrations of This compound Incubation1->Treatment Incubation2 4. Incubate for 24-72h Treatment->Incubation2 AddMTT 5. Add MTT reagent to each well Incubation2->AddMTT Incubation3 6. Incubate for 2-4h (formazan formation) AddMTT->Incubation3 AddSolvent 7. Add solubilization solvent (e.g., DMSO) Incubation3->AddSolvent Incubation4 8. Incubate until formazan crystals dissolve AddSolvent->Incubation4 ReadAbsorbance 9. Measure absorbance at ~570 nm Incubation4->ReadAbsorbance DataAnalysis 10. Calculate cell viability and determine IC50 ReadAbsorbance->DataAnalysis

Experimental Workflow for MTT Assay.

Workflow for Cell Cycle Analysis using Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis CellCulture 1. Culture and treat cells with this compound Harvest 2. Harvest cells (trypsinization) CellCulture->Harvest Wash 3. Wash with PBS Harvest->Wash Fixation 4. Fix cells in cold 70% ethanol Wash->Fixation RNase 5. Treat with RNase A Fixation->RNase PI_Stain 6. Stain with Propidium Iodide (PI) RNase->PI_Stain Acquisition 7. Acquire data on a flow cytometer PI_Stain->Acquisition Analysis 8. Analyze DNA content histograms to determine cell cycle distribution Acquisition->Analysis

Experimental Workflow for Cell Cycle Analysis by Flow Cytometry.

References

Application Notes: 2-Hydroxystearic Acid as a Biomarker in Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxystearic acid (2-HSA), a member of the 2-hydroxy long-chain fatty acid family, is emerging as a significant biomarker in the study of various diseases, particularly in oncology. Produced by the enzyme fatty acid 2-hydroxylase (FA2H), alterations in the levels of 2-HSA and its derivatives have been linked to critical cellular processes, including cell proliferation, signaling, and sensitivity to therapeutic agents. These notes provide a comprehensive overview of the current understanding of 2-HSA as a biomarker, detailed protocols for its quantification, and insights into its role in key signaling pathways.

This compound in Cancer

Recent studies have highlighted a significant correlation between the expression of FA2H and the progression of certain cancers, notably colorectal and gastric cancer. A consistent finding is the suppression of FA2H expression in tumor tissues compared to adjacent normal tissues.[1][2] This downregulation of FA2H is presumed to lead to a decrease in the intratumoral concentration of (R)-2-hydroxystearic acid, the enantiomer produced by this enzyme.

The reduced levels of 2-hydroxy fatty acids (2-HFAs) in cancerous tissues are associated with increased tumor growth, metastasis, and chemoresistance.[1][3] Conversely, the restoration of 2-HFA levels, either through the overexpression of FA2H or the exogenous administration of synthetic (R)-2-hydroxy fatty acids, has been shown to inhibit tumor progression and enhance the efficacy of chemotherapeutic drugs like cisplatin.[2][3]

Data Presentation

While specific quantitative data for this compound is still emerging in the literature, the following table summarizes the typical findings regarding FA2H expression, which directly correlates with 2-HSA levels.

ParameterHealthy Control TissueTumor TissueReference
FA2H mRNA Expression HighSignificantly Suppressed[1]
(Predicted) 2-HSA Levels Normal/HighLow[1][2]

Signaling Pathways Involving 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids, including 2-HSA, have been shown to modulate several critical signaling pathways implicated in cancer development and progression.

Inhibition of the mTOR/S6K1/Gli1 Pathway

In gastric cancer, FA2H expression and its product, (R)-2-hydroxy fatty acids, have been demonstrated to inhibit the non-canonical Hedgehog signaling pathway by suppressing the mTOR/S6K1/Gli1 axis.[2][3] Mechanistic target of rapamycin (mTOR) is a key kinase that, when activated, promotes cell growth and proliferation. Its downstream effector, S6 kinase 1 (S6K1), can activate the transcription factor Gli1, a key component of the Hedgehog pathway, independent of the canonical Smoothened (SMO)-dependent mechanism. By inhibiting mTOR, 2-HFAs can reduce Gli1 activation, thereby suppressing tumor growth and increasing chemosensitivity.[3]

mTOR_Pathway 2-HSA 2-HSA mTORC1 mTORC1 2-HSA->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 activates Gli1 Gli1 S6K1->Gli1 activates Tumor Growth & Proliferation Tumor Growth & Proliferation Gli1->Tumor Growth & Proliferation promotes

2-HSA mediated inhibition of the mTOR/S6K1/Gli1 pathway.
Regulation of the YAP Transcriptional Axis via AMPK

In colorectal cancer, the tumor-suppressive effects of FA2H and 2-HFAs are linked to the regulation of the Yes-associated protein (YAP) transcriptional axis.[1] This regulation is mediated by AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. It is proposed that the accumulation of polyunsaturated fatty acids resulting from FA2H overexpression leads to nutrient deficiency and subsequent AMPK activation.[1] Activated AMPK can then phosphorylate and inactivate YAP, a key transcriptional co-activator that promotes cell proliferation and inhibits apoptosis.[4][5]

YAP_Pathway cluster_FA2H FA2H Overexpression PUFA Accumulation PUFA Accumulation Nutrient Deficiency Nutrient Deficiency PUFA Accumulation->Nutrient Deficiency AMPK AMPK Nutrient Deficiency->AMPK activates YAP YAP AMPK->YAP phosphorylates & inhibits TEAD TEAD YAP->TEAD binds to Gene Transcription (Proliferation) Gene Transcription (Proliferation) TEAD->Gene Transcription (Proliferation) activates

Regulation of the YAP transcriptional axis by 2-HFAs via AMPK.
PPARα Agonism by 10-Hydroxystearic Acid

Interestingly, a regioisomer of 2-HSA, 10-hydroxystearic acid (10-HSA), has been identified as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[6][7] PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Activation of PPARα by ligands like 10-HSA leads to the transcription of genes involved in fatty acid oxidation. This mechanism is of interest in metabolic diseases and certain cancers where lipid metabolism is dysregulated.

Activation of PPARα signaling by 10-hydroxystearic acid.

Experimental Protocols

Accurate quantification of 2-HSA in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.

Protocol 1: Quantification of this compound by GC-MS

This protocol involves the extraction of total fatty acids, derivatization to form volatile esters, and subsequent analysis by GC-MS.

1. Sample Preparation and Lipid Extraction:

  • For tissue samples, homogenize approximately 30 mg of tissue in a suitable solvent.

  • For plasma or serum, use 100-200 µL.

  • Add an internal standard (e.g., deuterated stearic acid) to the sample.

  • Perform lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

  • After phase separation, collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization:

  • Resuspend the dried lipid extract in a methanolic potassium hydroxide solution and heat to saponify the esterified fatty acids.

  • Acidify the solution and extract the free fatty acids with hexane.

  • Evaporate the hexane and derivatize the fatty acids to their methyl esters (FAMEs) using 3N methanolic HCl at 85°C for 1 hour.

  • To enhance volatility for GC analysis, convert the hydroxyl group to a trimethylsilyl (TMS) ether by reacting with a silylating agent like BSTFA with 1% TMCS.

3. GC-MS Analysis:

  • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at an initial temperature of ~150°C, then ramp to ~310°C.

  • Carrier Gas: Helium.

  • MS Detection: Use electron impact (EI) ionization and scan for characteristic ions of the 2-HSA-FAME-TMS derivative. For quantification, use selected ion monitoring (SIM) of specific m/z fragments.

Protocol 2: Quantification of this compound by LC-MS/MS

This method offers high sensitivity and specificity and can often be performed without derivatization.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma or homogenized tissue, add an internal standard (e.g., 2-HSA-d3).

  • Precipitate proteins by adding cold acetonitrile.

  • Centrifuge to pellet the proteins and collect the supernatant.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3-0.5 mL/min.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

  • MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-HSA and the internal standard for quantification.

Experimental_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Derivatization (GC-MS) Derivatization (GC-MS) Lipid Extraction->Derivatization (GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis (Direct) GC-MS Analysis GC-MS Analysis Derivatization (GC-MS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis

General workflow for 2-HSA quantification.

Conclusion and Future Directions

This compound holds considerable promise as a biomarker, particularly in the context of cancer. Its link to the FA2H enzyme and key oncogenic signaling pathways provides a strong rationale for its further investigation in clinical settings. The development and standardization of robust analytical methods for its quantification will be paramount in establishing its clinical utility for diagnosis, prognosis, and as a potential pharmacodynamic biomarker for therapies targeting the identified signaling pathways. Future research should focus on large-scale clinical studies to establish reference ranges for 2-HSA in different populations and to validate its performance as a diagnostic and prognostic marker for various diseases.

References

Application Note: Quantification of 2-Hydroxystearic Acid in Synovial Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxystearic acid (2-HSA) is a hydroxylated long-chain fatty acid that is a component of sphingolipids. The synthesis of 2-hydroxy fatty acids is catalyzed by fatty acid 2-hydroxylase (FA2H).[1][2] Emerging research indicates the presence of 2-HSA in human synovial fluid and its potential involvement in joint pathophysiology. Levels of this compound have been observed to be elevated in synovial fluid following joint trauma, and an accumulation of 2-hydroxy C18:0 has been noted in osteoarthritic chondrocytes.[3] Given the established role of fatty acids in inflammatory processes and joint health, the accurate quantification of 2-HSA in synovial fluid is critical for understanding its role as a potential biomarker in joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA), and for the development of novel therapeutic interventions.[4]

This application note provides detailed protocols for the quantification of this compound in human synovial fluid using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

While specific concentrations of this compound in synovial fluid from large patient cohorts are not yet widely published, the following table provides an example of how quantitative data for 2-HSA in different patient groups could be presented. The values presented are hypothetical and for illustrative purposes only.

Patient GroupThis compound (ng/mL)Method of QuantificationReference
Healthy Controls (n=50)15.2 ± 3.5LC-MS/MSFictional Study et al., 2025
Osteoarthritis (n=50)28.9 ± 7.2LC-MS/MSFictional Study et al., 2025
Rheumatoid Arthritis (n=50)45.7 ± 9.8**LC-MS/MSFictional Study et al., 2025
Post-Traumatic Arthritis (n=20)35.1 ± 8.1GC-MSFictional Study et al., 2025
*p < 0.05 vs Healthy Controls
**p < 0.01 vs Healthy Controls

Experimental Protocols

Two primary methods are presented for the quantification of this compound in synovial fluid: GC-MS following derivatization and LC-MS/MS.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a two-step derivatization to increase the volatility of 2-HSA for GC analysis. The carboxylic acid group is first converted to a methyl ester, and the hydroxyl group is then silylated.

1. Sample Preparation and Lipid Extraction

  • Synovial Fluid Collection: Aspirate synovial fluid from the joint space under sterile conditions.[5] Centrifuge at 3,000 x g for 15 minutes to remove cells and debris. Store the supernatant at -80°C until analysis.

  • Internal Standard Spiking: Thaw synovial fluid samples on ice. To 100 µL of synovial fluid, add a known amount of an appropriate internal standard, such as deuterated this compound (e.g., this compound-d3).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the synovial fluid sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

2. Derivatization

  • Esterification (to form Fatty Acid Methyl Ester - FAME):

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Cap the tube tightly and heat at 60°C for 60 minutes.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, and vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer and dry it under a stream of nitrogen.

  • Silylation:

    • To the dried FAME, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized 2-HSA and internal standard.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and may not require derivatization, simplifying the sample preparation process.

1. Sample Preparation and Lipid Extraction

  • Synovial Fluid Collection and Internal Standard Spiking: Follow the same procedure as in Protocol 1.

  • Lipid Extraction (Methyl-tert-butyl ether - MTBE Method):

    • To 100 µL of synovial fluid, add 300 µL of methanol.

    • Add 1 mL of MTBE and vortex for 10 minutes.

    • Add 250 µL of water to induce phase separation and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Collect the upper organic phase and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water).

2. LC-MS/MS Analysis

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 40% B, increase to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion ([M-H]⁻) for 2-HSA (m/z 299.2) and optimize the fragment ions for quantification and qualification (e.g., loss of water or specific fragments from the fatty acid chain). A similar process should be followed for the internal standard.

Visualization of Workflows and Pathways

G cluster_GCMS Protocol 1: GC-MS Workflow cluster_LCMS Protocol 2: LC-MS/MS Workflow SF_GC Synovial Fluid Sample IS_GC Spike with Internal Standard SF_GC->IS_GC Ext_GC Lipid Extraction (Folch) IS_GC->Ext_GC Dry1_GC Dry Extract Ext_GC->Dry1_GC Deriv1_GC Esterification (FAME) Dry1_GC->Deriv1_GC Deriv2_GC Silylation (TMS) Deriv1_GC->Deriv2_GC GCMS_Ana GC-MS Analysis Deriv2_GC->GCMS_Ana Data_GC Data Quantification GCMS_Ana->Data_GC SF_LC Synovial Fluid Sample IS_LC Spike with Internal Standard SF_LC->IS_LC Ext_LC Lipid Extraction (MTBE) IS_LC->Ext_LC Dry_LC Dry & Reconstitute Ext_LC->Dry_LC LCMS_Ana LC-MS/MS Analysis Dry_LC->LCMS_Ana Data_LC Data Quantification LCMS_Ana->Data_LC

Figure 1. Experimental workflows for quantifying 2-HSA.

G StearicAcid Stearic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) StearicAcid->FA2H Hydroxylation HSA This compound (2-HSA) FA2H->HSA CeramideSynthase Ceramide Synthase HSA->CeramideSynthase Incorporation GPCR GPCR Activation? (Hypothesized) HSA->GPCR Modulation of Inflammation HydroxyCeramides 2-Hydroxy-Ceramides CeramideSynthase->HydroxyCeramides Sphingolipids Complex Sphingolipids (e.g., Galactosylceramides) HydroxyCeramides->Sphingolipids Further Metabolism Inflammation Pro-inflammatory Signaling (Putative) GPCR->Inflammation

Figure 2. Putative pathway of 2-HSA biosynthesis and role.

References

Unlocking Youthful Skin: Applications of 2-Hydroxystearic Acid in Skincare and Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hydroxystearic acid (2-HSA), a member of the alpha-hydroxy acid (AHA) family, and its isomers, notably 10-hydroxystearic acid (10-HSA) and 1this compound (12-HSA), are emerging as multifunctional ingredients in the skincare and dermatology landscape. Derived from natural sources like castor oil, these fatty acids offer a compelling profile of benefits ranging from textural improvements in cosmetic formulations to significant, research-backed efficacy in anti-aging and skin health applications.[1][2][3][4] This document provides detailed application notes and experimental protocols to guide researchers and formulation scientists in harnessing the potential of hydroxystearic acids.

Key Functions and Applications

This compound and its isomers are valued for their versatile properties in cosmetic formulations:

  • Emollient: They impart a smooth, soft feel to the skin, enhancing the sensory experience of creams and lotions.[1][2][4]

  • Thickener: They act as effective viscosity-building agents, creating luxurious textures in a variety of products, including moisturizers, gels, and shampoos.[1][2][4]

  • Surfactant: In cleansing products, they help to lift and remove dirt and oil from the skin's surface.[1][2]

  • Bio-based and Sustainable: As oleochemicals derived from vegetable sources, they align with the growing demand for "green" and environmentally friendly cosmetic ingredients.[2][3][4]

Dermatological Research and Efficacy

Recent studies have illuminated the bioactive properties of hydroxystearic acids, particularly 10-HSA and 12-HSA, demonstrating their potential in addressing key signs of skin aging and photodamage.

Anti-Aging and Skin Rejuvenation

Research indicates that 10-HSA, in particular, can significantly improve signs of aging by boosting collagen production. In vitro studies have shown a dose-dependent increase in both type I and type III collagen.[5][6] Furthermore, 10-HSA has been shown to work synergistically with retinoids to enhance collagen synthesis.[7]

Reduction of Hyperpigmentation and Pore Size

Clinical and in-vitro evidence supports the role of hydroxystearic acids in reducing age spots and the appearance of pores.[5][6][8] 10-HSA has been clinically shown to decrease the contrast of age spots and reduce the surface and volume of skin pores.[5][6][8] The mechanism is linked to the modulation of melanogenesis.

Protection Against UV-Induced Damage

Ex vivo studies have demonstrated that 10-HSA can mitigate the harmful effects of UVB radiation. It has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1), a key enzyme in collagen degradation, and reduce the formation of sunburn cells and the upregulation of the stress marker p53.[5][6]

Skin Barrier Enhancement

Emerging research suggests that 12-HSA may play a role in strengthening the skin's innate immune barrier by stimulating the secretion of antimicrobial peptides (AMPs) from keratinocytes.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro, ex-vivo, and clinical studies on hydroxystearic acid and its isomers.

Table 1: In-Vitro Efficacy of 10-Hydroxystearic Acid

ParameterEffectConcentrationSignificance
Collagen I Synthesis+96% increaseNot specifiedp < 0.01
Collagen III Synthesis+244% increaseNot specifiedp < 0.01
PPARα Activation15.7x inductionNot specifiedp < 0.001

Data sourced from Schütz et al., 2019 and Rawlings et al., 2021.[5][6][7]

Table 2: Ex-Vivo Efficacy of 10-Hydroxystearic Acid

ParameterEffectConcentrationSignificance
Collagen III Synthesis+57% increase0.1% (3.3 mM)p < 0.01
UVB-induced MMP-1 Expression-83% reduction0.1% (0.33 mM)p < 0.01
UVB-induced Sunburn Cells-34% reductionNot specifiedNot specified
UVB-induced p53 Upregulation-46% reductionNot specifiedp < 0.01

Data sourced from Schütz et al., 2019.[5][6]

Table 3: Clinical Efficacy of 10-Hydroxystearic Acid (1% Formulation)

ParameterEffectDurationSignificance
Age Spot Pigmentation ContrastSignificant reduction4 weeksp < 0.05
Skin Pore Surface and VolumeSignificant decrease8 weeksp < 0.05

Data sourced from Schütz et al., 2019.[5][6]

Signaling Pathways and Mechanisms of Action

The biological effects of hydroxystearic acids are primarily attributed to their role as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

PPARa_Signaling_Pathway cluster_collagen Collagen Synthesis (Fibroblasts) cluster_melanogenesis Melanogenesis Regulation (Melanocytes) HSA 10-Hydroxystearic Acid PPARa PPARα Receptor (in Fibroblasts & Melanocytes) HSA->PPARa Binds to & Activates Collagen_Synthesis Increased Collagen I & III Synthesis PPARa->Collagen_Synthesis MMP1_Inhibition Decreased MMP-1 Expression PPARa->MMP1_Inhibition Wnt Modulation of Wnt Signaling Pathway PPARa->Wnt MITF Downregulation of MITF & Tyrosinase Wnt->MITF Melanin Reduced Melanin Production MITF->Melanin

Caption: PPARα signaling pathway activated by 10-HSA.

Activation of PPARα by 10-HSA leads to several downstream effects:

  • In Fibroblasts: It stimulates the synthesis of collagen I and III while inhibiting the expression of collagen-degrading MMPs, leading to improved skin firmness and elasticity.[5][6]

  • In Melanocytes: PPARα activation is believed to modulate the Wnt signaling pathway, which in turn downregulates key melanogenic enzymes like tyrosinase and the microphthalmia-associated transcription factor (MITF).[8] This results in reduced melanin production and a decrease in hyperpigmentation.[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound and its isomers.

Protocol 1: In-Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To quantify the effect of hydroxystearic acid on collagen type I and III synthesis in primary human dermal fibroblasts.

Materials:

  • Primary human dermal fibroblasts (HDFs)

  • DMEM low glucose medium with 0.2% FCS and 1% Penicillin/Streptomycin

  • 10 mM stock solution of 10-hydroxystearic acid in DMSO

  • Transforming Growth Factor beta 1 (TGF-β1) as a positive control

  • Immunohistochemistry staining kits for Collagen I and III

Methodology:

  • Culture HDFs in standard growth medium until confluent.

  • Starve the cells in DMEM low glucose with 0.2% FCS for 2.5 days to synchronize them.

  • Replace the starvation medium with fresh medium containing various concentrations of 10-HSA (solubilized from the DMSO stock) or TGF-β1.

  • Incubate the cells for an additional 48 hours.

  • Fix the cells and perform immunohistochemical staining for Collagen I and III according to the manufacturer's protocol.

  • Quantify the staining intensity using image analysis software to determine the relative increase in collagen synthesis compared to the vehicle control (DMSO).

Collagen_Synthesis_Workflow Start Culture & Synchronize Human Dermal Fibroblasts Treatment Treat with 10-HSA (48 hours) Start->Treatment Staining Immunohistochemical Staining for Collagen I & III Treatment->Staining Analysis Quantify Staining Intensity via Image Analysis Staining->Analysis Result Determine % Increase in Collagen Synthesis Analysis->Result

Caption: Workflow for in-vitro collagen synthesis assay.

Protocol 2: Ex-Vivo Analysis of UVB-Induced MMP-1 Expression

Objective: To assess the protective effect of hydroxystearic acid against UVB-induced MMP-1 expression in human skin explants.

Materials:

  • Human skin explants from abdominal plastic surgery (8 mm diameter)

  • Modified Williams' E medium

  • Test samples of hydroxystearic acid in DMSO as the vehicle

  • BIO-SUN irradiation system with UVB tubes

  • RT-qPCR reagents and specific primers for MMP-1, Ubiquitin, and YWHAZ

Methodology:

  • Maintain skin explants at an air-liquid interface in culture medium.

  • Topically apply the test sample (e.g., 4 µL of 0.33 mM 10-HSA in DMSO) to the skin biopsies 24 hours and 1 hour prior to UVB irradiation.

  • Expose the skin explants to UVB radiation (1 J/cm²).

  • 24 hours post-irradiation, harvest the tissue for RNA extraction.

  • Perform reverse transcription and quantitative PCR (RT-qPCR) using specific primers for MMP-1.

  • Normalize the MMP-1 expression data to reference genes (Ubiquitin and YWHAZ).

  • Calculate the percentage reduction in MMP-1 expression in treated samples compared to the irradiated vehicle control.

Protocol 3: Clinical Trial for Efficacy on Age Spots and Pores

Objective: To evaluate the clinical efficacy of a topical formulation containing hydroxystearic acid on visible signs of aging.

Study Design: A randomized, double-blind, vehicle-controlled study.

Participant Profile: Subjects with visible signs of photoaging, including distinct age spots and conspicuous pores.

Methodology:

  • Recruit and randomize participants into two groups: one receiving the test product (e.g., 1% 10-HSA formulation) and the other a vehicle cream.

  • Instruct participants to apply the assigned product to the face twice daily for a specified period (e.g., 8 weeks).

  • Conduct efficacy assessments at baseline, week 4, and week 8.

  • Assessments:

    • Digital Photography: Capture standardized high-resolution images of the face at each time point. Use image analysis software to quantify changes in pore size and volume.

    • Colorimetry: Use a chromameter to measure the L* value (lightness) of age spots and the surrounding skin to calculate the change in pigmentation contrast.

    • Dermatological Grading: A trained dermatologist assesses the severity of age spots and pore visibility using a standardized scale.

Clinical_Trial_Workflow Recruitment Recruit & Randomize Participants Baseline Baseline Assessment (Photography, Colorimetry) Recruitment->Baseline Treatment 8-Week Product Application (Test vs. Vehicle) Baseline->Treatment FollowUp Follow-Up Assessments (Week 4 & Week 8) Treatment->FollowUp Analysis Statistical Analysis of Changes from Baseline FollowUp->Analysis Conclusion Determine Efficacy on Age Spots & Pores Analysis->Conclusion

Caption: Workflow for a clinical trial on age spots and pores.

Safety and Formulation Guidelines

  • Safety Profile: Hydroxystearic acid is generally considered non-irritating and non-toxic for topical use.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that hydroxystearic acid is safe as a cosmetic ingredient in the present practices of use.[10]

  • Use Levels: In leave-on skincare products, typical usage levels range from 1-5%.[1] Higher concentrations of up to 13.2% have been reported in makeup formulations.[10]

  • Formulation: 12-HSA is an effective gelling agent for various oils and esters used in cosmetics.[3] For emulsion-based products like creams and lotions, an example formulation would include an oil phase with 1-5% 1this compound, heated to 75-80°C to ensure it is fully melted and uniform before emulsification with the aqueous phase.[3]

References

Application Notes and Protocols: 2-Hydroxystearic Acid in Cancer Cell Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxystearic acid (2-HSA), a 2-hydroxy fatty acid (2-OHFA), has emerged as a molecule of interest in cancer research. While studies directly investigating 2-HSA are limited, research into the broader class of 2-OHFAs and the enzyme responsible for their synthesis, Fatty Acid 2-Hydroxylase (FA2H), provides significant insights into their potential as anti-cancer agents. This document outlines the current understanding of 2-HSA's role in inhibiting cancer cell growth, provides relevant quantitative data, details implicated signaling pathways, and offers experimental protocols for its study.

Data Presentation

Currently, specific data on the direct application of this compound across a wide range of cancer cell lines is limited in publicly available literature. However, one study has demonstrated its efficacy in a specific cancer cell line.

Table 1: Quantitative Data on the Anti-proliferative Effect of this compound

CompoundCell LineAssayConcentrationEffect
This compoundEhrlich ascites tumor (EAT)Growth Inhibition100 µMReduction in cell growth

Note: Further research is required to establish a broader profile of 2-HSA's activity, including IC50 values across various cancer cell types.

Signaling Pathways

Studies on the enzyme Fatty Acid 2-Hydroxylase (FA2H), which produces (R)-2-hydroxy fatty acids, have elucidated key signaling pathways involved in the anti-tumor effects of these lipids. It is hypothesized that this compound exerts its effects through similar mechanisms.

FA2H-Mediated Tumor Suppression

The expression of FA2H is often downregulated in cancerous tissues, such as gastric and colorectal cancer, compared to normal tissues. Restoration of 2-OHFA levels, either through FA2H overexpression or direct administration of 2-OHFAs, has been shown to inhibit tumor growth and enhance chemosensitivity. The proposed mechanisms involve the modulation of major signaling cascades critical for cancer cell proliferation and survival.

Key Signaling Pathways Modulated by 2-Hydroxy Fatty Acids:
  • AMPK/YAP Pathway: In colorectal cancer, FA2H has been shown to function through the AMP-activated protein kinase (AMPK)/Yes-associated protein (YAP) pathway. The accumulation of polyunsaturated fatty acids resulting from FA2H activity may lead to nutrient deficiency and subsequent activation of AMPK. Activated AMPK can then inhibit the oncogenic YAP transcriptional axis, leading to a suppression of tumor growth and metastasis.

  • mTOR/S6K1/Gli1 Pathway: In gastric cancer, FA2H depletion leads to decreased chemosensitivity, which is associated with the inhibition of AMPK and the activation of the mTOR/S6K1/Gli1 pathway. Conversely, treatment with (R)-2-OHFAs can reverse these effects, suggesting that this compound may inhibit this pro-survival pathway.

FA2H_Signaling_Pathway cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2HSA This compound AMPK AMPK 2HSA->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits YAP YAP AMPK->YAP Inhibits S6K1 S6K1 mTOR->S6K1 Activates Gli1 Gli1 S6K1->Gli1 Activates Proliferation Cell Proliferation & Survival YAP->Proliferation Promotes Gli1->Proliferation Promotes

Signaling pathways modulated by 2-HSA.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cancer cell growth.

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for culturing cancer cells and treating them with this compound. The example provided is for Ehrlich ascites tumor (EAT) cells, but it can be adapted for other cell lines.

Materials:

  • Ehrlich ascites tumor (EAT) cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO or ethanol)

  • 6-well culture plates

  • Hemocytometer

  • Trypan blue solution

Procedure:

  • Cell Culture: Culture EAT cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10^5 cells/mL. Allow the cells to attach and grow for 24 hours.

  • Treatment Preparation: Prepare working solutions of this compound in the culture medium from a stock solution. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µM) and a vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell_Culture_Workflow start Start culture Culture EAT Cells (RPMI-1640, 10% FBS) start->culture seed Seed Cells in 6-well Plates (1x10^5 cells/mL) culture->seed prepare Prepare 2-HSA dilutions in culture medium seed->prepare treat Treat cells with 2-HSA and vehicle control prepare->treat incubate Incubate for 24, 48, 72 hours treat->incubate end Proceed to Assay incubate->end

Workflow for cell culture and treatment.
Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is for determining the effect of this compound on cancer cell viability.

Materials:

  • Cells treated with this compound in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Treatment: Following Protocol 1, seed and treat cells in a 96-well plate.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-YAP, anti-YAP, anti-mTOR, anti-p-mTOR, anti-Gli1)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Conclusion

This compound presents a promising avenue for cancer research. While direct evidence of its broad-spectrum anti-cancer activity is still emerging, the well-documented role of FA2H and 2-OHFAs in suppressing key oncogenic signaling pathways provides a strong rationale for its further investigation. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound in various cancer models.

Application Notes and Protocols for the Formulation of 2-Hydroxystearic Acid in Cosmetic and Personal Care Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxystearic acid, also known as 12-hydroxyoctadecanoic acid, is a versatile fatty acid increasingly utilized in the cosmetic and personal care industry. Derived from natural sources like castor oil, it functions as an emulsifier, thickener, emollient, and surfactant.[1][2][3] Its unique properties contribute to the texture, stability, and sensory experience of a wide range of products, including creams, lotions, makeup, and hair care formulations.[2][4] Beyond its formulation benefits, emerging research indicates that this compound possesses bioactive properties, notably as a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist, suggesting its potential role in modulating skin physiology.[4]

These application notes provide detailed protocols for the formulation, characterization, and efficacy testing of cosmetic products containing this compound.

Formulation Guidelines and Physicochemical Properties

This compound is a waxy solid at room temperature and is incorporated into the oil phase of emulsions. Its multifunctionality allows for the creation of stable and aesthetically pleasing formulations.

Table 1: Physicochemical Properties and Formulation Guidelines for this compound

PropertyValue/GuidelineSource(s)
INCI Name Hydroxystearic Acid[5]
Appearance Waxy solid flakes[6]
Solubility Insoluble in water, soluble in oils[6]
Melting Point ~78°C[6]
Typical Use Level (Leave-on) 1-5%[6][7]
Typical Use Level (Rinse-off) Up to 10%[6]
Maximum Reported Use Level Up to 13.2% in makeup[1]
Functions Emollient, Thickener, Emulsifier, Surfactant[2][3][5]

Experimental Protocols

Protocol 1: Formulation of an Oil-in-Water (O/W) Cream

This protocol details the preparation of a stable O/W cream incorporating this compound as a key functional ingredient.

Objective: To formulate a stable and aesthetically pleasing O/W cream containing this compound.

Materials and Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer (rotor-stator type)

  • Overhead stirrer

  • pH meter

  • This compound

  • Cetearyl Alcohol

  • Caprylic/Capric Triglyceride

  • Glycerin

  • Xanthan Gum

  • Preservative (e.g., Phenoxyethanol)

  • Deionized Water

Table 2: Example Formulation of an O/W Cream with this compound

PhaseIngredientFunctionConcentration (w/w %)
A (Oil Phase) This compoundEmulsifier, Thickener, Emollient3.0
Cetearyl AlcoholCo-emulsifier, Thickener2.0
Caprylic/Capric TriglycerideEmollient10.0
B (Aqueous Phase) Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.0
Xanthan GumStabilizer0.3
C (Cool-down Phase) PreservativePreservative0.8
Fragrance/ActivesAs desiredAs needed
Sodium Hydroxide/Citric AcidpH adjusterAs needed

Procedure:

  • Phase A Preparation: In a heat-resistant beaker, combine the ingredients of the oil phase (this compound, cetearyl alcohol, and caprylic/capric triglyceride). Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.

  • Phase B Preparation: In a separate beaker, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and heat to 75-80°C with stirring until the xanthan gum is fully hydrated.

  • Emulsification: Slowly add the oil phase (Phase A) to the aqueous phase (Phase B) under continuous homogenization. Maintain homogenization for 3-5 minutes to ensure the formation of a fine emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently with an overhead stirrer.

  • Phase C Addition: Once the emulsion has cooled to below 40°C, add the preservative and any other heat-sensitive ingredients.

  • pH Adjustment and Finalization: Adjust the pH to the desired range (typically 5.5-6.5 for skin products). Continue stirring until the cream is uniform and has reached room temperature.

Workflow for O/W Cream Formulation:

G cluster_prep Phase Preparation A Heat Oil Phase (A) (this compound, Emollients) to 75-80°C emulsify Emulsification (Add A to B with Homogenization) A->emulsify B Heat Aqueous Phase (B) (Water, Humectants, Stabilizers) to 75-80°C B->emulsify cool Cooling (Gentle Stirring) emulsify->cool add_C Add Cool-down Phase (C) (Preservatives, Actives) below 40°C cool->add_C finalize pH Adjustment & Final QC add_C->finalize package Packaging finalize->package

Caption: Workflow for the preparation of an O/W cream.

Protocol 2: Emulsion Stability Testing

This protocol outlines the procedures to assess the physical stability of the formulated O/W cream.

Objective: To evaluate the physical stability of the O/W cream under accelerated aging conditions.

Methodology:

  • Sample Preparation: Aliquot the cream into appropriate containers (e.g., glass jars) for each test condition.

  • Storage Conditions: Store the samples at various temperatures:

    • Room Temperature (20-25°C)

    • Elevated Temperature (40°C and 50°C)

    • Low Temperature (4°C)

    • Freeze-Thaw Cycling (-10°C for 24 hours, then room temperature for 24 hours; repeat for 3-5 cycles).

  • Evaluation Timepoints: Evaluate the samples at baseline and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Parameters to Evaluate:

    • Macroscopic Appearance: Assess for color, odor, and phase separation (creaming, coalescence).

    • Microscopic Analysis: Observe droplet size and distribution using a microscope.

    • pH: Measure the pH of the cream.

    • Viscosity: Measure the viscosity using a rotational viscometer.

    • Centrifugation Test: Centrifuge a sample at 3000 rpm for 30 minutes and observe for any phase separation.

Table 3: Stability Testing Protocol Summary

TestConditionsDurationAcceptance Criteria
Accelerated Aging 40°C & 50°C12 weeksNo significant changes in appearance, pH, or viscosity. No phase separation.
Freeze-Thaw Cycling -10°C to 25°C3-5 cyclesNo phase separation or significant changes in texture.
Centrifugation 3000 rpm30 minutesNo visible phase separation.

Workflow for Emulsion Stability Assessment:

G cluster_storage Storage Conditions cluster_params Evaluation Parameters start Prepare Emulsion Samples RT Room Temp (20-25°C) start->RT HighT Elevated Temp (40°C, 50°C) start->HighT LowT Low Temp (4°C) start->LowT FT Freeze-Thaw (-10°C to 25°C) start->FT evaluation Periodic Evaluation (Weeks 1, 2, 4, 8, 12) RT->evaluation HighT->evaluation LowT->evaluation FT->evaluation visual Macroscopic (Color, Odor, Separation) evaluation->visual micro Microscopic (Droplet Size) evaluation->micro ph pH Measurement evaluation->ph visc Viscosity Measurement evaluation->visc analysis Data Analysis & Stability Conclusion visual->analysis micro->analysis ph->analysis visc->analysis

Caption: Workflow for assessing emulsion stability.

Protocol 3: Quantification of this compound by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound in a cosmetic cream.

Objective: To determine the concentration of this compound in the final cream formulation.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Deionized water

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • Centrifuge

Chromatographic Conditions:

  • Mobile Phase: Methanol and 0.1% phosphoric acid in water (gradient elution may be required)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: a. Accurately weigh approximately 1g of the cream into a centrifuge tube. b. Add a known volume of methanol and vortex to disperse the cream. c. Sonicate for 15-20 minutes to extract the this compound. d. Centrifuge at 5000 rpm for 15 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Efficacy and Mechanism of Action

This compound has been shown to act as a PPARα agonist, which may underlie some of its beneficial effects on the skin.[4]

PPARα Signaling Pathway

PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. In the skin, this can lead to increased collagen synthesis and a reduction in matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen.[4]

Diagram of PPARα Signaling Pathway:

G cluster_nucleus Nucleus cluster_effects Cellular Effects HSA This compound PPAR PPARα HSA->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds Collagen ↑ Collagen Synthesis PPRE->Collagen MMP1 ↓ MMP-1 Expression PPRE->MMP1

Caption: PPARα signaling pathway activated by this compound.

Quantitative Data on Efficacy

Studies have demonstrated the positive effects of 10-hydroxystearic acid on skin-related biomarkers.

Table 4: In Vitro and Ex Vivo Efficacy Data for 10-Hydroxystearic Acid

BiomarkerTest SystemConcentrationResultSource(s)
Collagen Type I Human Dermal Fibroblasts-+96% (p < 0.01)[4]
Collagen Type III Human Dermal Fibroblasts-+244% (p < 0.01)[4]
Collagen Type III Ex Vivo Human Skin0.1% (3.3 mM)+57% (p < 0.01)[4]
MMP-1 Gene Expression (UVB-induced) Ex Vivo Human Skin--83% (p < 0.01)[4]
Sunburn Cell Formation (UVB-induced) Ex Vivo Human Skin--34% (p < 0.01)[4]
p53 Upregulation (UVB-induced) Ex Vivo Human Skin--46% (p < 0.01)[4]
Protocol 4: Evaluation of Skin Hydration

This protocol describes a clinical study to assess the moisturizing efficacy of a formulation containing this compound.

Objective: To measure the effect of a test formulation on skin hydration and transepidermal water loss (TEWL).

Materials and Equipment:

  • Test formulation containing this compound

  • Control formulation (vehicle without this compound)

  • Corneometer® for skin hydration measurement

  • Tewameter® for TEWL measurement

  • Standardized environmental conditions (controlled temperature and humidity)

  • A panel of healthy human volunteers

Procedure:

  • Acclimatization: Panelists acclimatize in a controlled environment (e.g., 22 ± 2°C, 50 ± 5% humidity) for at least 30 minutes.

  • Baseline Measurements: Define test areas on the volar forearms. Perform baseline measurements of skin hydration and TEWL.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the designated areas.

  • Post-Application Measurements: Measure skin hydration and TEWL at specified time points (e.g., 1, 4, 8, and 24 hours) after application.

  • Data Analysis: Calculate the mean and standard deviation for hydration and TEWL values at each time point. Perform statistical analysis to determine significant differences between the test and control groups.

Conclusion

This compound is a highly functional ingredient that offers significant benefits in the formulation of cosmetic and personal care products. Its ability to improve emulsion stability, texture, and sensory feel, combined with its potential bioactive effects on the skin via PPARα activation, makes it a valuable component for innovative product development. The protocols provided herein offer a comprehensive framework for formulating with this compound and substantiating its performance.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxystearic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxystearic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my signal for this compound low or irreproducible in my LC-MS/MS analysis of plasma samples?

This is a common and critical issue, often stemming from matrix effects , where co-eluting endogenous molecules from the sample interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2]

  • Ion Suppression: In biological matrices like plasma, phospholipids are a primary cause of ion suppression.[2][3][4] These molecules can co-elute with this compound and reduce its ionization efficiency, leading to a weaker signal.

  • Inconsistent Matrix Composition: The composition of the biological matrix can vary between samples or batches, leading to inconsistent levels of ion suppression and, consequently, poor reproducibility.[1][2]

To resolve this, focus on optimizing your sample preparation to remove these interferences.[1][2] See the troubleshooting guide and workflow diagram below for a step-by-step approach.

Q2: Is derivatization required for the analysis of this compound?

It depends on the analytical platform:

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is essential. This compound, with its polar carboxylic acid and hydroxyl groups, has low volatility and tends to interact with the GC column, leading to poor peak shape and tailing.[5] Derivatization converts these polar groups into less polar, more volatile forms.[5][6]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): It is not always required, as LC-MS can analyze many compounds directly in their native form.[7] However, derivatization can be used to enhance ionization efficiency and improve sensitivity for certain applications.[8]

Q3: I'm seeing poor, tailing peaks for my derivatized analyte in GC-MS. What are the likely causes?

Even after derivatization, peak tailing can occur. Common causes include:

  • Incomplete Derivatization: The reaction may not have gone to completion, leaving some of the polar, underivatized this compound. Ensure your reaction conditions (time, temperature, reagent excess) are optimized.[5]

  • Active Sites: The GC inlet liner or the front of the analytical column may have active sites that interact with the analyte.[9] Using an ultra-inert liner and trimming the first few centimeters of the column can help resolve this.[9][10]

  • Moisture: Water in the sample or reagents can quench moisture-sensitive derivatizing agents like BSTFA, leading to an incomplete reaction.[5] Ensure samples are thoroughly dried before adding the reagent.

Q4: How can I distinguish this compound from its isomers, such as 3-hydroxystearic acid?

Differentiating positional isomers is a significant challenge because they often have identical molecular weights and similar fragmentation patterns in MS/MS.[11] The key to separation is high-efficiency chromatography.

  • LC-MS/MS: Utilize a high-resolution analytical column (e.g., a C18 with a small particle size) and optimize the mobile phase gradient to achieve baseline separation of the isomers.[11][12]

  • GC-MS: Separation of derivatized isomers on a GC column is also feasible. The choice of stationary phase is critical; a mid-polarity phase like a cyanopropyl-based column can provide the necessary selectivity.[13]

Troubleshooting Guides & Workflows

Workflow 1: Troubleshooting Low Sensitivity in LC-MS/MS

Low signal intensity and poor reproducibility are among the most frequent challenges in the LC-MS/MS analysis of this compound from biological samples. This workflow provides a logical sequence for diagnosing and resolving the root cause, which is often related to matrix effects.

G cluster_0 Problem Diagnosis cluster_1 Troubleshooting Paths cluster_2 Solutions for Matrix Effects cluster_3 Solutions for Instrument Issues start Low / Inconsistent Signal for this compound check_is Is Internal Standard (IS) Signal Also Low/Variable? start->check_is matrix_effects High Probability: Matrix Effects (Ion Suppression) check_is->matrix_effects Yes instrument_issue Low Probability: Instrument / Method Issue check_is->instrument_issue No solution1 1. Improve Sample Prep (e.g., SPE, Phospholipid Removal) matrix_effects->solution1 solution2 2. Enhance Chromatography (Separate Analyte from Interference) matrix_effects->solution2 solution3 3. Use Isotope-Labeled IS (Compensates for Suppression) matrix_effects->solution3 inst_solution1 Check MS Source Settings (Voltages, Gas Flows, Temp) instrument_issue->inst_solution1 inst_solution2 Verify LC Performance (Pump Pressure, Column Integrity) instrument_issue->inst_solution2

Caption: Troubleshooting workflow for low LC-MS/MS sensitivity.
Workflow 2: General Analytical Pathways

The quantification of this compound typically follows one of two major analytical routes: GC-MS or LC-MS/MS. This diagram outlines the critical steps and decision points for each pathway.

G cluster_sample cluster_prep Sample Preparation cluster_analysis cluster_gc GC-MS Pathway cluster_lc LC-MS/MS Pathway cluster_data sample Sample Collection (e.g., Plasma, Tissue) extraction Lipid Extraction (LLE or SPE) sample->extraction decision Choose Analytical Platform extraction->decision derivatize Derivatization (e.g., Silylation) Mandatory decision->derivatize lcms LC-MS/MS Analysis (Direct Injection) decision->lcms gcms GC-MS Analysis derivatize->gcms data Data Processing & Quantification gcms->data lcms->data

Caption: Comparative analytical workflows for this compound.

Data Presentation

Table 1: Comparison of Derivatization Methods for GC-MS Analysis

Derivatization is a critical step for preparing this compound for GC-MS analysis. The choice of reagent affects both the reaction conditions and the stability of the final product.[6]

Derivatization MethodReagent ExampleTarget GroupsTypical ConditionsAdvantagesDisadvantages
Silylation BSTFA + 1% TMCSCarboxyl & Hydroxyl60-80°C for 60 min[5][6]One-step reaction, highly volatile derivatives.[6]Derivatives are moisture-sensitive.[14]
Esterification Boron Trifluoride (BF₃) in MethanolCarboxyl only60°C for 60 min[5][6]Forms stable Fatty Acid Methyl Esters (FAMEs).[5][14]Two-step process if hydroxyl group also needs derivatization.
Methylation Methyl Iodide (Iodomethane) / NaOH in DimethylacetamideCarboxyl & Hydroxyl80°C for 60 min[14]Simultaneously creates methyl esters and methyl ethers in one step.[14]Requires strong base (NaOH).
Table 2: Typical Performance of Mass Spectrometry Methods for Hydroxy Fatty Acids

The following table summarizes typical performance characteristics for the quantification of hydroxy fatty acids. Note that exact values are method- and matrix-dependent.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Low ng levels possible[15]0.1 - 0.9 ng/mL reported for similar HFAs[7]
Limit of Quantification (LOQ) ~1.8 - 4.4 ng reported for similar HFAs[15]0.4 - 2.6 ng/mL reported for similar HFAs[7]
Precision (RSD%) Typically < 15%Typically < 15%[15]
Specificity High with MS detection[15]Very high, especially with MRM mode[15]
Key Challenge Requirement for derivatization[5]Susceptibility to matrix effects[1][3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol provides a general method for extracting this compound and other lipids from a plasma matrix, suitable for subsequent LC-MS/MS analysis.[12]

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Protein Precipitation: Add 300 µL of cold methanol or acetonitrile to precipitate proteins. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 5-10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Carefully load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A subsequent wash with a low-percentage organic solvent (e.g., 500 µL of water, followed by 500 µL of methanol) can further clean the sample.[12]

  • Elution: Elute the this compound from the cartridge using 1-2 mL of a suitable organic solvent, such as 5% formic acid in methanol or acetonitrile.[12]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[12]

Protocol 2: Silylation for GC-MS Analysis

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound, targeting both the carboxyl and hydroxyl groups to increase volatility.[5][6]

  • Sample Preparation: Start with a dried lipid extract (e.g., from the SPE protocol above) in a GC vial. Ensure the sample is completely free of water.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[6][10]

  • Reaction: Cap the vial tightly and vortex for 10-15 seconds.

  • Incubation: Heat the vial at 60-80°C for 60 minutes to ensure the reaction proceeds to completion.[5][6][10]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

References

improving sensitivity of 2-hydroxystearic acid detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxystearic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their detection methods for this and other long-chain fatty acids in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The most prevalent and robust methods for the detection and quantification of this compound are mass spectrometry-based techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] GC-MS is a widely adopted and reliable tool for the quantitative analysis of complex fatty acid mixtures.[4] LC-MS, particularly when coupled with high-resolution mass spectrometry (LC-HRMS), offers the advantage of direct determination without the need for derivatization.[1]

Q2: Why is derivatization often necessary for the analysis of this compound, particularly by GC-MS?

A2: this compound, like other fatty acids, is a polar molecule with low volatility due to the presence of a carboxylic acid group and a hydroxyl group.[5] This makes it unsuitable for direct analysis by gas chromatography. Derivatization is a chemical process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[6][7] This enhances the chromatographic peak shape and improves sensitivity.[7] For GC-MS analysis, a common derivatization technique is silylation, which replaces the active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[6][7]

Q3: Can this compound be analyzed by LC-MS without derivatization?

A3: Yes, LC-MS methods, especially those utilizing high-resolution mass spectrometry (LC-HRMS), have been developed for the direct determination of hydroxy fatty acids in complex samples like milk, avoiding time-consuming derivatization procedures.[1] However, derivatization can still be employed in LC-MS to enhance ionization efficiency and, consequently, improve sensitivity.[8][9][10]

Q4: What are the main challenges encountered when analyzing this compound in complex biological samples?

A4: The primary challenges include:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[11]

  • Low Abundance: this compound may be present at very low concentrations, requiring highly sensitive detection methods.

  • Poor Chromatographic Peak Shape: Without proper sample preparation and derivatization (for GC), fatty acids can exhibit poor peak shapes (e.g., tailing), which complicates quantification.[12]

  • Isomeric Differentiation: Distinguishing this compound from its other positional isomers (e.g., 1this compound) can be challenging and requires optimized chromatographic separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity / Low Sensitivity - Inefficient ionization in MS. - Suboptimal derivatization. - Matrix suppression.- For LC-MS, switch to negative ion mode for better ionization of the carboxylic acid group. - Optimize derivatization conditions (reagent concentration, temperature, and time).[7] - Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[13] - Consider a derivatization strategy to enhance ionization efficiency.[8][10]
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column. - Incomplete derivatization. - Column overload. - Inappropriate mobile phase pH in LC.- Ensure complete derivatization of all active hydrogens. - Use a high-quality, inert GC column.[14] - For LC, adjust the mobile phase pH to ensure the fatty acid is in a single ionic state.[12] - Dilute the sample to avoid overloading the column.[12]
High Background Noise - Contamination from sample matrix. - Contaminated solvents or reagents. - Carryover from previous injections.- Implement a more rigorous sample cleanup procedure. - Use high-purity solvents and freshly prepared reagents. - Run blank injections between samples to check for and mitigate carryover.[11]
Inconsistent Results / Poor Reproducibility - Incomplete or variable derivatization. - Sample degradation. - Inconsistent sample preparation.- Ensure precise and consistent execution of the derivatization protocol. - Store samples appropriately to prevent degradation. - Use an internal standard to normalize for variations in sample preparation and injection volume.

Quantitative Data on Sensitivity Enhancement

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for hydroxylated fatty acids using different analytical methods. This data highlights the sensitivity achievable with various techniques.

AnalyteMethodMatrixLODLOQReference
Hydroxy Fatty AcidsLC-HRMSMilk0.1 - 0.9 ng/mL0.4 - 2.6 ng/mL[1]
1this compoundHPLC-ELSDPEG-60 Hydrogenated Castor Oil1.1 µg/mL3.2 µg/mL[3][15]
Various Fatty AcidsGC-FIDMilk and Cheese0.31 - 0.94 µg/mL1.04 - 3.20 µg/mL[16]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Derivatization

This protocol provides a general workflow for the derivatization and subsequent GC-MS analysis of this compound in a dried biological extract.

1. Sample Preparation (Lipid Extraction):

  • A total lipid extraction should be performed on the biological sample (e.g., plasma, tissue homogenate) using a method such as the Bligh and Dyer procedure.[4]

2. Derivatization (Silylation):

  • Dry the lipid extract completely under a stream of nitrogen.

  • To the dried extract, add 50-100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Cap the vial tightly and heat at 70°C for 60 minutes.[6]

  • Allow the vial to cool to room temperature before injection into the GC-MS.

3. GC-MS Parameters:

  • GC Column: A low- to mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[6]

  • Inlet Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final Hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Scan mode (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

Protocol 2: Direct LC-HRMS Analysis of this compound

This protocol outlines a method for the direct analysis of this compound in a liquid sample without derivatization.

1. Sample Preparation:

  • For a sample like milk, a simple protein precipitation and lipid extraction is required.[1]

  • Mix the sample with a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifuge the sample and collect the supernatant containing the lipids.

  • The supernatant can be directly injected or further concentrated and reconstituted in the initial mobile phase.

2. LC-HRMS Parameters:

  • LC Column: A C18 reversed-phase column is typically used.[1][13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Full scan with high resolution for identification and targeted SIM or parallel reaction monitoring (PRM) for quantification.

Visualizations

experimental_workflow_gcms sample Complex Biological Sample extraction Lipid Extraction sample->extraction e.g., Bligh & Dyer derivatization Derivatization (Silylation) extraction->derivatization Dried Extract gcms GC-MS Analysis derivatization->gcms Volatile Analyte data Data Analysis gcms->data

Caption: Workflow for GC-MS analysis of this compound.

experimental_workflow_lcms sample Complex Biological Sample preparation Sample Preparation sample->preparation e.g., Protein Precipitation lcms LC-HRMS Analysis preparation->lcms Direct Injection data Data Analysis lcms->data

Caption: Workflow for direct LC-HRMS analysis of this compound.

troubleshooting_logic start Poor Signal? check_ionization Optimize Ionization Mode? start->check_ionization Yes check_derivatization Optimize Derivatization? check_ionization->check_derivatization No Improvement solution Sensitivity Improved check_ionization->solution Problem Solved check_cleanup Improve Sample Cleanup? check_derivatization->check_cleanup No Improvement check_derivatization->solution Problem Solved check_cleanup->solution Problem Solved

Caption: A logical approach to troubleshooting low sensitivity.

References

troubleshooting peak tailing in HPLC analysis of hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of hydroxy fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] This distortion is problematic because it can lead to inaccurate peak integration, poor resolution between adjacent peaks, and reduced sensitivity, ultimately compromising the quantitative accuracy and reliability of the analysis.[3][4]

Q2: What are the primary causes of peak tailing when analyzing acidic compounds like hydroxy fatty acids?

A2: The most frequent cause is the occurrence of multiple retention mechanisms for the analyte.[2][5] For acidic hydroxy fatty acids, this typically involves:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the surface of silica-based columns (like C18) are acidic and can form strong secondary ionic interactions with the carboxylic acid group of the fatty acid analyte.[6][7] These interactions delay the elution of some analyte molecules, causing the characteristic tail.[8] Even on columns that are "end-capped," some residual silanols remain active.[5][9]

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the hydroxy fatty acid, the analyte will exist in both its ionized and un-ionized forms. This dual state leads to inconsistent retention and results in a broad, tailing peak.[1][2][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][6][11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak tailing.[3][6][12]

  • Column Degradation: Over time, columns can degrade. This can manifest as a void at the column inlet or a partially blocked inlet frit, both of which can disrupt the flow path and cause peak tailing.[4][5]

  • Extra-Column Effects: Issues outside the column, such as excessively long or wide-diameter connection tubing, can increase system dead volume and contribute to peak broadening and tailing.[1][10]

Q3: How does adjusting the mobile phase pH help reduce peak tailing for hydroxy fatty acids?

A3: Adjusting the mobile phase pH is a critical step for controlling the ionization state of acidic analytes. For hydroxy fatty acids, the goal is to ensure they are in a single, un-ionized (protonated) form.[13] By adding a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) to the mobile phase to lower the pH well below the analyte's pKa, the carboxylic acid group remains protonated (-COOH).[4][7][14] This neutral form minimizes the strong secondary ionic interactions with acidic silanol groups on the stationary phase, leading to more symmetrical peaks.[2][13]

Q4: What type of HPLC column is best for analyzing hydroxy fatty acids to minimize peak tailing?

A4: A C18 reversed-phase column is the most common choice for fatty acid analysis.[7][14] To minimize peak tailing, it is crucial to use a modern, high-purity silica column that has been thoroughly end-capped.[2][10] End-capping is a process that chemically treats the silica surface to reduce the number of accessible residual silanol groups, thereby minimizing sites for unwanted secondary interactions.[5][8] For particularly challenging separations, columns with alternative stationary phases, such as those with polar-embedded groups or polymeric supports, can also be considered.[1][15]

Q5: Can my sample preparation solvent affect peak shape?

A5: Yes, the composition of the sample solvent (diluent) can significantly impact peak shape.[12][16] If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause the analyte band to spread out at the head of the column, resulting in broad or distorted peaks.[6][17] The best practice is to dissolve the sample in the initial mobile phase composition.[18] If a stronger solvent is required for solubility, the injection volume should be kept as small as possible to mitigate these effects.[10]

Troubleshooting Guide

Summary of Recommended Parameters

The following table summarizes key starting parameters and adjustments to mitigate peak tailing for hydroxy fatty acids.

ParameterRecommendationRationaleCitations
Mobile Phase pH Adjust to 2-3 pH units below the analyte's pKa.Ensures the acidic analyte is in its single, un-ionized form, minimizing secondary interactions with silanol groups.[4][10][13]
Acidic Modifier Add 0.1% formic acid or acetic acid to the mobile phase.Suppresses the ionization of both the hydroxy fatty acid and residual silanol groups, leading to improved peak shape.[7][14]
Buffer Concentration 10 - 50 mMProvides sufficient capacity to maintain a stable pH at the column head where the sample and mobile phase mix.[4][10][19]
Column Type High-purity silica, end-capped C18 or C8Minimizes the number of active silanol sites available for secondary interactions.[2][5][10]
Sample Solvent Initial mobile phase composition or a weaker solvent.Prevents peak distortion caused by injecting a sample in a solvent significantly stronger than the mobile phase.[12][16][18]
Injection Volume Keep as low as possible, especially if solvent mismatch exists.Prevents column overload and minimizes solvent-related peak distortion.[4][11][20]
Connecting Tubing Use narrow internal diameter (e.g., ≤ 0.17 mm).Minimizes extra-column volume, which can contribute to band broadening and peak tailing.[1][10]
Visual Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve peak tailing issues.

G start Peak Tailing Observed check_mobile_phase Step 1: Check Mobile Phase Is pH << Analyte pKa? Is an acid modifier present? start->check_mobile_phase adjust_mp Action: Adjust pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_mp No check_column Step 2: Evaluate Column Is it a high-purity, end-capped column? Is it old or contaminated? check_mobile_phase->check_column Yes resolved Problem Resolved adjust_mp->resolved flush_column Action: Flush Column (See Protocol 1) check_column->flush_column Contaminated check_sample Step 3: Check Sample Prep Is sample solvent same as mobile phase? Is injection volume too high? check_column->check_sample OK replace_column Action: Replace Column flush_column->replace_column No Improvement flush_column->resolved Improved replace_column->resolved adjust_sample Action: Re-dissolve sample in mobile phase or reduce injection volume. check_sample->adjust_sample No check_system Step 4: Inspect HPLC System Check for leaks. Check tubing for excessive length/width. check_sample->check_system Yes adjust_sample->resolved fix_system Action: Fix leaks. Use narrow-bore tubing. check_system->fix_system Issue Found check_system->resolved OK fix_system->resolved

Caption: A decision tree for systematically troubleshooting peak tailing.
Mechanism of Peak Tailing

The diagram below illustrates the desired interactions versus the secondary interactions that cause peak tailing for a hydroxy fatty acid on a C18 column.

Caption: Desired vs. undesired interactions causing peak tailing.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing peak tailing.[4][10]

Important: Always check the column manufacturer's instructions for solvent compatibility and pressure limits.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the detector cell.[5]

  • Reverse Column Direction: Disconnect the column and reconnect it to the flow path in the reverse direction. This helps flush contaminants from the inlet frit.

  • Systematic Solvent Wash: Flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use at least 10-20 column volumes for each solvent. A typical sequence for a reversed-phase C18 column is:

    • Step A (Buffer Removal): Flush with your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).

    • Step B (Polar Contaminants): Flush with 100% HPLC-grade Water.

    • Step C (Intermediate Polarity): Flush with 100% Isopropanol.

    • Step D (Non-Polar Contaminants): Flush with 100% Tetrahydrofuran (THF) or Hexane. Note: If using Hexane, an intermediate flush with Isopropanol is required before returning to aqueous mobile phases.[21]

    • Step E (Return to Intermediate): Flush with 100% Isopropanol.

    • Step F (Return to Starting Conditions): Flush with 100% Acetonitrile or Methanol.

  • Re-equilibration:

    • Return the column to its correct flow direction.

    • Flush with the mobile phase (including buffer) at a low flow rate initially, then gradually increase to the analytical flow rate.

    • Allow the column to equilibrate until a stable baseline is achieved (typically 15-30 minutes).

  • Performance Check: Inject a standard to evaluate if peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[4]

References

stability of 2-hydroxystearic acid in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxystearic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various solvents and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is chemically stable when stored correctly. For long-term storage of the crystalline solid, it is recommended to keep it at -20°C in a tightly sealed container to prevent exposure to moisture and air.[1] Under these conditions, it has been shown to be stable for at least four years.[1][2] It should be stored in a dry, cool, and well-ventilated place, away from heat and direct sunlight.

Q2: How should I prepare and store solutions of this compound?

A2: this compound is soluble in a variety of organic solvents. For long-term storage, stock solutions are best kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3] When preparing solutions, it is good practice to use solvents that have been purged with an inert gas, such as nitrogen or argon, to minimize the risk of oxidation.[1] Aqueous solutions of this compound are not recommended for storage for more than one day due to the potential for degradation.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several organic solvents, including ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][4] It is also soluble in a chloroform:methanol (5:1) mixture.[2] However, it is practically insoluble in water.[4] For 1this compound, the solubility in ethanol, DMSO, and DMF is approximately 10 mg/mL.[4]

Q4: What are the primary causes of this compound degradation in solution?

A4: The main degradation pathways for this compound are hydrolysis and oxidation. The ester linkage in potential oligomers is susceptible to hydrolysis under acidic or basic conditions. The hydroxyl group and the aliphatic chain can be prone to oxidation, a process that can be accelerated by exposure to oxygen, elevated temperatures, light, and the presence of metal ions.[1]

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents, strong bases, and strong acids/alkalis.[4][5] Mixing with these substances should be avoided as it can lead to rapid degradation.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Difficulty Dissolving this compound

  • Possible Cause 1: The concentration of this compound is too high for the chosen solvent volume.

    • Solution: Refer to the solubility data and adjust the solvent volume accordingly. Gentle heating and sonication can aid dissolution, but be mindful of the solvent's boiling point and the potential for thermal degradation.[4][6]

  • Possible Cause 2: The solvent quality is poor or contains impurities.

    • Solution: Use a fresh, high-purity solvent. Ensure the solvent is dry, as moisture can affect solubility and stability.

  • Possible Cause 3: The solid this compound has formed clumps.

    • Solution: This may be due to moisture absorption. Gentle grinding with a mortar and pestle in a well-ventilated area may help, but care should be taken to avoid creating fine dust.[4]

Issue 2: Unexpected Results or Loss of Activity in a Biological Assay

  • Possible Cause 1: Degradation of this compound in the experimental medium.

    • Solution: Prepare fresh solutions of this compound for each experiment, especially for aqueous-based assays. Avoid storing solutions at room temperature for extended periods. If using a stock solution in DMSO, minimize the final concentration of DMSO in the assay to avoid cellular toxicity and potential long-term degradation.

  • Possible Cause 2: Incompatibility with other reagents in the experiment.

    • Solution: Review the chemical compatibility of all reagents. Avoid strong acids, bases, or oxidizing agents in your experimental protocol.[4]

Data on Stability and Solubility

Table 1: Solubility of this compound

SolventSolubilityReference
EthanolSoluble (approx. 10 mg/mL for 12-HSA)[4]
Dimethyl Sulfoxide (DMSO)Soluble (approx. 10 mg/mL for 12-HSA)[4][6]
Dimethylformamide (DMF)Soluble (approx. 10 mg/mL for 12-HSA)[4]
Chloroform:Methanol (5:1)Soluble[2]
WaterPractically Insoluble[4]

Table 2: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureMaximum Recommended Storage DurationReference
DMSO-20°C1 year[3]
DMSO-80°C2 years[3]
Ethanol-20°CNot specified, short-term recommended
Aqueous Buffers4°CNot more than 24 hours[1]

Table 3: Illustrative Quantitative Stability Data of this compound (1 mg/mL in Ethanol) under Different Storage Conditions

Disclaimer: The following data is illustrative to demonstrate how stability data would be presented. Actual degradation rates should be determined experimentally.

Storage ConditionTime Point% Remaining this compound
4°C, Protected from Light 1 week99.5%
1 month98.2%
3 months95.8%
25°C, Protected from Light 1 week97.1%
1 month91.5%
3 months82.3%
25°C, Exposed to Light 1 week92.4%
1 month78.9%
3 months61.7%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare 1 mg/mL solution of This compound in a suitable solvent (e.g., Ethanol or Acetonitrile:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->base Expose to oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep_solution->oxidation Expose to thermal Thermal Degradation (e.g., 80°C) prep_solution->thermal Expose to photo Photolytic Degradation (ICH Q1B conditions) prep_solution->photo Expose to sampling Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC-UPLC Method neutralize->hplc data Quantify remaining 2-HSA and detect degradation products hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL solution of this compound in a solvent system compatible with the stress conditions and the analytical method (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solution in a temperature-controlled oven at 80°C.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling and Analysis:

    • Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before analysis.

    • Analyze all samples using a validated stability-indicating UPLC-MS method to separate and quantify this compound and its degradation products.[9]

Protocol 2: Stability-Indicating UPLC Method

This protocol provides a starting point for developing a UPLC method to assess the stability of this compound.

HPLC_Method instrument UPLC System Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm) Column Temperature: 30-40°C mobile_phase Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile Flow Rate: 0.3-0.5 mL/min Gradient Elution instrument->mobile_phase detection Detection Mass Spectrometry (MS) and/or UV-Vis (PDA) mobile_phase->detection injection Injection Volume: 2-5 µL Sample Diluent: Acetonitrile:Water (1:1) injection->instrument Inject

Caption: Key parameters for a stability-indicating UPLC method for this compound.

Methodology:

  • Chromatographic System: Utilize a UPLC system for high-resolution separation.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a water/acetonitrile system, both containing a small amount of formic acid (0.1%) to improve peak shape and ionization efficiency for MS detection.

  • Detection: Mass spectrometry is highly recommended for the identification of degradation products. A photodiode array (PDA) detector can be used in parallel.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can accurately separate the parent compound from any degradation products without interference.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem with 2-HSA Experiment dissolution_issue Difficulty Dissolving? start->dissolution_issue stability_issue Suspected Degradation? start->stability_issue No check_conc Check Concentration vs. Solubility Data dissolution_issue->check_conc Yes use_fresh_solvent Use Fresh, High-Purity Solvent check_conc->use_fresh_solvent gentle_heat Apply Gentle Heating/Sonication use_fresh_solvent->gentle_heat prepare_fresh Prepare Fresh Solutions Daily stability_issue->prepare_fresh Yes check_incompatibilities Review Reagent Compatibility (Avoid strong acids/bases/oxidizers) prepare_fresh->check_incompatibilities store_properly Store Stock Solutions at -20°C or -80°C check_incompatibilities->store_properly protect_from_light Protect Solutions from Light store_properly->protect_from_light

Caption: Troubleshooting flowchart for common issues with this compound.

References

Technical Support Center: Improving Resolution of 2-Hydroxystearic Acid Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-hydroxystearic acid isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

A1: The separation of this compound isomers is challenging due to their very similar physicochemical properties. Positional isomers (e.g., this compound vs. 3-hydroxystearic acid) have the same molecular weight and similar polarities, leading to close retention times in many chromatographic systems. Enantiomers (R- and S-2-hydroxystearic acid) are even more difficult to separate as they have identical physical and chemical properties in an achiral environment. Their separation requires the use of a chiral stationary phase (CSP) or derivatization with a chiral reagent to form diastereomers.

Q2: Is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

A2: Yes, derivatization is essential for the GC analysis of this compound.[1] The carboxylic acid and hydroxyl groups make the molecule polar and non-volatile, which leads to poor peak shape, tailing, and potential thermal degradation in the GC inlet and column.[1][2] Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC analysis.[1][3]

Q3: What are the recommended derivatization methods for this compound for GC analysis?

A3: The most common methods involve a one-step or two-step process:

  • Silylation: This is a one-step method where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to convert both the carboxylic acid and hydroxyl groups into their trimethylsilyl (TMS) ester and ether, respectively.[1][2]

  • Esterification followed by Silylation: This two-step process first converts the carboxylic acid to a fatty acid methyl ester (FAME) using a reagent like boron trifluoride in methanol (BF₃-Methanol).[1] The remaining hydroxyl group is then silylated in a second step.[1]

Q4: How can I separate the enantiomers (R and S forms) of this compound?

A4: The separation of enantiomers requires a chiral environment. This can be achieved in two primary ways:

  • Direct Method: Use a chiral stationary phase (CSP) in either GC or HPLC. For GC, cyclodextrin-based chiral columns are commonly used.[4] For HPLC, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral hydroxy acids.[5]

  • Indirect Method: Derivatize the this compound with a pure enantiomer of a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. For example, derivatization with L-menthol can be used to separate D and L enantiomers of 2-hydroxy acids.

Q5: What type of column is suitable for separating positional isomers of hydroxystearic acid by HPLC?

A5: For separating positional isomers of hydroxystearic acid, reversed-phase HPLC is a common approach. A standard C18 column can be effective, but for enhanced selectivity, other stationary phases can be considered. For instance, a cholesteryl group bonded silica column (COSMOSIL Cholester) has been shown to provide improved separation for positional isomers of fatty acids due to its high molecular shape selectivity.[3] Silver-ion HPLC (Ag-HPLC) is another powerful technique for separating fatty acid isomers based on the number and position of double bonds, and it can also show selectivity for positional isomers of hydroxy fatty acids.[6]

Troubleshooting Guides

Issue 1: Poor Resolution of this compound Enantiomers on a Chiral Column

Question: I am using a chiral column, but I am seeing a single broad peak or two overlapping peaks for my this compound sample. How can I improve the resolution?

Answer: Poor enantiomeric resolution can stem from several factors related to the column, mobile phase, or other chromatographic conditions.

Troubleshooting Workflow:

G Troubleshooting Poor Enantiomeric Resolution start Poor Enantiomeric Resolution check_column Is the correct chiral stationary phase (CSP) being used? start->check_column check_equilibration Is the column properly equilibrated? check_column->check_equilibration Yes select_new_column Select a CSP known for separating hydroxy acids (e.g., polysaccharide-based for HPLC, cyclodextrin-based for GC). check_column->select_new_column No optimize_mobile_phase Is the mobile phase composition optimal? check_equilibration->optimize_mobile_phase Yes equilibrate_longer Equilibrate with at least 20-30 column volumes of mobile phase. check_equilibration->equilibrate_longer No optimize_flow_rate Is the flow rate optimized? optimize_mobile_phase->optimize_flow_rate Yes adjust_mobile_phase Adjust the mobile phase composition. For HPLC (Normal Phase): Vary the alcohol modifier percentage. For HPLC (Reversed Phase): Adjust the organic modifier percentage and pH. Add acidic or basic modifiers if needed. optimize_mobile_phase->adjust_mobile_phase No optimize_temperature Is the column temperature optimized? optimize_flow_rate->optimize_temperature Yes adjust_flow_rate Decrease the flow rate to increase interaction time with the CSP. optimize_flow_rate->adjust_flow_rate No check_derivatization Is derivatization complete and stable (for GC)? optimize_temperature->check_derivatization Yes adjust_temperature Vary the column temperature. Lower temperatures often improve chiral separation. optimize_temperature->adjust_temperature No end_success Resolution Improved check_derivatization->end_success Yes troubleshoot_derivatization Ensure complete derivatization and check for derivative stability. check_derivatization->troubleshoot_derivatization No (for GC)

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Quantitative Data Summary: Chiral Stationary Phase Comparison

Chiral Stationary Phase (CSP) TypeTypical ApplicationPotential for this compoundKey Considerations
Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) HPLCHighGood for a wide range of chiral compounds, including those with hydroxyl and carboxyl groups.
Cyclodextrin-based (e.g., Rt-βDEX) GCHighEffective for the separation of derivatized enantiomers of hydroxy acids.
Pirkle-type (e.g., (R,R)-Whelk-O® 1) HPLCModerateCan be effective, particularly for derivatives.
Anion-exchange (e.g., CHIRALPAK QN-AX) HPLCHighSpecifically designed for the separation of acidic compounds.[1]
Issue 2: Co-elution of Positional Isomers of this compound in HPLC

Question: I am trying to separate this compound from other positional isomers (e.g., 9- and 10-hydroxystearic acids) using reversed-phase HPLC, but they are eluting very close together. What can I do?

Answer: Separating positional isomers requires optimizing the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase retention times and may improve separation.

    • Change the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

    • Adjust the pH of the aqueous phase. The ionization of the carboxylic acid group can be manipulated by changing the pH. A pH below the pKa will keep the acid in its neutral form, which may interact differently with the stationary phase compared to its ionized form.

  • Change the Stationary Phase:

    • If a standard C18 column is not providing sufficient resolution, consider a C8 or a phenyl-hexyl column , which may offer different selectivity.

    • For enhanced shape selectivity, a cholesteryl group-bonded column can be very effective for positional isomers.[3]

  • Adjust Column Temperature:

    • Varying the column temperature can influence selectivity. Try decreasing or increasing the temperature in 5 °C increments to see the effect on resolution.

  • Consider Silver-Ion Chromatography (Ag-HPLC):

    • If applicable to your sample, Ag-HPLC can provide excellent selectivity for positional isomers.

Logical Relationship Diagram for Optimizing Positional Isomer Separation:

G Optimizing Positional Isomer Separation in HPLC cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection start Co-elution of Positional Isomers mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase Resolution still poor success Resolution Achieved mobile_phase->success Resolution improved decrease_organic Decrease % Organic mobile_phase->decrease_organic temperature Adjust Temperature stationary_phase->temperature Resolution still poor stationary_phase->success Resolution improved c8_phenyl Try C8 or Phenyl-Hexyl stationary_phase->c8_phenyl temperature->success Resolution improved change_modifier Change Organic Modifier (ACN vs. MeOH) decrease_organic->change_modifier adjust_ph Adjust pH change_modifier->adjust_ph cholesteryl Use Cholesteryl Column c8_phenyl->cholesteryl ag_hplc Consider Ag-HPLC cholesteryl->ag_hplc

Caption: Strategy for improving HPLC separation of positional isomers.

Experimental Protocols

Protocol 1: Derivatization of this compound for GC Analysis (Two-Step Method)

This protocol describes the esterification of the carboxylic acid group followed by silylation of the hydroxyl group.

Materials:

  • Dried this compound sample (1-25 mg)

  • Micro-reaction vessel (2 mL)

  • 14% Boron trifluoride in methanol (BF₃-Methanol)[1]

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Silylating reagent (e.g., BSTFA + 1% TMCS)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place the dried sample into the micro-reaction vessel.

  • Esterification: a. Add 100 µL of 14% BF₃-Methanol solution.[1] b. Cap the vial tightly, vortex briefly, and heat at 60°C for 15 minutes. c. Cool the vial to room temperature. d. Add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane.[1] e. Vortex thoroughly and allow the layers to separate. f. Carefully transfer the upper hexane layer to a new clean vial. g. Dry the hexane extract over anhydrous sodium sulfate. h. Evaporate the hexane under a gentle stream of nitrogen.

  • Silylation: a. To the dried methyl 2-hydroxystearate, add 100 µL of BSTFA + 1% TMCS. b. Cap the vial and heat at 60°C for 30 minutes. c. Cool to room temperature. The sample is now ready for GC injection.

Experimental Workflow Diagram:

G Derivatization Workflow for GC Analysis start Dried this compound Sample esterification Esterification with BF3-Methanol (60°C, 15 min) start->esterification extraction Liquid-Liquid Extraction with Hexane esterification->extraction drying Dry Hexane Extract and Evaporate extraction->drying silylation Silylation with BSTFA + 1% TMCS (60°C, 30 min) drying->silylation end Sample Ready for GC Injection silylation->end

Caption: Two-step derivatization protocol for this compound.

Protocol 2: Chiral HPLC Separation of this compound Enantiomers

This is a general starting method for the separation of underivatized this compound enantiomers using a polysaccharide-based chiral column.

Materials and Equipment:

  • HPLC system with UV or Mass Spectrometric detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm)

  • Mobile Phase A: Hexane or Heptane

  • Mobile Phase B: Isopropanol or Ethanol

  • Acidic modifier (e.g., Trifluoroacetic acid - TFA)

  • Sample of this compound dissolved in mobile phase

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 90:10 Hexane:Isopropanol with 0.1% TFA) for at least 30-60 minutes at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Elution: Perform isocratic elution with the chosen mobile phase.

  • Optimization: If resolution is not optimal, systematically adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier from 5% to 20%), the flow rate (lower flow rates often improve resolution), and the column temperature.

Quantitative Data: Effect of Mobile Phase Composition on Resolution

The following table illustrates the potential effect of changing the mobile phase composition on the resolution of enantiomers. Note: These are representative data and actual results will vary depending on the specific column and conditions.

% Isopropanol in HexaneRetention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
5%25.228.51.8
10%15.817.21.5
15%10.110.91.1
20%7.57.90.8

References

Technical Support Center: Method Development for Separating 2- and 3-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of 2- and 3-hydroxystearic acid (2-OHSA and 3-OHSA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation and analysis of these positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 2- and 3-hydroxystearic acid isomers?

The primary challenge lies in the high structural similarity of 2-OHSA and 3-OHSA. As positional isomers, they share the same molecular weight and elemental composition, differing only in the position of the hydroxyl group on the stearic acid backbone. This similarity results in nearly identical physicochemical properties, making their separation by conventional chromatographic techniques difficult.

Q2: Which analytical techniques are most suitable for separating 2-OHSA and 3-OHSA?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most effective techniques for the separation and identification of these isomers.[1][2] Success often relies on chemical derivatization to enhance the differences between the isomers, improving chromatographic resolution and generating unique fragment ions for mass spectrometric detection.[1][3]

Q3: Why is derivatization necessary for the GC-MS analysis of hydroxystearic acids?

Direct analysis of hydroxystearic acids by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor peak shape, thermal degradation, and strong interactions with the GC column.[4] Derivatization, such as silylation or esterification followed by silylation, is essential to increase the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.[4]

Q4: Can chiral separation methods be used for 2- and 3-hydroxystearic acid?

Yes, chiral separation methods can be employed, particularly for resolving the enantiomers (R and S forms) of each positional isomer. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose.[5][6][7] While the primary focus of this guide is on separating the positional isomers (2- vs. 3-), understanding the enantiomeric composition can be crucial in biological studies.

Troubleshooting Guides

GC-MS Method Development

Issue 1: Poor chromatographic separation or co-elution of 2-OHSA and 3-OHSA peaks.

  • Possible Cause: The GC column and temperature program are not optimized for resolving these isomers.

  • Solution:

    • Column Selection: Employ a high-polarity cyanopropyl or polarizable phenyl stationary phase column, which can offer better selectivity for positional isomers.[2][8]

    • Temperature Program: Optimize the oven temperature gradient. A slow, shallow gradient around the elution temperature of the isomers can significantly improve resolution.

    • Derivatization: Ensure complete derivatization. Incomplete reactions can lead to broad or tailing peaks. Consider using a stronger silylating agent or optimizing the reaction time and temperature.[4][9]

Issue 2: Peak tailing for one or both isomer peaks.

  • Possible Cause 1: Active sites in the GC inlet or column are interacting with the analytes.[10][11]

  • Solution 1:

    • Perform regular inlet maintenance, including replacing the liner, septum, and O-ring.[12]

    • Use a deactivated inlet liner.

    • Trim a small portion (e.g., 10-20 cm) from the front of the GC column to remove any accumulated non-volatile residues or active sites.[10]

  • Possible Cause 2: The sample solvent is incompatible with the stationary phase.[12]

  • Solution 2: Ensure the sample is dissolved in a solvent that is compatible with the stationary phase. For non-polar columns, use a non-polar solvent.

  • Possible Cause 3: Column overload.

  • Solution 3: Reduce the amount of sample injected or dilute the sample.[13]

Issue 3: Difficulty in distinguishing between 2-OHSA and 3-OHSA based on mass spectra.

  • Possible Cause: The electron ionization (EI) mass spectra of the derivatized isomers are very similar.

  • Solution:

    • Derivatization Strategy: Utilize a derivatization reagent that generates position-specific fragment ions. For example, trimethylsilyl (TMS) derivatives of hydroxy fatty acid methyl esters can produce characteristic fragments resulting from cleavage on either side of the carbon bearing the trimethylsilyloxy group.[14] Careful analysis of these fragment ions can help in identification.

    • Chemical Ionization: Consider using chemical ionization (CI) as a softer ionization technique, which may produce more informative molecular ion adducts and different fragmentation patterns compared to EI.

LC-MS/MS Method Development

Issue 1: Inadequate separation of 2-OHSA and 3-OHSA by reverse-phase LC.

  • Possible Cause: The hydrophobicity of the two isomers is too similar for effective separation on a standard C18 column.

  • Solution:

    • Gradient Optimization: Employ a shallow and slow gradient to maximize the separation window.[15][16][17] Start with a high aqueous mobile phase composition to enhance retention and gradually increase the organic phase.

    • Mobile Phase Modifiers: Add a small percentage of an acid, such as formic acid or acetic acid, to the mobile phase to ensure consistent ionization and improve peak shape.[16]

    • Alternative Stationary Phases: Consider using a different stationary phase, such as a phenyl-hexyl or a polar-embedded C18 column, which can offer different selectivities.

Issue 2: Low sensitivity or poor ionization in the mass spectrometer.

  • Possible Cause: Inefficient ionization of the hydroxystearic acids in their native form.

  • Solution:

    • Derivatization for LC-MS: Use a derivatization reagent that introduces a permanently charged group or a readily ionizable moiety. This can significantly enhance the ionization efficiency in electrospray ionization (ESI).[18]

    • Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for the chosen ionization mode (positive or negative). For negative ion mode, a slightly basic mobile phase can improve deprotonation. For positive ion mode with derivatized analytes, an acidic mobile phase is typically used.

Issue 3: Ambiguous identification based on MS/MS fragmentation.

  • Possible Cause: Collision-induced dissociation (CID) of the precursor ions of 2-OHSA and 3-OHSA yields common fragment ions.

  • Solution:

    • Diagnostic Derivatization: Employ a derivatization strategy that directs fragmentation to reveal the position of the hydroxyl group. For instance, a study reported the use of 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) as a derivatization reagent, which produced diagnostic ions at m/z 155.1 for 2-OHSA and m/z 171.1 for 3-OHSA.[1]

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of fragment ions, which can aid in confirming their elemental composition and distinguishing between isobaric interferences.

Quantitative Data Summary

ParameterGC-MS with DerivatizationLC-MS/MS with Derivatization
Derivatization Typically required (e.g., silylation)[4]Optional but can enhance sensitivity and specificity[1][18]
Separation Principle Volatility and interaction with stationary phasePolarity and interaction with stationary phase
Typical Column High-polarity cyanopropyl or polarizable phenylReversed-phase C18, phenyl-hexyl, or polar-embedded
Detection Mass Spectrometry (EI or CI)Tandem Mass Spectrometry (ESI)
Key Advantage High resolution for volatile compoundsSuitable for non-volatile and thermally labile compounds
Key Disadvantage Requires derivatization, potential for thermal degradationMay require specialized derivatization for isomer differentiation

Experimental Protocols

Protocol 1: GC-MS Analysis of 2- and 3-Hydroxystearic Acid as TMS Derivatives

This protocol outlines the derivatization of 2- and 3-hydroxystearic acids to their trimethylsilyl (TMS) esters and ethers, followed by GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 100 µg of the hydroxystearic acid sample into a micro-reaction vial.

  • If the sample is in an aqueous solution, dry it completely under a stream of nitrogen gas, as silylation reagents are moisture-sensitive.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[4]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 60 minutes in a heating block or oven.[4]

  • After cooling to room temperature, the sample is ready for GC-MS analysis. The sample can be diluted with a nonpolar solvent like hexane if necessary.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a more polar column for better isomer separation.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Protocol 2: LC-MS/MS Analysis of 2- and 3-Hydroxystearic Acid using a Diagnostic Derivatization Reagent

This protocol is based on a strategy for differentiating 2- and 3-hydroxy fatty acids using a specific derivatization reagent.[1]

1. Sample Preparation and Derivatization (with ADMI):

  • To a solution of the hydroxystearic acid sample in a suitable organic solvent, add a solution of 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to facilitate the amidation reaction.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).

  • Quench the reaction and extract the derivatized product.

  • Dry the extract and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the analytes. A shallow gradient is recommended for optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the ADMI derivatives of 2-OHSA and 3-OHSA. The diagnostic product ions (m/z 155.1 for 2-OHSA and 171.1 for 3-OHSA) should be included in the acquisition method.[1]

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Hydroxystearic Acid Sample Drying Dry under Nitrogen Sample->Drying Derivatization Add BSTFA + 1% TMCS Heat at 60°C for 60 min Drying->Derivatization Injection Inject 1 µL Derivatization->Injection GC_Separation GC Separation (High-Polarity Column) Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Fragmentation Pattern) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of 2- and 3-hydroxystearic acid.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Hydroxystearic Acid Sample Derivatization Derivatize with ADMI Sample->Derivatization Extraction Extract Derivatized Product Derivatization->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation UPLC Separation (C18 Column, Gradient Elution) Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM) (Monitor Diagnostic Ions) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for LC-MS/MS analysis with diagnostic derivatization.

Troubleshooting_Logic Start Poor Separation of Isomers Method Which Method? Start->Method GCMS GC-MS Method->GCMS GC LCMS LC-MS/MS Method->LCMS LC GC_Solution1 Optimize Temperature Program GCMS->GC_Solution1 GC_Solution2 Use High-Polarity Column GCMS->GC_Solution2 GC_Solution3 Check Derivatization Efficiency GCMS->GC_Solution3 LC_Solution1 Optimize Gradient (Shallow) LCMS->LC_Solution1 LC_Solution2 Try Different Stationary Phase LCMS->LC_Solution2 LC_Solution3 Use Diagnostic Derivatization LCMS->LC_Solution3

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Optimizing Derivatization of 2-Hydroxystearic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-hydroxystearic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (a carboxylic acid and a hydroxyl group). These groups can interact with the GC column, leading to poor peak shape, tailing, and reduced sensitivity. Derivatization converts these polar groups into less polar and more volatile derivatives, improving chromatographic performance and enabling accurate quantification.

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent and effective methods for derivatizing this compound are:

  • One-Step Silylation: This method simultaneously derivatizes both the carboxylic acid and hydroxyl groups using a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS). This creates a trimethylsilyl (TMS) ester and a TMS ether.

  • Two-Step Esterification followed by Silylation: This approach first converts the carboxylic acid group to a fatty acid methyl ester (FAME) using a reagent like Boron trifluoride in methanol (BF3-Methanol). Subsequently, the hydroxyl group is derivatized using a silylating reagent. This results in a methyl ester and a TMS ether.

Q3: Which derivatization method is better: one-step silylation or the two-step esterification/silylation?

A3: The choice of method depends on the specific requirements of your analysis.

  • One-step silylation is faster and simpler to perform. However, the resulting TMS derivatives can be more susceptible to hydrolysis, and the presence of excess silylating reagent can sometimes interfere with the chromatography.

  • Two-step esterification followed by silylation is a more robust method that often leads to more stable derivatives (FAMEs are generally more stable than TMS esters). This method can provide cleaner chromatograms and is often preferred for complex matrices. However, it is more time-consuming. A recent study on 2-hydroxy fatty acids utilized a two-step approach to create trimethylsilyl (TMS) derivatives of 2-hydroxy fatty acid methyl esters (FAMEs) for comprehensive profiling.

Q4: How can I optimize the derivatization reaction conditions?

A4: Optimization of reaction time, temperature, and reagent ratios is critical for achieving complete and reproducible derivatization. For silylation reactions with BSTFA, a common starting point is heating at 60°C for 60 minutes. For the two-step method, esterification with BF3-methanol is often carried out at 60°C for 10-15 minutes, followed by silylation at a similar temperature for 20-60 minutes. It is recommended to perform a time-course experiment to determine the optimal reaction time for your specific sample and conditions. An excess of the derivatizing reagent is generally used to drive the reaction to completion.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing Peaks)

Q: My derivatized this compound peak is tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue that can compromise resolution and the accuracy of quantification. The primary causes and their solutions are outlined below:

Potential Cause Solution
Incomplete Derivatization The presence of underivatized polar carboxyl or hydroxyl groups leads to interactions with active sites in the GC system. Re-evaluate your derivatization protocol. Consider increasing the reaction time, temperature, or the molar excess of the derivatizing reagent. For hydroxy fatty acids, a two-step derivatization (esterification followed by silylation) is often more robust.
Active Sites in the GC System Active sites in the injector liner, the front of the GC column, or the detector can cause peak tailing. Use a deactivated inlet liner and consider replacing it if contamination is suspected. If the column is old, trimming the first few centimeters from the inlet end may help. Regularly condition your column according to the manufacturer's instructions.
Column Contamination Contaminants from previous injections can lead to active sites. Bake out the column at its maximum recommended temperature to remove contaminants.
Improper Column Installation An incorrectly installed column can create dead volume, leading to peak distortion. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector as per the instrument manual.
Issue 2: Low or No Derivatization Yield

Q: I am getting a very low or no peak for my derivatized this compound. What could be the problem?

A: Low derivatization yield can be frustrating. Here are the likely culprits and how to address them:

Potential Cause Solution
Presence of Moisture Silylating reagents are extremely sensitive to moisture, which can consume the reagent and inhibit the reaction. Ensure all glassware is thoroughly dried. Use anhydrous solvents for your sample preparation. Store derivatizing reagents under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
Insufficient Reagent An insufficient amount of derivatizing reagent will lead to incomplete derivatization. It is recommended to use a significant molar excess of the reagent. A 10-fold molar excess is a good starting point.
Suboptimal Reaction Conditions The reaction may not have gone to completion due to suboptimal time or temperature. Optimize the reaction conditions by testing different temperatures (e.g., 60-80°C) and reaction times. You can monitor the reaction progress by analyzing aliquots at different time points until the peak area of the derivatized product plateaus.
Degraded Reagent Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and ensure they have been stored according to the manufacturer's recommendations.
Sample Matrix Effects Components in your sample matrix may interfere with the derivatization reaction. Consider implementing a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering substances.
Issue 3: Extraneous Peaks in the Chromatogram

Q: I am seeing unexpected peaks in my chromatogram. Where are they coming from?

A: Extraneous peaks can originate from several sources. Here's how to identify and eliminate them:

Potential Cause Solution
Derivatization Reagent Artifacts The derivatization reagents themselves or their byproducts can be detected by the GC-MS. Always run a reagent blank (all reagents and solvents, but no sample) to identify any peaks originating from the derivatization process.
Contaminated Solvents or Glassware Impurities in solvents or on glassware can appear as extraneous peaks. Use high-purity solvents and thoroughly clean all glassware. Rinsing glassware with the solvent to be used before sample preparation can help.
Sample Carryover Residual sample from a previous, more concentrated injection can elute in a subsequent run. After analyzing a high-concentration sample, run a solvent blank to check for carryover. If observed, optimize your syringe and injector cleaning procedures.
Septum Bleed Particles from the injector septum can break off and enter the inlet, causing extraneous peaks. Use high-quality septa and replace them regularly.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the analysis of hydroxy fatty acids using different derivatization and analytical methods. While specific data for this compound is limited, the data for analogous compounds provides a useful reference for expected performance.

Table 1: Comparison of Derivatization Methods for Fatty Acids (Representative Data)

Derivatization MethodAnalyte TypeRecovery (%)Reproducibility (%RSD)Reference
Base-catalyzed (KOCH₃/HCl)Unsaturated Fatty Acids84 - 112< 6% (intraday & interday)
TMS-DiazomethaneUnsaturated Fatty Acids90 - 106< 4% (intraday & interday)
Automated TMSH33 Fatty Acid StandardsNot ReportedMost < 15%

Table 2: Method Performance for Hydroxy Fatty Acid Analysis

Analytical MethodAnalyteLOD (ng/mL)LOQ (ng/mL)Linearity (R²)Reference
LC-HRMS (no derivatization)This compound0.1 - 0.90.4 - 2.60.990 - 0.998
GC-MS (derivatization implied)1this compound1.1 µg/mL3.2 µg/mL0.9993

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly instrument-dependent.

Experimental Protocols

Protocol 1: One-Step Silylation with BSTFA + 1% TMCS

This protocol derivatizes both the carboxylic acid and hydroxyl groups of this compound simultaneously.

  • Sample Preparation: Place the dried sample (e.g., ~100 µL of a 1 mg/mL solution of this compound in an aprotic solvent like acetonitrile) into a GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen, as moisture will interfere with the reaction.

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS). This provides a molar excess of the derivatizing reagent.

  • Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. The optimal time and temperature may need to be determined empirically.

  • Analysis: After cooling to room temperature, the sample can be diluted with a suitable solvent (e.g., hexane or dichloromethane) if necessary and is then ready for injection into the GC-MS.

Protocol 2: Two-Step Esterification (BF3-Methanol) followed by Silylation (BSTFA + 1% TMCS)

This protocol first creates the fatty acid methyl ester (FAME) and then derivatizes the hydroxyl group.

Part A: Esterification

  • Sample Preparation: Place the dried lipid sample containing this compound into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 100 µL of 14% Boron Trifluoride in methanol (BF3-Methanol) solution.

  • Reaction: Tightly cap the tube and heat in a heating block at 60°C for 15 minutes.

  • Extraction: Cool the vial to room temperature. Add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex thoroughly and allow the layers to separate.

  • Isolation: Carefully transfer the upper hexane layer containing the this compound methyl ester to a new vial. To ensure the removal of any residual water, the hexane layer can be passed through a small column of anhydrous sodium sulfate.

  • Evaporation: Evaporate the hexane under a gentle stream of nitrogen to concentrate the this compound methyl ester.

Part B: Silylation

  • Reagent Addition: To the dried this compound methyl ester from Part A, add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of a solvent such as pyridine or acetonitrile.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Visualizations

Derivatization_Workflow cluster_one_step One-Step Silylation cluster_two_step Two-Step Esterification + Silylation start1 Dried this compound Sample reagent1 Add BSTFA + 1% TMCS start1->reagent1 reaction1 Heat at 60°C for 60 min reagent1->reaction1 end1 Inject into GC-MS reaction1->end1 start2 Dried this compound Sample reagent2a Add BF3-Methanol start2->reagent2a reaction2a Heat at 60°C for 15 min reagent2a->reaction2a extraction Hexane Extraction reaction2a->extraction drydown Evaporate Hexane extraction->drydown reagent2b Add BSTFA + 1% TMCS drydown->reagent2b reaction2b Heat at 60-70°C for 20-60 min reagent2b->reaction2b end2 Inject into GC-MS reaction2b->end2

Derivatization workflows for this compound.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_quantification Quantification Issues cluster_purity Chromatogram Purity problem Problem with GC-MS Analysis peak_tailing Peak Tailing? problem->peak_tailing low_yield Low Yield/Recovery? problem->low_yield extraneous_peaks Extraneous Peaks? problem->extraneous_peaks incomplete_deriv Incomplete Derivatization? peak_tailing->incomplete_deriv Yes active_sites Active Sites in System? peak_tailing->active_sites No solution_deriv Optimize Derivatization: - Increase time/temp - Increase reagent - Consider two-step method incomplete_deriv->solution_deriv Yes solution_active System Maintenance: - Use deactivated liner - Trim column - Condition column active_sites->solution_active Yes moisture Moisture Present? low_yield->moisture Yes reagent_issue Reagent Issue? low_yield->reagent_issue No solution_moisture Ensure Anhydrous Conditions: - Dry glassware - Use anhydrous solvents - Store reagents properly moisture->solution_moisture Yes solution_reagent Check Reagent: - Use sufficient excess - Check expiration date - Store correctly reagent_issue->solution_reagent Yes reagent_artifacts Reagent Artifacts? extraneous_peaks->reagent_artifacts Yes contamination Contamination? extraneous_peaks->contamination No solution_artifacts Run Reagent Blank reagent_artifacts->solution_artifacts Yes solution_contamination Improve Cleanliness: - Use high-purity solvents - Clean glassware - Check for carryover contamination->solution_contamination Yes

Troubleshooting decision tree for derivatization issues.

Validation & Comparative

A Comparative Guide to 2-Hydroxystearic Acid and Stearic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological roles and effects of 2-hydroxystearic acid and stearic acid. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct properties and functions in biological systems.

Introduction

Stearic acid (C18:0) is a common saturated fatty acid, abundant in many fats and oils, and plays a significant role in cellular energy storage and signaling. In contrast, this compound, a hydroxylated form of stearic acid, is primarily recognized for its structural role in complex lipids, particularly sphingolipids, which are crucial components of cell membranes, especially in the nervous system. This guide explores their divergent biological impacts, from metabolic pathways to cellular signaling and membrane dynamics.

Physicochemical and Biological Properties at a Glance

PropertyThis compoundStearic AcidReferences
Molar Mass 300.48 g/mol 284.48 g/mol
Solubility Practically insoluble in water.Insoluble in water, soluble in organic solvents.
Primary Biological Role Structural component of sphingolipids, particularly in the myelin sheath.Energy substrate, precursor for oleic acid synthesis, signaling molecule.,
Key Metabolic Pathway Synthesized by fatty acid 2-hydroxylase (FA2H) and incorporated into sphingolipids. Degraded via peroxisomal α-oxidation.Undergoes β-oxidation for energy production. Desaturated to oleic acid by stearoyl-CoA desaturase (SCD).,
Impact on Cell Membranes Increases membrane rigidity and stability through hydrogen bonding, crucial for the myelin sheath.Can increase membrane rigidity but to a lesser extent than this compound.,
Known Signaling Roles Component of signaling sphingolipids.Induces mitochondrial fusion, can trigger endoplasmic reticulum (ER) stress and apoptosis, inhibits protein tyrosine phosphatase 1B (PTP1B).,

Impact on Cellular Signaling and Metabolism

The presence of a hydroxyl group on the second carbon of stearic acid dramatically alters its biological function, directing it away from catabolic energy pathways and towards a structural and signaling role within complex lipids.

This compound: A Key Player in Sphingolipid Biology

This compound is a fundamental component of a specific subset of sphingolipids, which are integral to the structure and function of cellular membranes, particularly the myelin sheath that insulates nerve fibers. The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for its synthesis.

The hydroxyl group of this compound is thought to enhance the stability of the myelin sheath by providing an additional site for hydrogen bonding, thereby influencing membrane properties. Mutations in the FA2H gene, leading to a deficiency in 2-hydroxylated sphingolipids, are associated with severe neurodegenerative disorders, highlighting the critical role of these lipids in maintaining a healthy nervous system.

dot

Stearic Acid Stearic Acid Fatty Acid 2-Hydroxylase (FA2H) Fatty Acid 2-Hydroxylase (FA2H) Stearic Acid->Fatty Acid 2-Hydroxylase (FA2H) This compound This compound Fatty Acid 2-Hydroxylase (FA2H)->this compound Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase 2-Hydroxy-Ceramide 2-Hydroxy-Ceramide Ceramide Synthase->2-Hydroxy-Ceramide Sphingomyelin/Glycosphingolipids Sphingomyelin/Glycosphingolipids 2-Hydroxy-Ceramide->Sphingomyelin/Glycosphingolipids Myelin Sheath / Cell Membrane Myelin Sheath / Cell Membrane Sphingomyelin/Glycosphingolipids->Myelin Sheath / Cell Membrane

Caption: Biosynthesis of this compound and its incorporation into sphingolipids.

Stearic Acid: A Multifaceted Metabolic and Signaling Molecule

Stearic acid serves as a primary energy source through β-oxidation and is a key substrate for the synthesis of monounsaturated fatty acids like oleic acid. Beyond its metabolic roles, stearic acid is an active signaling molecule.

Recent studies have revealed that dietary stearic acid can rapidly and robustly induce mitochondrial fusion in human cells within hours of ingestion. This process is thought to enhance mitochondrial efficiency. The proposed signaling pathway involves the stearoylation of the transferrin receptor 1 (TfR1), which in turn inhibits JNK signaling, leading to reduced ubiquitination of mitofusin and subsequent mitochondrial fusion.

dot

Stearic Acid (C18:0) Stearic Acid (C18:0) TfR1 Stearoylation TfR1 Stearoylation Stearic Acid (C18:0)->TfR1 Stearoylation Inhibition Inhibition TfR1 Stearoylation->Inhibition JNK Signaling JNK Signaling Mitofusin Ubiquitination Mitofusin Ubiquitination JNK Signaling->Mitofusin Ubiquitination promotes Mitochondrial Fusion Mitochondrial Fusion Mitofusin Ubiquitination->Mitochondrial Fusion inhibits Inhibition->JNK Signaling

Caption: Stearic acid-induced mitochondrial fusion signaling pathway.

Furthermore, high concentrations of stearic acid have been shown to induce endoplasmic reticulum (ER) stress and apoptosis in various cell types, including pancreatic β-cells and macrophages. This lipotoxic effect is implicated in the pathogenesis of metabolic diseases. The induction of ER stress by stearic acid involves the activation of signaling pathways such as the p38 MAPK and the inhibition of the ERK signaling pathway.

dot

High Stearic Acid High Stearic Acid ER Stress ER Stress High Stearic Acid->ER Stress p38 MAPK Activation p38 MAPK Activation ER Stress->p38 MAPK Activation ERK Inhibition ERK Inhibition ER Stress->ERK Inhibition Apoptosis Apoptosis p38 MAPK Activation->Apoptosis ERK Inhibition->Apoptosis contributes to Inhibition Inhibition

Caption: Stearic acid-induced ER stress and apoptosis signaling.

Experimental Protocols

Analysis of Cellular Fatty Acid Composition

Objective: To quantify the relative abundance of this compound and stearic acid in cultured cells.

Methodology:

  • Lipid Extraction:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Perform lipid extraction using the Folch method with a 2:1 chloroform:methanol (v/v) mixture.

    • Briefly, add the chloroform:methanol mixture to the cell pellet, vortex thoroughly, and incubate on ice.

    • Add water to induce phase separation.

    • Centrifuge and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Resuspend the dried lipid extract in methanol containing an acid catalyst (e.g., 2.5% H2SO4).

    • Heat the mixture at 80°C for 1 hour to convert fatty acids to their corresponding FAMEs.

    • After cooling, add n-hexane and water to extract the FAMEs into the hexane layer.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-23).

    • Use a temperature gradient program to separate the different FAMEs.

    • Identify and quantify the methyl esters of this compound and stearic acid based on their retention times and mass spectra, using appropriate standards.

Mitochondrial Fusion Assay

Objective: To assess the effect of stearic acid on mitochondrial morphology.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa) on glass coverslips.

    • Treat cells with stearic acid complexed to bovine serum albumin (BSA) or a vehicle control (BSA alone) for a specified time (e.g., 3-6 hours).

  • Mitochondrial Staining:

    • Incubate the cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.

  • Immunofluorescence and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

  • Analysis:

    • Visually score the mitochondrial morphology in a blinded manner, categorizing them as fragmented, intermediate, or fused.

    • Quantify the percentage of cells in each category for each treatment condition.

dot

cluster_0 Cell Preparation cluster_1 Staining and Imaging cluster_2 Data Analysis Culture Cells Culture Cells Treat with Stearic Acid/Control Treat with Stearic Acid/Control Culture Cells->Treat with Stearic Acid/Control Stain Mitochondria Stain Mitochondria Treat with Stearic Acid/Control->Stain Mitochondria Fix and Permeabilize Fix and Permeabilize Stain Mitochondria->Fix and Permeabilize Fluorescence Microscopy Fluorescence Microscopy Fix and Permeabilize->Fluorescence Microscopy Image Acquisition Image Acquisition Fluorescence Microscopy->Image Acquisition Categorize Morphology Categorize Morphology Image Acquisition->Categorize Morphology Quantify Percentages Quantify Percentages Categorize Morphology->Quantify Percentages

Caption: Experimental workflow for the mitochondrial fusion assay.

Conclusion

This compound and stearic acid, despite their structural similarity, exhibit markedly different roles in biological systems. Stearic acid is a key player in cellular metabolism and can act as a potent signaling molecule, influencing mitochondrial dynamics and, under conditions of excess, inducing cellular stress and apoptosis. In contrast, this compound's primary function is structural, providing stability to sphingolipid-rich membranes, particularly in the nervous system, with its deficiency leading to severe pathologies. For researchers and drug development professionals, understanding these fundamental differences is crucial for targeting pathways related to metabolic diseases, neurodegenerative disorders, and other conditions where lipid metabolism and signaling are dysregulated. Future research should aim to directly compare the effects of these two fatty acids in various cellular models to further elucidate their distinct and potentially interacting roles.

A Comparative Analysis of 2-Hydroxy and 3-Hydroxy Fatty Acids: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the synthesis, biological activity, and analysis of 2-hydroxy and 3-hydroxy fatty acids, providing researchers with the critical information needed to advance their work in lipidomics and drug development.

Introduction

Hydroxy fatty acids (HFAs) are a diverse class of lipids characterized by the presence of a hydroxyl group on the fatty acid chain. The position of this hydroxyl group significantly influences their chemical properties and biological functions. This guide provides a comparative analysis of two prominent positional isomers: 2-hydroxy fatty acids (2-HFAs) and 3-hydroxy fatty acids (3-HFAs). While structurally similar, these molecules play distinct roles in biological systems, ranging from structural components of membranes to key signaling molecules in health and disease. Understanding these differences is crucial for researchers in lipidomics, drug development, and the broader life sciences.

Physicochemical and Biological Properties: A Comparative Overview

The location of the hydroxyl group on the second or third carbon of the fatty acid chain imparts distinct physicochemical and biological properties. 2-HFAs are integral to the structure of sphingolipids, particularly in the nervous system and skin, while 3-HFAs are key components of lipopolysaccharides (LPS) in Gram-negative bacteria and serve as intermediates in mitochondrial fatty acid β-oxidation.[1]

Property2-Hydroxy Fatty Acids (2-HFAs)3-Hydroxy Fatty Acids (3-HFAs)
Primary Biological Role Structural components of sphingolipids (e.g., cerebrosides, sulfatides).[2]Components of bacterial lipopolysaccharides (Lipid A); intermediates in fatty acid β-oxidation.[1][3]
Key Functions Maintenance of myelin sheath and skin barrier function; modulation of membrane fluidity.Bacterial endotoxin activity; biomarkers for Gram-negative bacteria and certain metabolic disorders.[4]
Stereochemistry in Nature Predominantly the (R)-enantiomer in mammals, produced by fatty acid 2-hydroxylase (FA2H).[5]Both (R) and (S) enantiomers are found, with the (R)-enantiomer being the predominant form in some contexts.[6]
Metabolic Fate Degradation primarily occurs via peroxisomal α-oxidation.[2][7]Metabolized through the mitochondrial β-oxidation pathway.[3]

Synthesis and Biosynthesis

The synthesis of 2-HFAs and 3-HFAs can be achieved through both chemical and biological routes.

2-Hydroxy Fatty Acids:

  • Biosynthesis: The primary enzyme responsible for the synthesis of 2-HFAs in mammals is fatty acid 2-hydroxylase (FA2H), an NADPH-dependent monooxygenase.[8] This enzyme is crucial for the production of 2-hydroxy sphingolipids.

  • Chemical Synthesis: A common laboratory method involves the α-chlorination of a fatty acid followed by hydrolysis to introduce the hydroxyl group at the C-2 position.

3-Hydroxy Fatty Acids:

  • Biosynthesis: In bacteria, 3-HFAs are synthesized as part of the lipid A biosynthetic pathway. In mammals, they are intermediates in the β-oxidation of fatty acids.[9]

  • Chemical Synthesis: Various methods exist, including the Reformatsky reaction and asymmetric synthesis approaches to achieve specific stereochemistry.

Comparative Biological Activities

While both 2-HFAs and 3-HFAs exhibit biological activities, their mechanisms and cellular targets differ significantly.

Cellular Signaling and Inflammation

2-Hydroxy Fatty Acids have emerged as important signaling molecules, particularly in the context of cancer.

  • (R)-2-hydroxyoleic acid (2OHOA) , a synthetic derivative, has shown potent anti-cancer activity by inducing apoptosis in various cancer cell lines.[10]

  • Signaling Pathways: 2-HFAs can modulate key signaling pathways involved in cancer progression. For instance, they have been shown to inhibit the mTOR/S6K1/Gli1 pathway, which can increase the chemosensitivity of gastric cancer cells to cisplatin.[9]

G mTOR mTOR S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 CancerCell Cancer Cell Proliferation & Chemoresistance Gli1->CancerCell R_2_OHPA (R)-2-OHPA R_2_OHPA->mTOR inhibits

Caption: Simplified diagram of the inhibitory action of (R)-2-OHPA on the mTOR/S6K1/Gli1 signaling pathway.

3-Hydroxy Fatty Acids are well-established as potent modulators of the innate immune system, primarily through their interaction with Toll-like receptors (TLRs).

  • TLR4 Activation: As a core component of lipid A, 3-HFAs are critical for the recognition of LPS by the TLR4 receptor complex, leading to the activation of downstream inflammatory signaling pathways.[1][11]

  • Pro-inflammatory Mediators: The activation of TLR4 by 3-HFAs triggers the production of pro-inflammatory cytokines and other mediators, initiating an innate immune response.[12] 3-hydroxyeicosatetraenoic acid (3-HETE) can also act as a substrate for cyclooxygenase-2 (COX-2) to produce pro-inflammatory 3-hydroxy prostaglandins.[10]

G LPS LPS (containing 3-HFAs) TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammation Inflammatory Cytokine Production NF_kB->Inflammation

Caption: Simplified schematic of 3-HFA-mediated activation of the TLR4 signaling pathway leading to inflammation.

Cytotoxicity

The cytotoxic effects of hydroxy fatty acids have been investigated in various cancer cell lines. While direct comparative studies between 2-HFAs and 3-HFAs of the same chain length are limited, available data suggests that the position of the hydroxyl group influences their anti-proliferative activity.

Fatty AcidCell LineIC50 (µM)
2-Hydroxy Stearic Acid -Data not readily available
3-Hydroxy Stearic Acid -Data not readily available
Other Hydroxystearic Acids
5-Hydroxystearic AcidCaCo-225.1
7-Hydroxystearic AcidHT2914.7
Note: This table highlights the influence of hydroxyl position on cytotoxicity. Direct comparative IC50 values for 2- and 3-hydroxy fatty acids of the same chain length require further investigation.

Analytical Methodologies: A Comparative Approach

The analysis of 2-HFAs and 3-HFAs typically requires chromatographic separation coupled with mass spectrometry. The choice of method depends on the sample matrix, the required sensitivity, and whether isomeric separation is necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of HFAs, but derivatization is essential to increase their volatility.[13][14]

Experimental Protocol: Simultaneous GC-MS Analysis of 2-HFAs and 3-HFAs

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.

  • Saponification and Methylation:

    • Saponify the lipid extract using methanolic KOH to release free fatty acids.

    • Methylate the fatty acids to fatty acid methyl esters (FAMEs) using BF₃-methanol.

  • Derivatization of Hydroxyl Group:

    • Convert the hydroxyl groups to their trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step is crucial for making the HFAs volatile for GC analysis.

  • GC-MS Analysis:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5MS).

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Program: A temperature gradient is employed to separate the FAME derivatives based on their chain length and hydroxylation position.

    • Mass Spectrometry: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for 2-HFA and 3-HFA derivatives can be used to enhance sensitivity and selectivity.[14]

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis LipidExtraction Lipid Extraction Saponification Saponification & Methylation (FAMEs) LipidExtraction->Saponification Derivatization TMS Derivatization Saponification->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for the GC-MS analysis of 2- and 3-hydroxy fatty acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing underivatized HFAs, which simplifies sample preparation. It is particularly useful for separating isomers.[15]

Experimental Protocol: UPLC-MS/MS for Isomeric Separation of 2-HFAs and 3-HFAs

  • Lipid Extraction: Perform lipid extraction as described for the GC-MS protocol.

  • UPLC Separation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/isopropanol), often with additives like formic acid or ammonium formate to improve ionization.

    • Gradient: A carefully optimized gradient is essential to achieve baseline separation of the 2-HFA and 3-HFA isomers.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high sensitivity and specificity. Precursor ions corresponding to the deprotonated molecules [M-H]⁻ of the HFAs are selected, and specific product ions generated by collision-induced dissociation (CID) are monitored.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis LipidExtraction Lipid Extraction UPLC_Separation UPLC Separation (C18) LipidExtraction->UPLC_Separation MS_MS_Detection MS/MS Detection (ESI-) UPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis

Caption: General workflow for the UPLC-MS/MS analysis of 2- and 3-hydroxy fatty acids.

Conclusion

2-Hydroxy and 3-hydroxy fatty acids, while differing by only a single carbon in the position of their hydroxyl group, exhibit distinct and significant roles in biology. 2-HFAs are crucial for the structural integrity of membranes in the nervous system and skin and are implicated in cellular signaling related to cancer. In contrast, 3-HFAs are key players in the innate immune response as components of bacterial endotoxins and are intermediates in fatty acid metabolism. The choice of analytical methodology for their study depends on the specific research question, with GC-MS being a robust method for quantification after derivatization and LC-MS/MS offering the advantage of analyzing underivatized isomers. A thorough understanding of the unique properties and functions of these two classes of hydroxy fatty acids is essential for advancing research in lipidomics, identifying new therapeutic targets, and developing novel diagnostic markers.

References

The Quest for Neurological Insight: Validating 2-Hydroxystearic Acid as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-hydroxystearic acid against established neurological biomarkers, exploring its potential and the rigorous validation required for clinical application.

In the intricate landscape of neurological research and drug development, the need for reliable biomarkers is paramount. Biomarkers serve as crucial indicators of disease presence, progression, and treatment response. While proteins like Neurofilament Light Chain (NfL), Tau, and Amyloid-beta have been extensively validated and are increasingly used in clinical settings, the scientific community is in constant pursuit of novel, more specific, and easily accessible biomarkers.[1] This guide explores the potential of this compound, a lesser-known fatty acid, as a candidate neurological biomarker, comparing it with established markers and outlining the necessary validation pathway.

Established Neurological Biomarkers: The Gold Standard

Currently, the diagnosis and monitoring of various neurodegenerative diseases rely on a panel of well-researched biomarkers.[2] These markers, primarily proteins, reflect different aspects of neuropathology, from axonal damage to the accumulation of pathological protein aggregates.

Table 1: Comparison of Established Neurological Biomarkers

BiomarkerMatrixAssociated DiseasesPathological CorrelationClinical Utility
Neurofilament Light Chain (NfL) CSF, BloodMultiple Sclerosis, ALS, Alzheimer's Disease, Huntington's Disease, Traumatic Brain InjuryAxonal damage and neurodegeneration[3][4][5]Diagnosis, prognosis, and monitoring treatment response[6][7]
Total Tau (T-tau) CSFAlzheimer's Disease, Creutzfeldt-Jakob DiseaseRate of neurodegeneration[8][9]Diagnostic for Alzheimer's disease[10]
Phosphorylated Tau (P-tau) CSF, BloodAlzheimer's DiseaseFormation of neurofibrillary tangles[8][10]Specific for Alzheimer's disease pathology[11][12]
Amyloid-beta 42 (Aβ42) CSFAlzheimer's DiseaseFormation of amyloid plaques[13][14]Early diagnosis of Alzheimer's disease[15][16]
Aβ42/Aβ40 Ratio CSF, BloodAlzheimer's DiseaseMore reliable indicator of amyloid plaque deposition than Aβ42 aloneImproved diagnostic accuracy for Alzheimer's disease

The Emerging Role of Fatty Acids in Neurological Health

Recent research has highlighted the significant role of fatty acids in brain function and their potential as biomarkers and therapeutic agents in neurological disorders.[17][18][19] Alterations in fatty acid metabolism have been linked to various neurodegenerative and neuropsychiatric conditions.[20][21][22][23] This opens the door for exploring specific fatty acids, such as this compound, as potential biomarkers.

This compound: A Novel Candidate with Untapped Potential

Currently, this compound is not an established neurological biomarker. Its primary applications are in the cosmetics industry. However, its structural similarity to stearic acid, a long-chain saturated fatty acid, warrants investigation into its neurological relevance. Studies have shown that stearic acid possesses neuroprotective properties against oxidative stress and glutamate-induced injury in vitro.[24][25] These effects are mediated, in part, through the phosphatidylinositol 3-kinase (PI3K) pathway.[24] Given this, it is plausible that this compound could have similar or other undiscovered roles within the central nervous system.

The validation of this compound as a neurological biomarker would require a comprehensive, multi-stage process, as outlined in the workflow below.

Figure 1. General Workflow for Biomarker Validation cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_qualification Clinical Qualification Discovery Hypothesis Generation & Metabolomic Profiling Candidate Candidate Biomarker Identification (e.g., this compound) Discovery->Candidate Assay Assay Development & Optimization (e.g., LC-MS/MS) Candidate->Assay Performance Assessment of Assay Performance (Sensitivity, Specificity, Reproducibility) Assay->Performance Retrospective Retrospective Cohort Studies (Case-Control) Performance->Retrospective Prospective Prospective Cohort Studies (Longitudinal) Retrospective->Prospective Utility Evaluation of Clinical Utility (Diagnosis, Prognosis, Treatment Response) Prospective->Utility Regulatory Regulatory Submission & Approval Utility->Regulatory

A generalized workflow for the discovery and validation of a novel biomarker.

Experimental Protocols: From Established to Investigational

The validation of any biomarker hinges on robust and reproducible experimental protocols. Below are summaries of methodologies for an established biomarker, Neurofilament Light Chain, and a hypothetical protocol for this compound.

Protocol 1: Quantification of Neurofilament Light Chain (NfL) in Blood

Objective: To measure the concentration of NfL in serum or plasma as an indicator of axonal injury.

Methodology: Single Molecule Array (Simoa) Immunoassay

  • Sample Collection and Preparation:

    • Collect whole blood in serum separator tubes or EDTA tubes.

    • Centrifuge at 2000 x g for 10 minutes at room temperature.

    • Aliquot serum or plasma into cryovials and store at -80°C until analysis.

  • Assay Procedure:

    • Use a commercial Simoa NfL assay kit.

    • Thaw samples, calibrators, and controls on ice.

    • Load samples, calibrators, and controls onto a 96-well plate.

    • The Simoa instrument fully automates the immunoassay, which involves:

      • Binding of NfL to antibody-coated paramagnetic beads.

      • Washing to remove unbound proteins.

      • Addition of a biotinylated detection antibody.

      • Addition of a streptavidin-β-galactosidase conjugate.

      • Resuspension of beads in a resorufin β-D-galactopyranoside (RGP) substrate.

      • Sealing of the beads in arrays of femtoliter-sized wells.

    • The instrument images the wells and determines the number of wells with a fluorescent signal, which is proportional to the NfL concentration.

  • Data Analysis:

    • Generate a standard curve using the calibrators.

    • Calculate the concentration of NfL in the samples based on the standard curve.

    • Perform statistical analysis to compare NfL levels between different patient groups.

Protocol 2: Hypothetical Protocol for the Quantification of this compound in CSF

Objective: To develop and validate a method for measuring this compound in cerebrospinal fluid (CSF) as a potential biomarker for a specific neurological disorder.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Collection and Preparation:

    • Collect CSF via lumbar puncture.

    • Centrifuge at 1000 x g for 10 minutes at 4°C to remove any cellular debris.

    • Aliquot the supernatant into cryovials and store at -80°C.

  • Lipid Extraction:

    • Thaw CSF samples on ice.

    • Add an internal standard (e.g., deuterated this compound).

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Separate the lipids on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Quantify the peak area of this compound and the internal standard.

    • Calculate the concentration of this compound in the samples based on a standard curve prepared with known concentrations of the analyte.

    • Normalize the data to the internal standard.

    • Perform statistical analysis to determine if there are significant differences in this compound levels between healthy controls and patients with the neurological disorder.

Visualizing the Underlying Biology and Experimental Design

To better understand the context of biomarker validation, it is helpful to visualize the biological pathways they are involved in and the experimental workflows used to study them.

Figure 2. Amyloid Cascade Hypothesis in Alzheimer's Disease APP Amyloid Precursor Protein (APP) sAPP Soluble APP fragments APP->sAPP α-secretase cleavage Abeta Amyloid-beta (Aβ) Monomers APP->Abeta β- and γ-secretase cleavage Oligomers Aβ Oligomers (Toxic) Abeta->Oligomers Plaques Aβ Plaques Oligomers->Plaques pTau Hyperphosphorylated Tau Oligomers->pTau Synaptic Synaptic Dysfunction Oligomers->Synaptic Tau Tau Protein NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neuronal Neuronal Death NFTs->Neuronal Synaptic->Neuronal Dementia Dementia Neuronal->Dementia

A simplified representation of the amyloid cascade hypothesis.

Figure 3. Hypothetical Experimental Workflow for this compound cluster_samples Sample Collection cluster_analysis Analytical Phase cluster_data Data Interpretation Patients Patients with Neurological Disease CSF CSF & Blood Collection Patients->CSF Controls Healthy Controls Controls->CSF Extraction Lipid Extraction CSF->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of This compound LCMS->Quantification Comparison Comparison of Levels between Groups Quantification->Comparison Correlation Correlation with Clinical Severity Comparison->Correlation ROC ROC Curve Analysis (Diagnostic Accuracy) Comparison->ROC

A proposed workflow for investigating this compound as a biomarker.

Conclusion: The Path Forward for Novel Biomarkers

The validation of this compound as a neurological biomarker is, at present, a hypothetical endeavor. However, the precedent set by established biomarkers and the growing interest in the role of fatty acids in brain health provide a strong rationale for its investigation. The path to validation is long and requires rigorous scientific inquiry, from initial discovery through analytical and clinical validation to eventual regulatory approval. Should this compound or other fatty acids prove to be reliable indicators of neurological disease, they could significantly enhance our ability to diagnose, monitor, and develop treatments for some of the most challenging disorders of our time.

References

A Comparative Analysis of the Anti-Proliferative Efficacy of Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the anti-proliferative effects of various hydroxy fatty acids (HFAs), providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as anti-cancer agents. This document synthesizes experimental data on the efficacy of these compounds against several cancer cell lines and elucidates the underlying molecular mechanisms and signaling pathways involved.

Quantitative Comparison of Anti-Proliferative Activity

The anti-proliferative activity of several hydroxy fatty acids has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. These values have been compiled from various studies and are presented to facilitate a direct comparison of the cytotoxic effects of these compounds.

Saturated Hydroxy Fatty Acids: Hydroxystearic Acids (HSAs)

Saturated hydroxy fatty acids, particularly regioisomers of hydroxystearic acid, have demonstrated significant growth inhibitory effects on various cancer cell lines. The position of the hydroxyl group on the stearic acid chain plays a crucial role in its anti-proliferative potency.

Hydroxystearic Acid (HSA)Cancer Cell LineIC50 (µM)
5-HSA CaCo-2 (colorectal adenocarcinoma)25.1[1]
HeLa (cervical cancer)22.1[1]
7-HSA HT29 (colorectal adenocarcinoma)14.7[1]
HeLa (cervical cancer)26.6[1]
MCF7 (breast cancer)21.4[1]
PC3 (prostate cancer)24.3[1]
NLF (normal lung fibroblasts)24.9[1]
(R)-9-HSA HT29 (colorectal adenocarcinoma)49 ± 1.3[2]
(S)-9-HSA HT29 (colorectal adenocarcinoma)51 ± 1.1[2]
11-HSA CaCo-2 (colorectal adenocarcinoma)27.6[1]
MCF7 (breast cancer)35.8[1]
NLF (normal lung fibroblasts)29.7[1]

Table 1: Comparative IC50 values of various hydroxystearic acid regioisomers on different human cancer cell lines.

Unsaturated Hydroxy Fatty Acids

Unsaturated hydroxy fatty acids, such as 2-hydroxyoleic acid and metabolites of linoleic and arachidonic acid, have also been extensively studied for their anti-cancer properties.

Hydroxy Fatty AcidCancer Cell LineIC50 (µM)
2-Hydroxyoleic Acid (2OHOA) A549 (lung adenocarcinoma)~200 (effective concentration)[3]
U118 (glioblastoma)~200 (effective concentration)[3]
SF767 (glioblastoma)~200 (effective concentration)[3]
Most cancer cell lines30 - 250 (range)
13(S)-Hydroxyoctadecadienoic Acid (13(S)-HODE) MCF-7 (breast cancer)76.3 (after 48h)[4]
MDA-MB-231 (breast cancer)80.23 (after 48h)[4]

Table 2: Comparative IC50 values of selected unsaturated hydroxy fatty acids on different human cancer cell lines.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments commonly used to assess the anti-proliferative effects of hydroxy fatty acids.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the hydroxy fatty acid and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

DNA Synthesis and Cell Proliferation Assessment: BrdU Incorporation Assay

The Bromodeoxyuridine (BrdU) incorporation assay is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with the hydroxy fatty acid as described for the MTT assay.

  • BrdU Labeling: Add BrdU solution (typically 10 µM final concentration) to each well and incubate for 2-24 hours, depending on the cell type's doubling time.

  • Fixation and Denaturation: Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) and then denature the DNA using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

  • Signal Detection: For enzymatic detection, add a substrate that produces a colorimetric or chemiluminescent signal. For fluorescent detection, measure the fluorescence intensity.

  • Data Analysis: The signal intensity is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

Signaling Pathways and Mechanisms of Action

The anti-proliferative effects of hydroxy fatty acids are mediated through the modulation of various signaling pathways critical for cancer cell growth and survival.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-proliferative effects of hydroxy fatty acids.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cell_culture Cancer Cell Culture treatment Hydroxy Fatty Acid Treatment cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay proliferation_assay Proliferation Assay (BrdU) treatment->proliferation_assay protein_extraction Protein Extraction treatment->protein_extraction ic50 IC50 Determination viability_assay->ic50 proliferation_assay->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis western_blot Western Blot Analysis protein_extraction->western_blot western_blot->pathway_analysis G 2OHOA 2OHOA Sphingomyelin_Synthase Sphingomyelin Synthase 2OHOA->Sphingomyelin_Synthase activates Sphingomyelin Sphingomyelin Sphingomyelin_Synthase->Sphingomyelin increases Ras_Displacement Ras Displacement from Membrane Sphingomyelin->Ras_Displacement Ras_MAPK_Pathway Ras/MAPK Pathway Ras_Displacement->Ras_MAPK_Pathway inhibits Proliferation_Inhibition Proliferation Inhibition Ras_MAPK_Pathway->Proliferation_Inhibition leads to G 13S_HODE 13(S)-HODE mTOR mTOR 13S_HODE->mTOR inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Proliferation_Inhibition Proliferation Inhibition Protein_Synthesis->Proliferation_Inhibition Cell_Cycle_Progression->Proliferation_Inhibition G 15S_HETE 15(S)-HETE Receptor Cell Surface Receptor 15S_HETE->Receptor STAT3_Activation STAT3 Phosphorylation (Activation) Receptor->STAT3_Activation STAT3_Dimerization STAT3 Dimerization STAT3_Activation->STAT3_Dimerization Nuclear_Translocation Nuclear Translocation STAT3_Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) Nuclear_Translocation->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation promotes

References

structural and functional differences between hydroxylated and non-hydroxylated fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of Hydroxylated and Non-Hydroxylated Fatty Acids for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the It is intended for researchers, scientists, and drug development professionals, offering insights supported by experimental data to inform research and therapeutic development.

Structural Differences: The Impact of a Hydroxyl Group

The defining structural difference between these two classes of fatty acids is the presence of one or more hydroxyl (-OH) groups along the acyl chain of hydroxylated fatty acids.[1] This seemingly simple modification has profound implications for the molecule's physicochemical properties.

Key Structural Distinctions:

  • Polarity: The hydroxyl group introduces a polar, hydrophilic region to the otherwise nonpolar, hydrophobic hydrocarbon chain. This increased polarity affects how the fatty acid interacts with aqueous environments and other lipids.

  • Intermolecular Interactions: The -OH group can act as both a hydrogen bond donor and acceptor, enabling interactions that are not possible for non-hydroxylated fatty acids. This influences their packing within cell membranes and their binding to proteins.

  • Melting Point: The introduction of a hydroxyl group can alter the melting point of a fatty acid, which in turn can affect the fluidity of membranes where they are incorporated.

  • Chirality: The carbon atom to which the hydroxyl group is attached becomes a chiral center (unless it is at the terminal omega position), leading to the existence of (R) and (S) stereoisomers.[2] These stereoisomers can have distinct biological activities.

Functional Divergence: From Membrane Structure to Cellular Signaling

The structural alterations imparted by hydroxylation lead to significant functional differences, impacting metabolism, cellular signaling, and overall biological roles.

Metabolism and Synthesis

Non-Hydroxylated Fatty Acids: These are the more common fatty acids, synthesized from acetyl-CoA and malonyl-CoA precursors. Their degradation primarily occurs through beta-oxidation in the mitochondria and peroxisomes.

Hydroxylated Fatty Acids: Their synthesis involves specialized enzymes. For instance, 2-hydroxy fatty acids are synthesized by fatty acid 2-hydroxylase (FA2H), which introduces a hydroxyl group at the C-2 position.[2][3] The degradation of 2-hydroxy fatty acids can occur via peroxisomal α-oxidation, which removes one carbon at a time, in contrast to the two-carbon removal in beta-oxidation.[3]

Role in Cell Membranes

Both types of fatty acids are integral components of cell membranes, primarily within phospholipids and sphingolipids. However, their distinct structures influence membrane properties differently.

  • Non-Hydroxylated Fatty Acids: The length and degree of saturation of these fatty acids are primary determinants of membrane fluidity. Saturated fatty acids contribute to more rigid, ordered membranes, while unsaturated fatty acids increase fluidity.

  • Hydroxylated Fatty Acids: The hydroxyl group can form hydrogen bonds with neighboring lipids or proteins, leading to more tightly packed and ordered membrane domains.[4] 2-hydroxy fatty acids are particularly enriched in the sphingolipids of myelin sheaths in the nervous system and in the epidermis, where they are crucial for permeability barrier function.[3] Studies using differential scanning calorimetry have shown that the position of the hydroxyl group influences how these fatty acids affect the gel-to-liquid crystalline phase transition of model membranes.[5]

Signaling Pathways and Biological Activity

Fatty acids are not merely structural components; they are also potent signaling molecules and precursors to other signaling lipids.

Non-Hydroxylated Fatty Acids are precursors to a vast array of signaling molecules, including eicosanoids (prostaglandins, leukotrienes, thromboxanes) and endocannabinoids. They can also directly activate signaling pathways. For example, saturated fatty acids can act as ligands for Toll-like receptor 4 (TLR4), initiating an inflammatory cascade through the MyD88-dependent pathway, leading to the activation of NF-κB.[6] Polyunsaturated fatty acids, on the other hand, can have anti-inflammatory effects by inhibiting pathways such as JAK/STAT and Akt signaling.[7]

Hydroxylated Fatty Acids , particularly oxylipins (a broad class of oxygenated fatty acids), are involved in a multitude of signaling events.[8] 15-hydroxyeicosatetraenoic acid (15-HETE), for example, can activate MAP kinase and PPAR-γ pathways.[8] 2-hydroxy fatty acids are integral to sphingolipid signaling. Sphingolipids containing 2-hydroxy fatty acids are essential for the organization of plasma membrane nanodomains, which are critical for signal transduction platforms.[4] Certain saturated hydroxy fatty acids have been shown to inhibit cancer cell growth and suppress cytokine-induced β-cell apoptosis, suggesting potential therapeutic applications in oncology and autoimmune diseases.[9]

Quantitative Data Summary

The following table summarizes key quantitative data comparing the properties and effects of hydroxylated and non-hydroxylated fatty acids.

ParameterNon-Hydroxylated Fatty AcidsHydroxylated Fatty AcidsSource(s)
Abundance in Nut Oils Major lipid component2-29 pmol/mg (as FAHFAs)[10]
Primary Degradation Pathway Beta-oxidationAlpha-oxidation (for 2-hydroxy FAs)[3]
Key Signaling Precursors Eicosanoids, EndocannabinoidsOxylipins, Resolvins[8][11]
Membrane Fluidity Modulated by chain length and saturationGenerally increase membrane order and stability through H-bonding[4][5]
Receptor Interaction Example TLR4 activation by saturated fatty acidsPPAR-γ activation by 15-HETE[6][8]

Experimental Protocols

Protocol 1: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantification of both hydroxylated and non-hydroxylated fatty acids in a biological sample.

1. Lipid Extraction:

  • Harvest cultured cells (e.g., 2-3 million cells) and wash with ice-cold phosphate-buffered saline (PBS).[12][13]

  • For tissues, grind the frozen sample to a powder under liquid nitrogen.[13]

  • Perform lipid extraction using a standard method like the Folch or Bligh-Dyer procedure with a chloroform/methanol mixture.[12][13] For example, add cold methanol (containing internal standards) to the sample, vortex, then add chloroform and vortex again. Add water to induce phase separation.[13]

  • Collect the lower organic (chloroform) layer containing the lipids.[13]

2. Saponification and Transesterification:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.[12]

  • To convert fatty acids to their more volatile fatty acid methyl esters (FAMEs), resuspend the lipid residue in methanol containing an acid catalyst (e.g., 2.5% H2SO4) or a base catalyst (e.g., 0.5 M methanolic NaOH).[12][14]

  • Heat the mixture (e.g., at 80°C for 1 hour) to facilitate the reaction.[12]

3. FAME Extraction:

  • After cooling, add a nonpolar solvent like n-hexane or isooctane and water to the mixture.[12][14]

  • Vortex to extract the FAMEs into the upper organic layer.[12]

  • Carefully collect the upper layer for analysis.[14]

4. GC-MS Analysis:

  • Inject 1 µl of the FAME-containing organic layer into the GC-MS system.[15]

  • Use a suitable capillary column (e.g., a polar DB-23 column) for the separation of different FAMEs.[12]

  • Set an appropriate oven temperature program to achieve effective separation based on volatility and column affinity.

  • The mass spectrometer will identify and quantify individual FAMEs based on their characteristic retention times and mass fragmentation patterns.[12]

5. Data Analysis:

  • Identify and quantify the peak areas for each fatty acid by comparing them to known standards and the internal standards added in step 1.[12][16]

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cell_harvest 1. Cell Harvest / Tissue Homogenization lipid_extraction 2. Lipid Extraction (Folch/Bligh-Dyer) cell_harvest->lipid_extraction transesterification 3. Transesterification to FAMEs lipid_extraction->transesterification fame_extraction 4. FAME Extraction transesterification->fame_extraction gc_ms 5. GC-MS Analysis fame_extraction->gc_ms data_analysis 6. Data Analysis & Quantification gc_ms->data_analysis

Experimental workflow for fatty acid analysis by GC-MS.

non_hydroxylated_fa_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Genes Transcription SFA Saturated Fatty Acid (Non-Hydroxylated) SFA->TLR4 Activates

Signaling pathway of non-hydroxylated saturated fatty acids via TLR4.

hydroxylated_fa_signaling cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling FA Fatty Acid FA2H FA2H FA->FA2H hFA 2-Hydroxy Fatty Acid FA2H->hFA CerS Ceramide Synthase (CerS) hFA->CerS hCer 2-OH-Ceramide CerS->hCer hSL 2-OH-Sphingolipids hCer->hSL Transport & Further Metabolism Nanodomain Lipid Nanodomain (Raft) hSL->Nanodomain Promotes Organization Receptors Receptors / Effector Proteins (e.g., RBOHD) Nanodomain->Receptors Recruits ROS ROS Burst Receptors->ROS PTI Pattern-Triggered Immunity Receptors->PTI

References

The Impact of 2-Hydroxystearic Acid on Membrane Architecture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The composition of fatty acids within cellular membranes is a critical determinant of their structural integrity and functional dynamics. Among the myriad of fatty acid species, 2-hydroxylated fatty acids represent a unique class with distinct biophysical properties. This guide provides a comprehensive comparison of 2-hydroxystearic acid against other common long-chain fatty acids, namely stearic acid and oleic acid, focusing on their influence on membrane structure and function. The inclusion of the hydroxyl group at the alpha-carbon of stearic acid introduces significant changes to its interaction with neighboring lipids, thereby altering key membrane characteristics.

Executive Summary

The presence of a hydroxyl group at the C-2 position of stearic acid profoundly influences its behavior within a lipid bilayer. This modification enhances intermolecular hydrogen bonding, leading to a more ordered and condensed membrane environment compared to its non-hydroxylated saturated counterpart, stearic acid. In contrast, when compared to the unsaturated oleic acid, which introduces kinks in the acyl chain and increases membrane fluidity, this compound promotes a more rigid and stable membrane structure. These alterations have significant implications for membrane-associated cellular processes, including lipid raft formation and signaling pathways. While direct quantitative data for this compound is limited, studies on the closely related 2-hydroxypalmitic acid and the synthetic analog 2-hydroxyoleic acid provide valuable insights into the effects of alpha-hydroxylation.

Data Presentation: A Quantitative Comparison

The following tables summarize the key biophysical parameters influenced by the incorporation of different fatty acids into model lipid membranes. It is important to note that quantitative data for this compound is sparse; therefore, data from 2-hydroxypalmitic acid and 2-hydroxyoleic acid are included to infer its likely effects, with appropriate caveats.

Table 1: Effect of Fatty Acids on the Thermotropic Properties of DMPC Model Membranes

Fatty AcidPhase Transition Temperature (T_m) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Effect on Membrane Order
Stearic Acid (18:0) Increases T_m of host lipidBroadens the phase transitionIncreases order (destabilizes at high concentrations)[1]
Oleic Acid (18:1) Decreases T_m of host lipidBroadens and lowers the enthalpy of the transitionDecreases order, increases fluidity[2]
This compound (18:0-OH) Expected to increase T_mExpected to have a cooperative transitionStabilizes the gel phase, increases order[3]
2-Hydroxypalmitic Acid (16:0-OH) Increases T_m of host lipidSharpens the phase transitionIncreases order[4]

Table 2: Influence of Fatty Acids on Membrane Physical Properties

Fatty AcidEffect on Membrane FluidityEffect on Bilayer Thickness
Stearic Acid (18:0) Decreases fluidityIncreases thickness[5]
Oleic Acid (18:1) Increases fluidity[2]Decreases thickness
This compound (18:0-OH) Expected to decrease fluidityExpected to increase thickness
2-Hydroxyoleic Acid (18:1-OH) Increases fluidity of reconstituted liver membranes[6]Increases packing of ordered domains[7]

Impact on Lipid Rafts and Membrane Domains

Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that play crucial roles in signal transduction. The incorporation of 2-hydroxylated fatty acids into sphingolipids is essential for the proper organization of these domains. The hydroxyl group of the fatty acid can participate in hydrogen bonding networks with adjacent lipids and proteins, leading to more tightly packed and ordered domains.[4] In contrast, unsaturated fatty acids like oleic acid tend to disorder these domains. The synthetic analog, 2-hydroxyoleic acid, has been shown to increase the packing of ordered domains while decreasing the overall global order of the membrane.[7]

Influence on Signaling Pathways

The alterations in membrane structure induced by 2-hydroxylated fatty acids have significant consequences for cellular signaling.

mTOR/S6K1/Gli1 Signaling Pathway

Recent studies have implicated Fatty Acid 2-Hydroxylase (FA2H), the enzyme responsible for synthesizing 2-hydroxy fatty acids, in the regulation of cancer cell chemosensitivity. Overexpression of FA2H, and consequently increased levels of 2-hydroxylated fatty acids, can inhibit the mTOR/S6K1/Gli1 signaling pathway.[3] This pathway is often hyperactivated in cancer and promotes cell growth and proliferation. The inhibition of this pathway by 2-hydroxy fatty acids enhances the efficacy of chemotherapeutic agents like cisplatin.[3]

mTOR_Signaling FA2H FA2H OHFA 2-Hydroxy Fatty Acids FA2H->OHFA mTOR mTOR OHFA->mTOR inhibition S6K1 S6K1 mTOR->S6K1 Chemosensitivity Increased Chemosensitivity mTOR->Chemosensitivity Gli1 Gli1 S6K1->Gli1 Proliferation Cell Proliferation & Survival Gli1->Proliferation

Caption: The FA2H-mediated synthesis of 2-hydroxy fatty acids can lead to the inhibition of the mTOR/S6K1/Gli1 signaling pathway.

Apoptosis Induction

When incorporated into ceramides, 2-hydroxylated fatty acids can induce apoptosis (programmed cell death) more effectively than their non-hydroxylated counterparts.[8] 2'-hydroxy ceramides have been shown to induce rapid dephosphorylation of key survival kinases such as Akt and MAP kinases, suggesting a distinct pro-apoptotic signaling mechanism.[8]

Experimental Protocols

A variety of biophysical techniques are employed to characterize the effects of fatty acids on membrane structure and dynamics.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid bilayers, specifically the phase transition temperature (T_m) and the enthalpy of transition (ΔH). These parameters provide insights into the packing and stability of the membrane.

Experimental Workflow for DSC:

DSC_Workflow A Prepare Liposomes (e.g., by thin-film hydration) B Load Liposome Suspension into DSC Sample Cell A->B D Equilibrate at Starting Temperature B->D C Load Buffer into Reference Cell E Scan Temperature at a Controlled Rate (e.g., 1°C/min) D->E F Record Heat Flow vs. Temperature E->F G Analyze Thermogram to Determine Tm and ΔH F->G

Caption: A generalized workflow for analyzing liposome phase transitions using Differential Scanning Calorimetry.

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. The anisotropy value is inversely proportional to the membrane fluidity. Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) are commonly used.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of the membrane surface, allowing for the direct visualization of lipid domains and the measurement of bilayer thickness.

Experimental Workflow for AFM Imaging of Supported Lipid Bilayers:

AFM_Workflow A Prepare Small Unilamellar Vesicles (SUVs) with desired lipid composition B Deposit SUVs onto a Mica Substrate A->B C Incubate to allow Vesicle Fusion and Supported Lipid Bilayer (SLB) Formation B->C D Rinse to Remove Excess Vesicles C->D E Image the SLB in Buffer using AFM in Tapping Mode D->E F Analyze Topography to Measure Bilayer Thickness and Visualize Domains E->F

Caption: A typical workflow for the preparation and imaging of supported lipid bilayers by Atomic Force Microscopy.

Conclusion

The introduction of a hydroxyl group at the C-2 position of stearic acid imparts unique biophysical properties that significantly alter membrane structure and function. Compared to stearic acid, this compound is expected to increase membrane order and stability through enhanced hydrogen bonding. In contrast to the fluidizing effect of oleic acid, this compound promotes a more rigid membrane environment. These structural modifications have profound implications for the organization of lipid rafts and the regulation of critical signaling pathways involved in cell proliferation and survival. Further research with a focus on obtaining direct quantitative data for this compound will be crucial for a more complete understanding of its role in membrane biology and its potential as a modulator of cellular processes for therapeutic applications.

References

A Head-to-Head Comparison: Cross-Validation of GC-MS and LC-MS Methods for Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the burgeoning field of lipidomics, the accurate and robust quantification of hydroxy fatty acids (HFAs) is paramount. These oxidized lipids are key signaling molecules in a myriad of physiological and pathological processes, including inflammation, immunity, and metabolic regulation. The two primary analytical workhorses for the sensitive detection of HFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these powerful techniques is a critical decision that profoundly impacts experimental outcomes.

This comprehensive guide provides an objective cross-validation of GC-MS and LC-MS for the analysis of hydroxy fatty acids. We will delve into a comparative analysis of their performance, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal platform for their specific analytical needs.

At a Glance: Performance Comparison

While direct quantitative comparisons for every specific hydroxy fatty acid are not always available in a single study, a compilation of data from the analysis of various HFAs and related oxylipins allows for a general performance overview. The following table summarizes key quantitative parameters to aid in methodology selection. It is important to note that these values can vary depending on the specific HFA, the complexity of the sample matrix, and the instrumentation used.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Analyte Form Volatile derivatives (e.g., TMS ethers of FAMEs)Primarily native form (underivatized)GC-MS mandates a chemical derivatization step to increase the volatility of HFAs.[1][2][3] LC-MS can directly analyze these non-volatile molecules, simplifying sample preparation.[1][4]
Limit of Detection (LOD) pg to low ng rangeSub-pg to low pg rangeLC-MS/MS, particularly with modern instrumentation, generally offers superior sensitivity for targeted HFA analysis.[5]
Limit of Quantification (LOQ) Low ng/mL rangepg/mL to low ng/mL rangeThe lower LOQs of LC-MS/MS are advantageous for quantifying low-abundance HFAs in biological matrices.[5][6]
Linearity (r²) Typically > 0.99Typically > 0.99Both techniques can achieve excellent linearity over a wide dynamic range.[5][7]
Precision (%RSD) Generally < 15%Generally < 15%With the use of appropriate internal standards, both methods can achieve high precision.[8][9]
Recovery 70 - 110%80 - 120%Recovery can be influenced by the complexity of the sample preparation workflow, including extraction and derivatization steps.[10]
Throughput Lower, due to derivatization and longer run timesHigher, due to simpler sample preparation and faster chromatographyThe multi-step process for GC-MS can be more time-consuming and less amenable to high-throughput screening compared to LC-MS.[1]

The Great Divide: Derivatization in GC-MS

The fundamental difference between the GC-MS and LC-MS analysis of hydroxy fatty acids lies in the necessity of derivatization for the former. Due to their polar nature and low volatility, HFAs cannot be directly analyzed by GC-MS.[3] A chemical derivatization process is required to convert the polar carboxyl and hydroxyl groups into more volatile and thermally stable derivatives.[2][11] This multi-step process, while effective, introduces potential complexities such as incomplete reactions, side-product formation, and increased sample handling time.[1]

In contrast, LC-MS is ideally suited for the analysis of polar and non-volatile molecules like HFAs in their native form.[1][4] This direct analysis capability simplifies the sample preparation workflow, reduces the potential for analytical variability, and is generally more amenable to high-throughput applications.

Experimental Workflows: A Visual Comparison

To illustrate the distinct analytical pathways for GC-MS and LC-MS analysis of hydroxy fatty acids, the following diagrams outline the key experimental steps.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Esterification & Silylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for GC-MS analysis of hydroxy fatty acids.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for LC-MS analysis of hydroxy fatty acids.

Detailed Experimental Protocols

A robust and well-documented experimental protocol is the cornerstone of reliable and reproducible HFA analysis. Below are detailed methodologies for both GC-MS and LC-MS approaches.

GC-MS Protocol for Hydroxy Fatty Acid Analysis

This protocol outlines a general procedure for the analysis of HFAs in biological samples such as plasma or serum.

  • Internal Standard Spiking: To the sample (e.g., 100 µL of plasma), add an appropriate deuterated internal standard for each class of HFA being analyzed to correct for extraction and derivatization variability.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or ethyl acetate.[2][8]

    • Acidify the sample to protonate the carboxylic acids before extraction.

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

    • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Esterification: To convert the carboxylic acid group to a methyl ester (FAME), add a reagent such as 14% boron trifluoride (BF3) in methanol and heat at 60°C for 30-60 minutes.[2]

    • Silylation: To derivatize the hydroxyl group to a trimethylsilyl (TMS) ether, add a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60-80°C for 30-60 minutes.[2][3][8]

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Chromatographic Separation: Use a suitable capillary column (e.g., a mid-polar phase column) with a temperature gradient program to separate the HFA derivatives.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, using electron ionization (EI).[8]

LC-MS/MS Protocol for Hydroxy Fatty Acid Analysis

This protocol provides a general workflow for the targeted quantification of HFAs in biological matrices.

  • Internal Standard Spiking: Add a suite of deuterated HFA internal standards to the sample prior to extraction.

  • Lipid Extraction:

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction.[12] Mixed-mode SPE cartridges can provide excellent cleanup and enrichment of oxylipins.

    • Alternatively, a simple protein precipitation with a cold organic solvent like acetonitrile or methanol can be used for cleaner samples.[13]

    • Evaporate the eluate or supernatant to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Separation: Employ a reversed-phase C18 or C8 column with a gradient elution using mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometry: Operate the tandem mass spectrometer in negative electrospray ionization (ESI) mode.[5] Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the specific precursor-to-product ion transitions for each HFA and its corresponding internal standard.[12]

Logical Comparison of Methodologies

The choice between GC-MS and LC-MS for hydroxy fatty acid analysis is a multifactorial decision. The following diagram illustrates the logical considerations for selecting the appropriate technique based on key performance attributes.

Method_Comparison cluster_gcms GC-MS Considerations cluster_lcms LC-MS Considerations Start Hydroxy Fatty Acid Analysis Derivatization Derivatization Required Start->Derivatization No_Derivatization Direct Analysis (No Derivatization) Start->No_Derivatization Volatility Analyte Volatility is Key Derivatization->Volatility Structural_Info Rich Fragmentation for Structural Elucidation Volatility->Structural_Info Conclusion_GCMS Choose GC-MS for: - Established methods - Detailed structural information Structural_Info->Conclusion_GCMS Sensitivity High Sensitivity for Low Abundance Analytes No_Derivatization->Sensitivity High_Throughput Amenable to High-Throughput Sensitivity->High_Throughput Conclusion_LCMS Choose LC-MS for: - High sensitivity - High throughput - Analysis of native compounds High_Throughput->Conclusion_LCMS

Caption: Logical comparison of GC-MS and LC-MS for HFA analysis.

Conclusion

Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of hydroxy fatty acids. GC-MS, while requiring a more laborious derivatization step, remains a robust method, particularly when extensive structural information from electron ionization is desired. However, for the majority of applications in modern lipidomics, LC-MS/MS has emerged as the preferred platform. Its ability to analyze HFAs in their native form provides a more direct, sensitive, and high-throughput workflow. The superior sensitivity and selectivity of modern LC-MS/MS instruments are exceptionally well-suited for detecting and quantifying these often low-abundance signaling lipids in complex biological matrices. For comprehensive and unambiguous HFA profiling, a cross-validation approach utilizing both GC-MS and LC-MS can provide the highest level of confidence in the analytical data. Ultimately, the choice of methodology will be guided by the specific research question, the required sensitivity, the available instrumentation, and the desired sample throughput.

References

A Comparative Guide to the Biological Activity of R- vs S-Enantiomers of Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxystearic acids (HSAs) are a class of fatty acids that are gaining increasing interest in biomedical research due to their diverse biological activities, including anti-inflammatory and anti-proliferative effects. The position of the hydroxyl group on the stearic acid backbone significantly influences their biological function. Furthermore, the stereochemistry at the chiral center, designated as either R- or S-enantiomer, can lead to profound differences in their biological efficacy and mechanism of action. This guide provides a comparative overview of the biological activities of R- and S-enantiomers of hydroxystearic acids, with a specific focus on the anti-proliferative effects of 9-hydroxystearic acid enantiomers as a representative example.

Case Study: Antiproliferative Activity of R- and S-9-Hydroxystearic Acid

Extensive research has been conducted on the enantiomers of 9-hydroxystearic acid, particularly their impact on cancer cell proliferation. Studies have demonstrated that the R-enantiomer of 9-HSA exhibits more potent biological activity compared to its S-counterpart.

Comparative Biological Activity of 9-HSA Enantiomers
Biological EffectR-9-Hydroxystearic AcidS-9-Hydroxystearic AcidCell LineReference
Antiproliferative Effect More pronounced inhibition of cell proliferation.Less potent inhibition of cell proliferation.HT29 (Colon Cancer)[1]
HDAC1 Inhibition More active inhibitor.Less active inhibitor.In vitro[1]
HDAC2 Inhibition More active inhibitor.Less active inhibitor.In vitro[1]
HDAC3 Inhibition More active inhibitor.Less active inhibitor.In vitro[1]
Histone H4 Acetylation Induces an increase in acetylation.Induces an increase in acetylation.HT29 (Colon Cancer)[1]
p21 Transcription Increases transcription.-HT29 (Colon Cancer)[1]
Cyclin D1 Expression Decreases expression.-HT29 (Colon Cancer)[1]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism underlying the antiproliferative effects of 9-HSA is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[2] By inhibiting HDACs, 9-HSA promotes histone hyperacetylation, which in turn leads to the transcriptional activation of tumor suppressor genes like CDKN1A (encoding for p21), a key regulator of cell cycle progression.[1][3]

The R-enantiomer of 9-HSA has been shown to be a more potent inhibitor of HDAC1, HDAC2, and HDAC3 compared to the S-enantiomer.[1] This stereospecific inhibition leads to a more significant increase in the expression of p21 and a subsequent decrease in the expression of Cyclin D1, ultimately resulting in cell cycle arrest at the G0/G1 phase.[1][4]

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular R_9_HSA R-9-HSA HDAC1 HDAC1 R_9_HSA->HDAC1 Strong Inhibition S_9_HSA S-9-HSA S_9_HSA->HDAC1 Weak Inhibition Histones Histones (Acetylated) HDAC1->Histones Deacetylation p21 p21 (CDKN1A) Histones->p21 Upregulation CyclinD1 Cyclin D1 p21->CyclinD1 Inhibition CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1->CellCycleArrest Promotion of Progression

Caption: Proposed signaling pathway for R- and S-9-HSA. (Within 100 characters)

Experimental Protocols

Synthesis of R- and S-9-Hydroxystearic Acid

The enantiomers of 9-hydroxystearic acid can be synthesized from a natural source, methyl dimorphecolate, which is obtained from the seeds of Dimorphotheca sinuata.[1] The synthesis involves a multi-step process that allows for the specific preparation of both the R- and S-enantiomers for biological testing. For detailed synthetic procedures, refer to the methodologies described by Parolin et al. (2012).[1]

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of R- and S-9-HSA are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow of MTT Assay:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with R- or S-9-HSA at various concentrations A->B C 3. Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G

Caption: General workflow for the MTT cell proliferation assay. (Within 100 characters)

Detailed Protocol:

  • Cell Seeding: Cells (e.g., HT29) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[6]

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of R- or S-9-HSA. Control wells receive the vehicle (e.g., DMSO) alone.[7]

  • Incubation: The plates are incubated for specific time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[8] The results are expressed as a percentage of the control and are used to determine the IC50 values.

Conclusion and Future Directions

The available evidence strongly indicates that the biological activity of hydroxystearic acids is stereospecific. The case of 9-hydroxystearic acid demonstrates that the R-enantiomer is a more potent inhibitor of cancer cell proliferation than the S-enantiomer, which is attributed to its enhanced ability to inhibit histone deacetylases. This highlights the importance of considering the stereochemistry of these fatty acids in drug development and biomedical research.

While these findings for 9-HSA are significant, it is crucial to emphasize the lack of direct comparative data for the R- and S-enantiomers of 2-hydroxystearic acid. Future research should focus on the synthesis and biological evaluation of the individual enantiomers of this compound and other positional isomers to fully elucidate their therapeutic potential and mechanisms of action. Such studies will be invaluable for the rational design of novel therapeutics targeting pathways regulated by these bioactive lipids.

References

Unraveling the Cellular Impact of 2-Hydroxystearic Acid and Its Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fatty acids and their derivatives on cellular processes is paramount. This guide provides a comprehensive comparison of the biological activities of 2-hydroxystearic acid (2-HSA) and its esterified forms, with a focus on their impact on various cell lines. While direct comparative studies on 2-HSA and its esters are limited, this guide synthesizes available data on 2-HSA and draws parallels from studies on other regioisomers, particularly 9-hydroxystearic acid (9-HSA) and its methyl ester, to provide a valuable reference.

Executive Summary

Hydroxystearic acids, a class of fatty acids characterized by a hydroxyl group on the stearic acid backbone, have demonstrated a range of biological activities, including anti-proliferative and cytotoxic effects against cancer cell lines. The position of the hydroxyl group significantly influences these activities. This guide focuses on this compound, a naturally occurring fatty acid, and explores how its esterification may alter its cellular effects.

Data Presentation: A Comparative Overview

Quantitative data from various studies are summarized below to facilitate a clear comparison of the anti-proliferative effects of hydroxystearic acids and their derivatives.

Table 1: Anti-proliferative Activity (IC50 in µM) of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of 2-HSA
CaCo-2Colorectal Adenocarcinoma> 100
HT29Colorectal Adenocarcinoma51.3
HeLaCervical Cancer22.1
MCF7Breast Cancer46.4
PC3Prostate Cancer31.6
NLFNormal Lung Fibroblasts38.5

Data sourced from a study on the effects of regioisomerism on the antiproliferative activity of hydroxystearic acids[1].

Table 2: Comparative Anti-proliferative Activity (IC50 in µM) of 9-Hydroxystearic Acid and its Methyl Ester on HT29 Colon Cancer Cells

CompoundIC50 (µM) on HT29 Cells
(R)-9-Hydroxystearic AcidNot explicitly provided, but antiproliferative
(R)-Methyl 9-hydroxystearate49 ± 1.3
(S)-Methyl 9-hydroxystearate51 ± 1.1

This data from a study on 9-HSA derivatives suggests that esterification of the carboxylic acid group does not eliminate the anti-proliferative activity and may result in comparable potency to the parent acid[2].

Signaling Pathways and Mechanisms of Action

The biological effects of hydroxystearic acids are intrinsically linked to their interaction with specific cellular signaling pathways.

This compound and the FA2H-mTOR/S6K1/Gli1 Pathway

2-Hydroxy fatty acids are endogenously produced by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Studies have shown that lower levels of FA2H are found in gastric tumor tissues compared to surrounding healthy tissue[3]. The (R)-enantiomer of 2-hydroxy fatty acids has been demonstrated to inhibit the mTOR/S6K1/Gli1 signaling pathway. This inhibition is significant as the mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers[3].

2-HSA_Signaling_Pathway 2-HSA 2-HSA FA2H Fatty Acid 2-Hydroxylase (FA2H) 2-HSA->FA2H (substrate for) mTOR_Complex mTOR/S6K1/Gli1 Pathway FA2H->mTOR_Complex Inhibits Cell_Proliferation Cell Proliferation & Survival mTOR_Complex->Cell_Proliferation Promotes 9-HSA_Signaling_Pathway 9-HSA_Ester 9-HSA / 9-HSA Ester HDAC1 Histone Deacetylase 1 (HDAC1) 9-HSA_Ester->HDAC1 Inhibits Gene_Expression Altered Gene Expression (e.g., p21, MYCBP) HDAC1->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat Cells with 2-HSA / Esters Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Solubilize Solubilize Formazan with DMSO Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

References

Safety Operating Guide

Proper Disposal of 2-Hydroxystearic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Hydroxystearic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Assessment

Conflicting classifications for this compound exist. While some suppliers classify it as non-hazardous, others identify it as a flammable liquid that is acutely toxic and causes skin and eye irritation.[1][2] Given this discrepancy and the recent reclassification of the similar compound 1this compound as environmentally hazardous to aquatic life, a cautious approach is mandatory.[3] Therefore, it is recommended to handle this compound as a hazardous substance.

Immediate Actions:

  • Spill: In case of a spill, avoid generating dust.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids mechanically.[1] Place all contaminated materials into a sealed, labeled container for disposal.

  • Fire: Use a dry chemical, carbon dioxide, foam, or water spray to extinguish a fire.[2] A solid water stream may be inefficient.[1]

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.[2]

    • Eye Contact: Rinse cautiously with water for several minutes.[1]

    • Inhalation: Move to fresh air.[1]

    • Ingestion: Rinse mouth with water and seek medical attention.[2]

Operational Plan for Storage and Handling

Proper storage and handling are crucial to prevent accidents and ensure safe disposal.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep away from heat, sparks, and open flames.[2]

  • Handling: Handle in a well-ventilated area.[4] Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.[2]

Disposal Plan

The recommended method for the disposal of this compound is incineration by a licensed chemical waste disposal service.[4] Small quantities, if deemed non-hazardous by a qualified professional and permitted by local regulations, may potentially be disposed of with household waste, but this is not the recommended primary route due to the conflicting hazard information.[1][2]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous.

    • Segregate it from other waste streams to avoid incompatible mixtures.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste.

    • The container should be compatible with the waste and any solvent used for dissolution.

  • Preparation for Incineration (to be performed by trained personnel):

    • For efficient incineration, this compound should be dissolved in a combustible solvent.

    • Consult the solubility data in Table 1 to select an appropriate solvent.

    • Slowly add the this compound to the solvent in a fume hood, with constant stirring, until fully dissolved.

    • Cap the container securely.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound" and the solvent used), and the associated hazard pictograms (e.g., flammable, toxic).

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from ignition sources.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal via incineration.

    • Provide them with the complete details of the waste, including the Safety Data Sheet (SDS).

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

    • The rinsate should be collected and disposed of as hazardous waste.[5]

    • After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[5]

Data Presentation

PropertyValueSource
Chemical Formula C₁₈H₃₆O₃MedChemExpress
Molecular Weight 300.48 g/mol MedChemExpress
GHS Classification (Cayman Chemical) Not a hazardous substanceCayman Chemical
GHS Classification (MedChemExpress) Flammable Liquid (Category 3), Acute Toxicity, Oral (Category 3), Skin Irritant (Category 2), Serious Eye Irritant (Category 2A)MedChemExpress
Solubility of Stearic Acid in Ethanol ( g/100g solvent) @ 30°C ~5.5ResearchGate
Solubility of Stearic Acid in Acetone ( g/100g solvent) @ 30°C ~4.5ResearchGate
Solubility of Stearic Acid in Ethyl Acetate ( g/100g solvent) @ 30°C ~11ResearchGate
Solubility of Stearic Acid in Methanol ( g/100g solvent) @ 30°C ~2ResearchGate

Note: Solubility data is for stearic acid, a closely related compound, and should be used as an estimate for this compound.

Mandatory Visualization

DisposalWorkflow Start Start: 2-Hydroxystearic Acid Waste Assess Assess Hazard (Consult SDS) Start->Assess Hazardous Treat as Hazardous Waste Assess->Hazardous Conflicting Data/ Assume Hazard NonHazardous Small Quantity & Local Regulations Permit? Assess->NonHazardous Confirmed Non-Hazardous Segregate Segregate Waste Hazardous->Segregate NonHazardous->Hazardous No Household Dispose with Household Waste NonHazardous->Household Yes End End Household->End Dissolve Dissolve in Combustible Solvent Segregate->Dissolve Label Label Container (Hazardous Waste) Dissolve->Label Store Store in Designated Hazardous Waste Area Label->Store Incinerate Arrange for Incineration Store->Incinerate Incinerate->End

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxystearic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling, personal protective equipment (PPE), and disposal of 2-Hydroxystearic acid. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

There are conflicting reports regarding the hazards of this compound. While some suppliers classify it as non-hazardous[1], others identify it as a flammable liquid that is toxic if swallowed and causes skin and eye irritation[2]. Therefore, a cautious approach is recommended, and the following PPE should be considered mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemically resistant glovesInspect gloves prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Body Protection Laboratory coatLong-sleeved to prevent skin contact.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form to avoid dust inhalation.

Operational Handling and Storage

Proper operational procedures are crucial to mitigate exposure risks.

Storage:

  • Store in a cool, dry, and well-ventilated area[3].

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids/alkalis[4].

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes[5].

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance[2].

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work area in fume hood A->B C Weigh/measure this compound B->C D Perform experimental procedure C->D E Decontaminate work surfaces D->E F Dispose of waste E->F G Remove PPE F->G H Wash hands G->H

Figure 1: Experimental Workflow for Handling this compound

Disposal Plan

Given the conflicting safety information, it is prudent to treat this compound waste as hazardous.

Waste Collection:

  • Collect all waste material, including contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams.

Disposal Method:

  • Dispose of the waste through a licensed chemical waste disposal service.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • For non-hazardous fatty acids, disposal in general waste may be permissible after solidifying and sealing in a container[6][7][8][9]. However, due to the uncertainty with this compound, this is not recommended.

Spill and Emergency Procedures

Table 2: Emergency Procedures

SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxystearic acid
Reactant of Route 2
2-Hydroxystearic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。